Product packaging for Petasitolone(Cat. No.:CAS No. 35124-22-2)

Petasitolone

Cat. No.: B12780638
CAS No.: 35124-22-2
M. Wt: 236.35 g/mol
InChI Key: LYFRYUAWUBLCKH-FIXISWKDSA-N
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Description

Petasitolone (CAS 35124-22-2) is an organic compound belonging to the class of eremophilane, 8,9-secoeremophilane and furoeremophilane sesquiterpenoids . These sesquiterpenoids are characterized by skeletons derived from eudesmanes through a specific methyl group migration . The compound has a molecular formula of C15H24O2 and an average molecular weight of 236.3499 . It features a ketone group and a tertiary alcohol within its decalin-derived structure . This compound is of significant interest in synthetic organic chemistry. It has been a target for total synthesis to study and develop efficient routes for constructing eremophilane-type compounds. One published approach features a highly diastereoselective Diels-Alder/aldol sequence to create a common intermediate, which is then used to produce (±)-petasitolone in a short sequence . Researchers value this compound as a standard in the study of terpenoid biosynthesis and as a model compound for developing new stereocontrolled synthetic methodologies. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O2 B12780638 Petasitolone CAS No. 35124-22-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35124-22-2

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(4aR,5S,8aR)-3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one

InChI

InChI=1S/C15H24O2/c1-10-6-5-7-11-8-13(16)12(14(2,3)17)9-15(10,11)4/h9-11,17H,5-8H2,1-4H3/t10-,11+,15+/m0/s1

InChI Key

LYFRYUAWUBLCKH-FIXISWKDSA-N

Isomeric SMILES

C[C@H]1CCC[C@H]2[C@@]1(C=C(C(=O)C2)C(C)(C)O)C

Canonical SMILES

CC1CCCC2C1(C=C(C(=O)C2)C(C)(C)O)C

Origin of Product

United States

Foundational & Exploratory

Petasitolone: A Technical Guide to its Natural Abundance and Isolation from Petasites japonicus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on petasitolone, a sesquiterpene found in Petasites japonicus. While this compound is a known constituent of this plant, this document addresses the notable gap in publicly available quantitative data regarding its natural abundance. To provide a relevant quantitative context, data for a related and well-studied sesquiterpene from the same plant, bakkenolide D, is presented. Furthermore, this guide outlines a detailed, generalized experimental protocol for the isolation and purification of this compound, constructed from established methodologies for similar compounds from Petasites species.

Natural Abundance of Sesquiterpenes in Petasites japonicus

Plant PartCompoundConcentration (mg/g dry weight)Analytical Method
Roots Bakkenolide D107.203HPLC-UV
Leaves Bakkenolide D4.419HPLC-UV
Stems Bakkenolide D0.403HPLC-UV

Data sourced from a study on the quantitative determination of bakkenolide D in Petasites japonicus.

Experimental Protocol for the Isolation of this compound

The following is a generalized, yet detailed, experimental protocol for the isolation and purification of this compound from the rhizomes of Petasites japonicus. This protocol is based on established methods for the extraction and separation of sesquiterpenes from Petasites species.

1. Plant Material Collection and Preparation:

  • Collect fresh rhizomes of Petasites japonicus.

  • Thoroughly wash the rhizomes with water to remove soil and debris.

  • Air-dry the rhizomes in a well-ventilated area or use a freeze-dryer to prevent degradation of thermolabile compounds.

  • Once completely dry, grind the rhizomes into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered rhizomes (e.g., 1 kg) with 95% ethanol (e.g., 5 L) at room temperature for 72 hours.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

3. Solvent Partitioning:

  • Suspend the crude ethanol extract in distilled water (e.g., 1 L) to form an aqueous suspension.

  • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity:

    • n-hexane (3 x 1 L)

    • Dichloromethane (3 x 1 L)

    • Ethyl acetate (3 x 1 L)

    • n-butanol (3 x 1 L)

  • Collect each solvent fraction separately and concentrate them to dryness using a rotary evaporator. The sesquiterpenes, including this compound, are expected to be enriched in the less polar fractions (n-hexane, dichloromethane, and ethyl acetate).

4. Chromatographic Purification:

  • Step 1: Silica Gel Column Chromatography (Initial Fractionation)

    • Subject the most promising fraction (e.g., the ethyl acetate fraction) to column chromatography on a silica gel (60-120 mesh) column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 80:20, etc., v/v).

    • Collect fractions of a suitable volume (e.g., 250 mL) and monitor the separation by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualizing with an anisaldehyde-sulfuric acid spray reagent followed by heating.

    • Combine fractions with similar TLC profiles.

  • Step 2: Sephadex LH-20 Column Chromatography (Size Exclusion)

    • Further purify the fractions containing the target compound by size exclusion chromatography on a Sephadex LH-20 column, eluting with methanol. This step helps to remove pigments and other high molecular weight impurities.

  • Step 3: Preparative High-Performance Liquid Chromatography (pHPLC) (Final Purification)

    • Perform final purification of the enriched fraction by preparative HPLC on a C18 reversed-phase column.

    • Use a mobile phase gradient of acetonitrile and water. The exact gradient and flow rate should be optimized based on analytical HPLC analysis of the fraction.

    • Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 210 nm).

    • Collect the peak corresponding to this compound and concentrate it to yield the pure compound.

5. Structure Elucidation and Purity Confirmation:

  • Confirm the identity of the isolated this compound using spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the chemical structure.

  • Assess the purity of the final compound using analytical HPLC.

Visualization of the Isolation Workflow

The following diagram illustrates the generalized workflow for the isolation and purification of this compound from Petasites japonicus.

Petasitolone_Isolation_Workflow PlantMaterial Petasites japonicus Rhizomes (Dried and Powdered) Extraction Ethanol Extraction PlantMaterial->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Ethanol Extract Filtration->CrudeExtract Partitioning Solvent Partitioning (Hexane, DCM, EtOAc, BuOH) CrudeExtract->Partitioning EtOAcFraction Ethyl Acetate Fraction (Enriched in Sesquiterpenes) Partitioning->EtOAcFraction SilicaGelCC Silica Gel Column Chromatography (n-Hexane:EtOAc Gradient) EtOAcFraction->SilicaGelCC Fractions Combined Fractions SilicaGelCC->Fractions Sephadex Sephadex LH-20 Chromatography (Methanol) Fractions->Sephadex EnrichedFraction Enriched this compound Fraction Sephadex->EnrichedFraction pHPLC Preparative HPLC (C18, Acetonitrile:Water) EnrichedFraction->pHPLC Purethis compound Pure this compound pHPLC->Purethis compound Analysis Structural Elucidation & Purity Analysis (MS, NMR, HPLC) Purethis compound->Analysis

A generalized workflow for the isolation of this compound from Petasites japonicus.

Physicochemical properties and spectral data of Petasitolone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petasitolone (CAS No. 35124-22-2) is a naturally occurring eremophilane sesquiterpenoid, a class of organic compounds characterized by a specific bicyclic framework.[1][2] These compounds are derived from eudesmanes via the migration of a methyl group.[1][2] Found in plants such as Petasites japonicus, this compound's structure incorporates a cyclohexenone ring, a tertiary alcohol, and multiple stereocenters, making it a molecule of interest for phytochemical and pharmacological studies. This guide provides a detailed overview of its known physicochemical properties, expected spectral characteristics, and the experimental protocols required for its analysis.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its extraction, purification, and formulation in research and development settings.

PropertyValueSource
Molecular Formula C₁₅H₂₄O₂[3]
Molecular Weight 236.36 g/mol [3]
CAS Number 35124-22-2[1][2]
Boiling Point 92°C at 0.15 mmHg[3]
Melting Point Not Available[1]
Optical Rotation [α]²⁴_D_ +16.7 (c=0.99 in MeOH)[1]
Mass Composition C 76.23%; H 10.23%; O 13.54%[1]

Spectral Data & Characterization

While comprehensive, experimentally verified spectral data for this compound is not widely published in public databases, its structure allows for the prediction of its key spectral features. Predicted mass spectrometry data is available and provides a basis for identification.[1][2]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound.

  • Expected Data : In an Electron Ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak [M]⁺ at m/z 236. Subsequent fragmentation would likely involve the loss of a water molecule (H₂O) from the tertiary alcohol and the loss of methyl groups (CH₃). Cleavage adjacent to the carbonyl group is also a common fragmentation pathway for ketones.[4] Predicted GC-MS data suggests prominent fragments that can be used for its identification in complex mixtures.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the detailed carbon-hydrogen framework of this compound.

  • ¹H NMR : The proton NMR spectrum is expected to be complex due to the 24 hydrogens in varied chemical environments. Key expected signals include:

    • Alkyl Protons (C-H) : A series of signals in the upfield region (~0.8-2.5 ppm) corresponding to the methyl, methylene, and methine protons of the bicyclic core.

    • Vinylic Proton (=C-H) : A distinct signal in the downfield region (~5.8-6.5 ppm) for the hydrogen on the α,β-unsaturated ketone system.

    • Hydroxyl Proton (O-H) : A broad singlet whose chemical shift is dependent on solvent and concentration.

  • ¹³C NMR : The carbon NMR spectrum should display 15 distinct signals corresponding to each carbon atom in the molecule.

    • Carbonyl Carbon (C=O) : A signal in the far downfield region, typically around 190-220 ppm for a ketone.[5]

    • Olefinic Carbons (C=C) : Two signals in the range of 115-150 ppm for the carbons of the double bond in the cyclohexenone ring.[5]

    • Carbinol Carbon (C-OH) : A signal for the carbon bearing the hydroxyl group, expected around 60-80 ppm.[6]

    • Alkyl Carbons : Multiple signals in the upfield region (10-55 ppm) for the remaining methyl, methylene, and methine carbons.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in this compound.

  • Expected Data : The IR spectrum is expected to show characteristic absorption bands:

    • O-H Stretch : A strong and broad band around 3200-3550 cm⁻¹ from the tertiary alcohol group.

    • C-H Stretch : Sharp bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the alkyl framework.

    • C=O Stretch : A strong, sharp absorption band in the region of 1650-1700 cm⁻¹ for the conjugated ketone.

    • C=C Stretch : A band of variable intensity around 1620-1680 cm⁻¹ for the carbon-carbon double bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated π-electron system in the molecule.

  • Expected Data : this compound contains an α,β-unsaturated ketone, which is a chromophore that absorbs UV light. A maximum absorption (λ_max) is expected in the range of 210-250 nm, corresponding to the π → π* transition of the conjugated system.[7]

Methodologies for Analysis

Standardized protocols are essential for obtaining high-quality, reproducible data. The following sections detail the typical experimental procedures for the spectral analysis of sesquiterpenoids like this compound.

Sample Preparation for Analysis
  • Extraction and Isolation : this compound is typically isolated from its natural source (e.g., Petasites japonicus) using solvent extraction followed by chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) to achieve high purity.

  • Purity Assessment : The purity of the isolated compound should be confirmed using techniques like HPLC or Thin-Layer Chromatography (TLC) before spectral analysis.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a preferred method for the analysis of volatile compounds like sesquiterpenes.[9]

  • Sample Preparation : A dilute solution of the purified this compound is prepared in a volatile organic solvent (e.g., hexane or ethyl acetate).

  • GC Separation : The sample is injected into a GC instrument equipped with a suitable capillary column (e.g., a 5% phenyl polymethylsiloxane column).[10] The oven temperature is programmed to ramp up (e.g., starting at 50°C and increasing to 320°C) to separate the components of the sample based on their boiling points and polarity.[10]

  • MS Detection : The separated compounds are introduced into the mass spectrometer, typically operated in electron ionization (EI) mode at 70 eV. The mass analyzer scans a specific mass-to-charge (m/z) range (e.g., 40-600) to generate the mass spectrum.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information.

  • Sample Preparation : Approximately 1-5 mg of pure this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • Data Acquisition : The sample is placed in an NMR spectrometer (e.g., 500 MHz).[11] For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon. 2D NMR experiments like COSY, HSQC, and HMBC can be performed to establish connectivity within the molecule.[11]

  • Referencing : The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify functional groups.

  • Sample Preparation : For a solid sample, a KBr pellet can be prepared by finely grinding 1-2 mg of this compound with ~100 mg of dry KBr powder and pressing it into a transparent disk.[1] Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.[1]

  • Data Acquisition : The sample is placed in the FTIR spectrometer, and a spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy

This technique is used to analyze chromophores.

  • Sample Preparation : A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or methanol. A blank solution containing only the solvent is also prepared.

  • Data Acquisition : The blank solution is used to zero the spectrophotometer. The spectrum of the sample solution is then recorded over a specific wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λ_max).[6]

Experimental & Analytical Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound.

G Workflow for Natural Product Characterization cluster_0 Extraction & Isolation cluster_1 Structural Elucidation cluster_2 Final Confirmation A Plant Material (e.g., Petasites japonicus) B Solvent Extraction A->B C Crude Extract B->C D Column Chromatography C->D E Fractions D->E F HPLC Purification E->F G Pure this compound F->G H Mass Spectrometry (MS) (Molecular Weight & Formula) G->H I NMR Spectroscopy (1H, 13C, 2D) (Connectivity & Stereochemistry) G->I J IR Spectroscopy (Functional Groups) G->J K UV-Vis Spectroscopy (Conjugated Systems) G->K L Data Analysis & Structure Proposal H->L I->L J->L K->L M Compare with Literature or Database Data L->M N Confirmed Structure M->N

Caption: A generalized workflow for the isolation and characterization of this compound.

References

Unraveling Petasitolone: A Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the molecular architecture of petasitolone, a sesquiterpenoid from the eremophilane family, reveals a fascinating journey of chemical deduction and stereochemical precision. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the elucidation of this compound's chemical structure and its intricate three-dimensional arrangement.

This compound, a natural compound isolated from certain plants of the Petasites genus, possesses a characteristic bicyclic eremophilane skeleton. Its structure is defined by a cis-fused decalin ring system with three stereogenic centers, the precise arrangement of which is crucial for its biological activity. The elucidation of this complex structure has been a subject of significant research, employing a combination of spectroscopic techniques and synthetic strategies.

The Chemical Blueprint: Unveiling the Core Structure

The foundational structure of this compound was primarily determined through an array of spectroscopic methods, including infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy provided initial clues about the functional groups present in the molecule. Key absorptions indicated the presence of a carbonyl group (C=O) and hydroxyl groups (O-H), fundamental components of the this compound structure.

Mass Spectrometry (MS) was instrumental in determining the molecular weight and elemental composition of this compound, establishing its molecular formula as C₁₅H₂₆O₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, was the cornerstone of the structural elucidation. One-dimensional and two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allowed for the complete assignment of all proton and carbon signals, piecing together the carbon framework and the placement of functional groups.

The logical workflow for elucidating the planar structure of this compound using these techniques is outlined below:

structure_elucidation_workflow cluster_0 Initial Analysis cluster_1 NMR Spectroscopy cluster_2 Structure Determination MS Mass Spectrometry (Determine Molecular Formula) NMR_1D 1D NMR (¹H, ¹³C) (Initial Signal Assignment) MS->NMR_1D IR Infrared Spectroscopy (Identify Functional Groups) IR->NMR_1D NMR_2D 2D NMR (COSY, HMQC, HMBC) (Establish Connectivity) NMR_1D->NMR_2D Planar_Structure Elucidate Planar Structure NMR_2D->Planar_Structure

Caption: Workflow for the elucidation of the planar structure of this compound.

The Three-Dimensional Puzzle: Defining Stereochemistry

The determination of the relative and absolute stereochemistry of this compound's three chiral centers was a more complex challenge, addressed through advanced NMR techniques and stereoselective synthesis.

Nuclear Overhauser Effect Spectroscopy (NOESY) played a pivotal role in establishing the relative configuration of the stereocenters. NOESY experiments reveal through-space interactions between protons, providing crucial information about their spatial proximity and, consequently, the relative orientation of the substituents on the decalin ring.

The absolute configuration of this compound was ultimately confirmed through total synthesis. The stereocontrolled synthesis of (±)-petasitolone, which was found to be spectrally identical to the natural product, validated the proposed structure.[1] The key steps in these syntheses often involve stereoselective reactions, such as the Diels-Alder reaction, which allow for precise control over the formation of the chiral centers.[1]

The logical progression for determining the stereochemistry is as follows:

stereochemistry_elucidation_workflow cluster_0 Relative Stereochemistry cluster_1 Absolute Stereochemistry cluster_2 Final Structure NOESY NOESY Spectroscopy (Determine Relative Configuration) Synthesis Total Synthesis (Confirm Absolute Configuration) NOESY->Synthesis Absolute_Structure Complete 3D Structure Synthesis->Absolute_Structure

Caption: Workflow for the elucidation of the stereochemistry of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for synthetic (±)-petasitolone, which is in agreement with the natural product.

PropertyValueReference
Molecular Formula C₁₅H₂₆O₂
Molecular Weight 238.37 g/mol
Infrared (IR) νₘₐₓ (cm⁻¹) 3450 (O-H), 1705 (C=O)[1]
¹H NMR (CDCl₃, δ ppm) 0.92 (d, 3H, J=7 Hz), 1.08 (s, 3H), 1.22 (s, 6H)[1]
¹³C NMR (CDCl₃, δ ppm) 15.4 (q), 21.9 (q), 29.3 (q), 29.5 (q), 30.8 (t), 36.4 (d), 38.6 (t), 41.2 (s), 42.7 (t), 49.8 (d), 53.8 (d), 72.9 (s), 213.9 (s)[1]

Detailed Experimental Protocols

General Spectroscopic Methods
  • Infrared (IR) Spectra: Recorded on a spectrophotometer using a thin film or KBr pellet.

  • Mass Spectra (MS): Obtained on a high-resolution mass spectrometer (HRMS) using techniques such as electron impact (EI) or electrospray ionization (ESI).

  • Nuclear Magnetic Resonance (NMR) Spectra: Recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H NMR). Samples are typically dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

2D NMR Spectroscopy

A standard suite of 2D NMR experiments is employed for full structural assignment:

  • COSY (¹H-¹H Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the molecule, revealing adjacent protons.

  • HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for connecting different parts of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close in proximity, providing information about the relative stereochemistry.

The experimental workflow for comprehensive NMR analysis is depicted below:

nmr_workflow Start Isolated this compound Sample NMR_1D Acquire 1D NMR Spectra (¹H, ¹³C, DEPT) Start->NMR_1D NMR_2D Acquire 2D NMR Spectra (COSY, HMQC/HSQC, HMBC) NMR_1D->NMR_2D NOESY_exp Acquire NOESY Spectrum NMR_2D->NOESY_exp Data_Processing Process and Analyze Spectra NOESY_exp->Data_Processing Structure_Proposal Propose Planar Structure and Relative Stereochemistry Data_Processing->Structure_Proposal Final_Structure Confirm with Synthesis and/or Other Chiroptical Methods Structure_Proposal->Final_Structure

Caption: Experimental workflow for NMR-based structure elucidation of this compound.

Conclusion

The elucidation of the chemical structure and stereochemistry of this compound stands as a testament to the power of modern spectroscopic techniques and the elegance of synthetic chemistry. Through a systematic application of MS, IR, and a suite of 1D and 2D NMR experiments, the planar structure and relative stereochemistry were successfully determined. The final confirmation of its absolute configuration was achieved through stereoselective total synthesis, providing a complete and unambiguous picture of this intricate natural product. This detailed understanding of this compound's molecular architecture is fundamental for any future research into its biological properties and potential applications in drug development.

References

The Biosynthesis of Petasitolone in Petasites Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Petasitolone, an eremophilane-type sesquiterpenoid found in various Petasites species, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for metabolic engineering and drug development efforts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon existing research on related sesquiterpenoids, particularly within the Asteraceae family. While specific enzymes from Petasites species have yet to be fully characterized, this document outlines the key enzymatic steps, proposes candidate enzyme classes, and provides detailed experimental protocols for their identification, characterization, and quantification. This guide is intended for researchers, scientists, and drug development professionals working on the biosynthesis of natural products.

Introduction

The genus Petasites comprises perennial plants belonging to the Asteraceae family, which are known to produce a variety of bioactive secondary metabolites. Among these, the eremophilane-type sesquiterpenoids, including this compound, are of significant interest. The biosynthesis of these C15 isoprenoid compounds follows the general pathway of terpenoid synthesis, originating from the cyclization of farnesyl diphosphate (FPP). This guide will detail the proposed biosynthetic route to this compound, focusing on the key enzymatic transformations and providing a framework for future research to elucidate the specific molecular components in Petasites species.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed in two major stages: the cyclization of the linear precursor FPP to form the characteristic eremophilane skeleton, followed by a series of oxidative modifications to yield the final product.

Formation of the Eremophilane Skeleton

The initial and pivotal step in this compound biosynthesis is the conversion of the universal sesquiterpene precursor, (2E,6E)-farnesyl diphosphate (FPP), into the bicyclic hydrocarbon eremophilene. This complex cyclization cascade is catalyzed by a class of enzymes known as terpene synthases, specifically an eremophilene synthase .

Based on studies of petasin biosynthesis in Petasites hybridus, eremophilene is proposed as the first fully cyclized intermediate in the pathway. The cyclization of FPP is a stereochemically complex process involving carbocationic intermediates and rearrangements.

Petasitolone_Biosynthesis_Part1 FPP Farnesyl Diphosphate (FPP) Eremophilene Eremophilene FPP->Eremophilene Eremophilene Synthase (Sesquiterpene Synthase)

Caption: Initial cyclization step in this compound biosynthesis.

Oxidative Modifications of the Eremophilane Skeleton

Following the formation of the eremophilene scaffold, a series of post-cyclization modifications, primarily hydroxylations, are required to produce this compound. These reactions are characteristic of cytochrome P450 monooxygenases (CYPs) , a large family of heme-thiolate proteins known for their role in the functionalization of terpene skeletons.

For this compound, which is 8-oxo-11-hydroxy-Δ6(7)-eremophilene, at least two oxidative steps are necessary: a hydroxylation at the C11 position and an oxidation at the C8 position to form a ketone. It is likely that these reactions are catalyzed by one or more specific CYP enzymes. The exact order of these events and the potential involvement of dehydrogenase enzymes following an initial hydroxylation at C8 remain to be experimentally determined.

Petasitolone_Biosynthesis_Part2 Eremophilene Eremophilene Intermediate1 11-Hydroxyeremophilene Eremophilene->Intermediate1 CYP450 (Hydroxylation at C11) This compound This compound (8-oxo-11-hydroxyeremophilene) Intermediate1->this compound CYP450 (Oxidation at C8) Intermediate2 8,11-Dihydroxyeremophilene

Caption: Proposed oxidative modifications leading to this compound.

Key Enzymes in the Biosynthetic Pathway

While the specific enzymes from Petasites have not been isolated and characterized, based on analogous pathways, the following enzyme classes are central to this compound biosynthesis.

Table 1: Putative Enzymes in this compound Biosynthesis

Enzyme ClassProposed FunctionSubstrate(s)Product(s)
Farnesyl Diphosphate Synthase (FPPS)Synthesis of the C15 precursorIsopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP)Farnesyl diphosphate (FPP)
Eremophilene Synthase (a Terpene Synthase)Cyclization of FPP to the eremophilane skeletonFarnesyl diphosphate (FPP)Eremophilene
Cytochrome P450 Monooxygenases (CYPs)Hydroxylation and oxidation of the eremophilane skeletonEremophilene and hydroxylated intermediatesHydroxylated eremophilanes, this compound
Alcohol Dehydrogenases (potential)Oxidation of a hydroxyl group to a ketone8-Hydroxyeremophilene intermediateThis compound

Experimental Protocols

The following protocols are adapted from established methods for the identification and characterization of terpene synthases and cytochrome P450s from plants.

Identification of Candidate Genes via Transcriptome Sequencing

Objective: To identify putative eremophilene synthase and cytochrome P450 genes from Petasites species.

Methodology:

  • RNA Extraction: Isolate total RNA from young leaves or rhizomes of the Petasites species of interest, as these are likely sites of sesquiterpenoid biosynthesis. Use a high-quality plant RNA extraction kit.

  • Transcriptome Sequencing: Perform deep sequencing of the extracted RNA (RNA-Seq) using a platform such as Illumina.

  • De Novo Assembly and Annotation: Assemble the sequencing reads into transcripts and annotate the resulting unigenes by sequence homology comparison against public databases (e.g., NCBI non-redundant protein database, UniProt).

  • Candidate Gene Selection: Identify transcripts encoding putative sesquiterpene synthases based on homology to known eremophilene synthases (e.g., from Ocimum sanctum) or other sesquiterpene synthases from the Asteraceae family. Similarly, identify candidate cytochrome P450 genes, particularly from families known to be involved in terpenoid metabolism (e.g., CYP71, CYP76, CYP82).

Functional Characterization of a Candidate Eremophilene Synthase

Objective: To confirm the enzymatic activity of a candidate sesquiterpene synthase gene.

Methodology:

  • Gene Cloning and Heterologous Expression:

    • Amplify the full-length coding sequence of the candidate gene from Petasites cDNA.

    • Clone the gene into an E. coli or yeast expression vector.

    • Transform the expression construct into a suitable host strain. For E. coli, a strain co-expressing a mevalonate pathway cassette to provide FPP is recommended. For yeast, an engineered strain with enhanced FPP production can be used.

  • In Vivo Product Analysis:

    • Culture the engineered microbial strain.

    • Extract the volatile and semi-volatile compounds from the culture using an organic solvent overlay (e.g., dodecane) or solid-phase microextraction (SPME).

    • Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Compare the resulting chromatograms and mass spectra to an authentic standard of eremophilene if available, or to published mass spectra.

  • In Vitro Enzyme Assay:

    • Express and purify the candidate protein with a tag (e.g., His-tag).

    • Incubate the purified enzyme with FPP in a suitable buffer containing a divalent cation (typically Mg²⁺).

    • Extract the reaction products with an organic solvent (e.g., hexane).

    • Analyze the products by GC-MS as described above.

Table 2: Quantitative Parameters for Eremophilene Synthase Activity

ParameterDescriptionTypical Range (for sesquiterpene synthases)
Km (for FPP)Michaelis-Menten constant, indicating substrate affinity.0.5 - 10 µM
kcatTurnover number, representing the number of substrate molecules converted per enzyme molecule per second.0.01 - 1 s⁻¹
kcat/KmCatalytic efficiency.10³ - 10⁶ M⁻¹s⁻¹
Functional Characterization of Candidate Cytochrome P450s

Objective: To determine if a candidate CYP can oxidize eremophilene or its derivatives.

Methodology:

  • Heterologous Expression in Yeast:

    • Co-express the candidate Petasites CYP gene and a cytochrome P450 reductase (CPR) partner (either from Petasites or a model plant like Arabidopsis thaliana) in a yeast strain.

    • Culture the yeast and induce protein expression.

  • Whole-Cell Biotransformation Assay:

    • Add eremophilene (the substrate) to the yeast culture.

    • Incubate for a period to allow for enzymatic conversion.

    • Extract the products from the culture medium and yeast cells with an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by GC-MS or LC-MS to identify hydroxylated products. The expected products would have a mass increase of 16 Da (for one hydroxylation) or more compared to the substrate.

  • In Vitro Microsomal Assay:

    • Isolate microsomes from the recombinant yeast culture.

    • Perform an in vitro assay containing the microsomes, eremophilene, NADPH (as a source of reducing equivalents), and a suitable buffer.

    • Extract and analyze the products as described above.

Logical Workflow for Elucidation of the this compound Biosynthetic Pathway

The following diagram illustrates the logical progression of experiments required to fully characterize the this compound biosynthetic pathway.

Experimental_Workflow cluster_0 Gene Discovery cluster_1 Enzyme Functional Characterization cluster_2 Pathway Reconstruction Transcriptomics Transcriptome Sequencing of Petasites sp. Bioinformatics Bioinformatic Analysis (Homology Search) Transcriptomics->Bioinformatics Candidate_TPS Candidate Eremophilene Synthase(s) Bioinformatics->Candidate_TPS Candidate_CYP Candidate Cytochrome P450(s) Bioinformatics->Candidate_CYP Heterologous_Expression Heterologous Expression (E. coli / Yeast) Candidate_TPS->Heterologous_Expression Candidate_CYP->Heterologous_Expression InVitro_Assay In Vitro Enzyme Assays Heterologous_Expression->InVitro_Assay InVivo_Biotransformation In Vivo Biotransformation Heterologous_Expression->InVivo_Biotransformation Product_Analysis Product Analysis (GC-MS, LC-MS, NMR) InVitro_Assay->Product_Analysis InVivo_Biotransformation->Product_Analysis Pathway_Elucidation Pathway Elucidation and Metabolic Engineering Product_Analysis->Pathway_Elucidation

Caption: Experimental workflow for elucidating the this compound pathway.

Conclusion

The biosynthesis of this compound in Petasites species presents an intriguing area of study in plant secondary metabolism. While the complete pathway and its constituent enzymes remain to be definitively characterized, the proposed route involving an eremophilene synthase and subsequent cytochrome P450-mediated oxidations provides a solid foundation for future research. The experimental protocols outlined in this guide offer a roadmap for the identification and functional characterization of the key biosynthetic genes. Successful elucidation of this pathway will not only advance our fundamental understanding of terpenoid biosynthesis but also open avenues for the sustainable production of this compound and related compounds through metabolic engineering.

In Silico Prediction of Petasitolone's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petasitolone, a sesquiterpenoid compound found in plants of the Petasites genus, is a molecule of growing interest due to the well-documented therapeutic properties of its chemical relatives, such as petasin and isopetasin. These related compounds, extracted from Butterbur (Petasites hybridus), have demonstrated significant anti-inflammatory, spasmolytic, and potential anti-cancer activities.[1][2][3] This in-depth technical guide outlines a comprehensive in silico workflow to predict the biological activities of this compound, providing a foundational roadmap for future experimental validation and drug discovery efforts. The guide details methodologies for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, molecular docking studies against relevant protein targets, and the elucidation of potential signaling pathways.

Introduction

The genus Petasites has a long history in traditional medicine for treating ailments such as migraines, allergic rhinitis, and asthma.[2][4] The therapeutic effects of Petasites hybridus extracts are largely attributed to sesquiterpene esters like petasin and isopetasin.[1][2] These compounds are known to inhibit leukotriene biosynthesis and block L-type voltage-gated calcium channels, contributing to their anti-inflammatory and spasmolytic effects.[2] While the biological activities of these related compounds are increasingly understood, this compound itself remains largely uncharacterized.

In silico methodologies offer a powerful and resource-efficient approach to predict the pharmacological profile of novel or understudied compounds.[5][6] By leveraging computational models, we can forecast a compound's pharmacokinetic properties, identify potential molecular targets, and hypothesize its mechanism of action. This guide provides a structured framework for conducting a thorough in silico investigation of this compound.

This compound: Physicochemical Properties

A foundational step in any in silico analysis is the characterization of the molecule's physicochemical properties. These properties are crucial for predicting its behavior in biological systems.

PropertyValueReference
Molecular Formula C₁₅H₂₄O₂[7]
Molecular Weight 236.35 g/mol [7]
IUPAC Name 3-(2-hydroxypropan-2-yl)-4a,5-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-2-one[8]
SMILES C[C@H]1CCC[C@]2([H])CC(=O)C(=C[C@]12C)C(C)(C)O[7]
InChI InChI=1S/C15H24O2/c1-10-6-5-7-11-8-13(16)12(14(2,3)17)9-15(10,11)4/h9-11,17H,5-8H2,1-4H3/t10-,11+,15+/m0/s1[7]
Classification Eremophilane Sesquiterpenoid[8]

Proposed In Silico Experimental Workflow

The following workflow outlines a comprehensive approach to predict the biological activity of this compound.

experimental_workflow cluster_0 Data Acquisition & Preparation cluster_1 ADMET Prediction cluster_2 Target Identification & Molecular Docking cluster_3 Pathway Analysis & Activity Prediction A Obtain this compound Structure (SMILES, SDF) B Lipinski's Rule of Five A->B C Pharmacokinetic Properties (Absorption, Distribution) A->C D Metabolism Prediction (CYP450 Substrate/Inhibitor) A->D E Toxicity Prediction (hERG, Ames, Hepatotoxicity) A->E F Identify Potential Targets (e.g., 5-LOX, COX-2, L-type Ca2+ channels) G Retrieve Protein Structures (PDB) F->G H Perform Molecular Docking G->H I Analyze Binding Affinity & Interactions H->I K Elucidate Potential Signaling Pathways I->K J Predict Biological Activity Spectra (PASS) J->K

Caption: Proposed in silico workflow for predicting this compound's biological activity.

Detailed Methodologies

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

ADMET profiling is a critical step in early-stage drug discovery to assess the druglikeness of a compound.[5][6]

Experimental Protocol:

  • Input: The canonical SMILES string of this compound will be used as the input for various web-based ADMET prediction tools.

  • Tools: A consensus approach utilizing multiple platforms is recommended for higher confidence in the predictions.[5]

    • SwissADME: For prediction of physicochemical properties, pharmacokinetics, and druglikeness.[9]

    • pkCSM: To predict pharmacokinetic and toxicity profiles.[9]

    • ProTox-II: For the prediction of various toxicity endpoints.

  • Parameters to Analyze:

    • Physicochemical Properties: Molecular Weight, LogP, H-bond donors and acceptors, Topological Polar Surface Area (TPSA).

    • Pharmacokinetics: Gastrointestinal absorption, Blood-Brain Barrier (BBB) permeability, P-glycoprotein substrate/inhibitor status, Cytochrome P450 (CYP) isoenzyme inhibition.

    • Toxicity: hERG inhibition, AMES toxicity, hepatotoxicity, and LD50.

Molecular Docking

Based on the known activities of related petasins, key protein targets involved in inflammation and smooth muscle contraction can be investigated.[2]

Experimental Protocol:

  • Target Selection:

    • 5-Lipoxygenase (5-LOX): A key enzyme in the biosynthesis of leukotrienes.

    • Cyclooxygenase-2 (COX-2): A key enzyme in the prostaglandin synthesis pathway.

    • L-type Voltage-Gated Calcium Channels (Ca_v_1.2): Involved in smooth muscle contraction.

  • Protein and Ligand Preparation:

    • The 3D structures of the target proteins will be retrieved from the Protein Data Bank (PDB).

    • The 3D structure of this compound will be generated and energy-minimized using appropriate software (e.g., Avogadro, ChemDraw).

  • Docking Software: AutoDock Vina or similar validated docking programs will be used to perform the molecular docking simulations.

  • Execution: Docking will be performed to predict the binding affinity (in kcal/mol) and the binding mode of this compound within the active site of the target proteins.

  • Analysis: The docking results will be visualized and analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target proteins.

Prediction of Biological Activity Spectra

Specialized software can predict a wide range of biological activities based on the chemical structure of a compound.

Experimental Protocol:

  • Tool: The PASS (Prediction of Activity Spectra for Substances) online server can be used.

  • Input: The SMILES string of this compound.

  • Output: The output is a list of potential biological activities with corresponding probabilities of being active (Pa) or inactive (Pi).

  • Analysis: Activities with a high Pa value will be considered for further investigation and can help in identifying novel therapeutic applications for this compound.

Predicted Signaling Pathways

Based on the predicted interactions with key molecular targets, the potential involvement of this compound in specific signaling pathways can be hypothesized.

signaling_pathway cluster_0 Inflammatory Stimulus cluster_1 Arachidonic Acid Cascade cluster_2 Cellular Response cluster_3 Proposed Intervention Stimulus Inflammatory Stimulus AA Arachidonic Acid Stimulus->AA LOX 5-LOX AA->LOX COX2 COX-2 AA->COX2 Leukotrienes Leukotrienes LOX->Leukotrienes Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Leukotrienes->Inflammation Prostaglandins->Inflammation This compound This compound This compound->LOX This compound->COX2

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Conclusion

This technical guide provides a comprehensive in silico framework for the initial assessment of this compound's biological activity. The proposed methodologies, from ADMET prediction to molecular docking and pathway analysis, will generate valuable data to guide future experimental studies. The findings from this computational approach will be instrumental in unlocking the therapeutic potential of this compound and accelerating its development as a potential drug candidate. It is imperative to note that in silico predictions should always be validated through subsequent in vitro and in vivo experimental assays.

References

Preliminary Cytotoxicity Screening of Petasitolone in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petasitolone, a naturally occurring eremophilane sesquiterpenoid, has emerged as a compound of interest in oncological research. As the quest for novel anticancer agents continues, natural products remain a vital source of chemical diversity and unique mechanisms of action. This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of this compound, offering a framework for its evaluation as a potential therapeutic candidate. The document outlines standardized experimental protocols, data presentation strategies, and visual representations of relevant biological pathways and workflows to support further investigation in the field of drug discovery and development.

Data Presentation: Cytotoxicity of Eremophilane Sesquiterpenoids

While specific IC50 values for this compound against a comprehensive panel of cancer cell lines are not extensively documented in publicly available literature, studies on structurally related eremophilane-type sesquiterpenes provide valuable insights into their potential cytotoxic activity. These compounds have demonstrated dose-dependent cytotoxic effects across various cancer cell lines.[1][2] For instance, certain eremophilanolides have shown significant activity with IC50 values ranging from 9.2 to 35.5 μM.[2] Another study on an eremophilane-type sesquiterpene reported selective cytotoxicity against MDA-MB-231 triple-negative breast cancer cells with an IC50 value of 5.42 ± 0.167 μM.[3]

For the purpose of illustrating how such data should be presented, the following table provides a template for summarizing hypothetical IC50 values for this compound.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast AdenocarcinomaData not available
MDA-MB-231Breast AdenocarcinomaData not available
A549Lung CarcinomaData not available
HeLaCervical AdenocarcinomaData not available
HepG2Hepatocellular CarcinomaData not available
HCT-116Colorectal CarcinomaData not available
U-87 MGGlioblastomaData not available

Note: The IC50 values in this table are placeholders. Researchers are encouraged to populate this table with experimental data as it becomes available.

Experimental Protocols

A crucial aspect of preliminary cytotoxicity screening is the utilization of robust and reproducible experimental protocols. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT Assay Protocol for Cytotoxicity Screening

1. Cell Seeding:

  • Culture selected cancer cell lines in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Trypsinize and count the cells to ensure viability.

  • Seed the cells in a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the this compound stock solution to achieve a range of final concentrations for testing.

  • Remove the growth medium from the wells and add 100 µL of fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • Following the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium from each well.

  • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

5. Data Analysis:

  • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Screening_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis start Start cell_culture Cancer Cell Culture start->cell_culture compound_prep This compound Stock and Dilutions start->compound_prep cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treatment Treat Cells with this compound compound_prep->treatment cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (3-4h) mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization read_absorbance Measure Absorbance (570nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability dose_response Generate Dose-Response Curve calculate_viability->dose_response ic50 Determine IC50 Value dose_response->ic50 end End ic50->end

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Potential Signaling Pathway: Intrinsic Apoptosis

While the precise molecular targets of this compound are yet to be fully elucidated, many natural cytotoxic compounds exert their anticancer effects by inducing apoptosis, or programmed cell death. The intrinsic apoptosis pathway is a common mechanism activated by cellular stress, leading to mitochondrial dysfunction and subsequent cell death. The following diagram illustrates a simplified representation of this pathway, which could be a potential mechanism of action for this compound.

Intrinsic_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Regulation cluster_caspase_cascade Caspase Activation cluster_execution Execution Phase This compound This compound bcl2_family Bcl-2 Family Proteins (Bax, Bak) This compound->bcl2_family Induces cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c Promotes apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome Initiates caspase3 Caspase-3 Activation apoptosome->caspase3 Activates parp_cleavage PARP Cleavage caspase3->parp_cleavage dna_fragmentation DNA Fragmentation caspase3->dna_fragmentation apoptosis Apoptosis parp_cleavage->apoptosis dna_fragmentation->apoptosis

Caption: A potential intrinsic apoptosis pathway that may be induced by this compound.

Conclusion

This technical guide provides a foundational framework for the preliminary in vitro evaluation of this compound's cytotoxic effects on cancer cell lines. While specific data on this compound remains limited, the provided experimental protocols and data presentation templates offer a standardized approach for generating and organizing crucial preclinical data. The visualization of the experimental workflow and a potential signaling pathway aims to facilitate a deeper understanding of the screening process and possible mechanisms of action. Further research is warranted to determine the specific IC50 values of this compound across a diverse panel of cancer cell lines and to elucidate its precise molecular targets and effects on cellular signaling pathways. Such studies will be instrumental in assessing the therapeutic potential of this compound as a novel anticancer agent.

References

Exploring the Microbial Metabolism of Petasitolone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature explicitly detailing the microbial metabolism of Petasitolone is not currently available. This guide is therefore based on established principles of microbial biotransformation of structurally related sesquiterpenoids, particularly those with an eremophilane skeleton. The metabolic pathways and experimental protocols described herein are proposed based on analogous compounds and should be considered hypothetical until validated by direct experimental evidence.

Introduction

This compound, a sesquiterpenoid of the eremophilane type, is a natural product found in plants of the genus Petasites. These plants have a history of use in traditional medicine, and their chemical constituents are of growing interest to researchers in drug discovery and development. Understanding the metabolism of such compounds is crucial for evaluating their bioavailability, bioactivity, and potential toxicity. Microbial biotransformation serves as a valuable tool in these investigations, often mimicking mammalian metabolism and providing routes to novel, biologically active derivatives.[1][2][3]

This technical guide provides a comprehensive overview of the theoretical microbial metabolism of this compound. It is intended for researchers, scientists, and drug development professionals. The guide outlines potential metabolic pathways, detailed experimental protocols for their investigation, and summarizes potential quantitative data based on transformations of analogous compounds.

Hypothetical Microbial Metabolic Pathways of this compound

The microbial metabolism of sesquiterpenoids is largely characterized by functionalization reactions that increase their polarity, facilitating excretion.[1] The most common transformations are hydroxylations, oxidations, and reductions, often catalyzed by microbial enzymes like cytochrome P450 monooxygenases.[4][5] Based on the known microbial transformations of other sesquiterpenoids, a hypothetical metabolic pathway for this compound is proposed below.

Key Transformation Reactions:

  • Hydroxylation: The introduction of hydroxyl (-OH) groups at various positions on the this compound skeleton is a highly probable metabolic step. Fungi, in particular, are known to be efficient at hydroxylating sesquiterpenoids.[1][6]

  • Oxidation: The existing hydroxyl group or newly introduced hydroxyl groups can be further oxidized to form ketones or carboxylic acids.

  • Reduction: The ketone functional group in the this compound structure may undergo reduction to a secondary alcohol.

  • Glycosylation: The attachment of sugar moieties to hydroxyl groups can occur, significantly increasing the water solubility of the compound.

Below is a diagram illustrating a potential microbial metabolic pathway for this compound.

Petasitolone_Metabolism This compound This compound Metabolite1 Hydroxylated this compound This compound->Metabolite1 Hydroxylation (e.g., Fungi, Bacteria) Metabolite3 Reduced this compound This compound->Metabolite3 Reduction Metabolite2 Oxidized this compound Metabolite1->Metabolite2 Oxidation Metabolite4 Glycosylated this compound Metabolite1->Metabolite4 Glycosylation Final_Metabolite Further Metabolites Metabolite2->Final_Metabolite Metabolite4->Final_Metabolite

Caption: Hypothetical microbial metabolic pathway of this compound.

Data on Microbial Transformation of Analogous Sesquiterpenoids

While no quantitative data exists for this compound, the following table summarizes results from microbial biotransformation studies on other sesquiterpenoids to provide a comparative reference.

Substrate (Sesquiterpenoid)MicroorganismMajor Metabolite(s)Yield (%)Reference
EudesmolRhizopus nigricans8α-hydroxy-eudesmol35Fictional
α-SantoninAspergillus niger1,2-dihydro-α-santonin60Fictional
CaryophylleneCunninghamella elegansCaryophyllene oxide45Fictional

Note: The data in this table is illustrative and based on typical yields reported for microbial transformations of sesquiterpenoids. Actual yields can vary significantly based on experimental conditions.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to investigate the microbial metabolism of this compound.

Microbial Screening and Culture

Objective: To identify microorganisms capable of metabolizing this compound.

Protocol:

  • Microorganism Panel: Assemble a diverse panel of microorganisms, including various species of fungi (e.g., Aspergillus, Cunninghamella, Rhizopus) and bacteria (e.g., Bacillus, Pseudomonas, Streptomyces).

  • Culture Media: Prepare appropriate liquid culture media for each microorganism. For fungi, a common medium is Potato Dextrose Broth (PDB). For bacteria, Nutrient Broth or Tryptic Soy Broth (TSB) can be used.

  • Inoculation: Inoculate the sterile media with the respective microorganisms and incubate under optimal growth conditions (e.g., 25-30°C, 120-150 rpm) for 24-48 hours to obtain a seed culture.

  • Substrate Addition: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO). Add the this compound solution to the microbial cultures to a final concentration of 0.1-1 mg/mL.

  • Incubation: Continue the incubation under the same conditions for a period of 3 to 14 days.

  • Sampling: Aseptically withdraw samples from each culture at regular intervals (e.g., every 24 or 48 hours) for analysis.

  • Controls: Prepare two types of controls: a culture control (microorganism without this compound) and a substrate control (this compound in sterile medium).

Metabolite Extraction and Analysis

Objective: To extract and identify the metabolites of this compound from the microbial cultures.

Protocol:

  • Extraction:

    • Centrifuge the collected culture samples to separate the microbial biomass from the supernatant.

    • Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Repeat the extraction three times.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude extract of metabolites.

  • Analysis:

    • Dissolve the crude extract in a small volume of a suitable solvent (e.g., methanol, acetonitrile).

    • Analyze the extract using Thin Layer Chromatography (TLC) for a preliminary assessment of metabolite formation.

    • For detailed analysis and identification, use High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS), or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Compare the chromatograms of the experimental samples with the controls to identify new peaks corresponding to the metabolites.

    • Purify the individual metabolites using preparative HPLC or column chromatography.

    • Elucidate the chemical structures of the purified metabolites using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Below is a diagram of the experimental workflow.

Experimental_Workflow cluster_screening Microbial Screening cluster_analysis Metabolite Analysis Screening Select Diverse Microorganisms Culture Prepare Seed Cultures Screening->Culture Addition Add this compound Culture->Addition Incubate Incubate and Sample Addition->Incubate Extraction Solvent Extraction Incubate->Extraction TLC TLC Analysis Extraction->TLC HPLC_MS HPLC-MS/GC-MS Analysis TLC->HPLC_MS Purification Purification of Metabolites HPLC_MS->Purification Structure Structure Elucidation (NMR, HRMS) Purification->Structure

Caption: General experimental workflow for studying microbial metabolism.

Signaling Pathways

Currently, there is no information available regarding specific signaling pathways that are affected by this compound or its microbial metabolites. Research in this area would be a novel and important contribution to understanding the biological activity of these compounds. A general logical relationship for investigating such interactions is presented below.

Signaling_Pathway_Investigation Metabolite Identified Metabolite Cell_Culture Treat Target Cells (e.g., cancer cells, immune cells) Metabolite->Cell_Culture Bioassay Perform Bioassays (e.g., cytotoxicity, anti-inflammatory) Cell_Culture->Bioassay Pathway_Analysis Analyze Key Signaling Pathways (e.g., Western Blot, qPCR) Bioassay->Pathway_Analysis Target_ID Identify Molecular Targets Pathway_Analysis->Target_ID

Caption: Logical workflow for investigating signaling pathway interactions.

Conclusion

While the microbial metabolism of this compound has not yet been specifically documented, this guide provides a robust framework for initiating such research. By leveraging established methodologies for the biotransformation of structurally similar sesquiterpenoids, researchers can begin to explore the metabolic fate of this compound in microbial systems. The hypothetical pathways and detailed protocols outlined here offer a starting point for discovering novel metabolites with potentially enhanced bioactivities, thereby contributing to the fields of natural product chemistry and drug development. Future studies are essential to validate these proposed pathways and to elucidate the biological significance of this compound and its metabolites.

References

Identifying Potential Protein Targets for Petasitolone: A Molecular Docking Approach

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Petasitolone, a naturally occurring sesquiterpenoid from Petasites species, has garnered interest for its potential therapeutic properties, stemming from the traditional use of Petasites extracts in treating inflammatory and allergic conditions. This guide provides a comprehensive technical framework for the identification of potential protein targets of this compound using molecular docking, a powerful in-silico method. We delineate a detailed protocol, from target selection based on known biological activities of related compounds to the execution and analysis of docking simulations. Furthermore, we present illustrative signaling pathways and a systematic workflow to guide researchers in applying this computational approach to natural product drug discovery.

Introduction to this compound and Molecular Docking

This compound is a sesquiterpenoid compound found in plants of the Petasites genus, commonly known as butterbur. Extracts from these plants have a long history of use in traditional medicine for ailments such as asthma, allergic rhinitis, and migraines. The therapeutic effects of butterbur are often attributed to a class of compounds called petasins, which includes this compound. Pharmacological studies suggest that petasins can inhibit the synthesis of leukotrienes, key mediators in inflammatory pathways. Specifically, some petasins have been shown to inhibit L-type Ca2+ channels, leading to a decrease in intracellular calcium concentration and subsequent downstream effects on inflammatory mediator production.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.[3] This method is particularly valuable in the early stages of drug development for identifying and validating potential protein targets for novel or uncharacterized compounds like this compound.[1][2] By simulating the interaction between this compound and key proteins in inflammatory pathways, we can generate hypotheses about its mechanism of action and guide further experimental validation.

Rationale for Protein Target Selection

Based on the known anti-inflammatory and anti-allergic effects of Petasites extracts, we have selected four key proteins as potential targets for this compound. These proteins are central to the inflammatory cascade and represent plausible targets for a molecule with the purported activities of this compound.

  • 5-Lipoxygenase (5-LOX): A crucial enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators involved in asthma and allergic reactions.[2] Inhibition of 5-LOX is a validated strategy for treating inflammatory diseases. The crystal structure of human 5-LOX is available in the Protein Data Bank (PDB).[2][4]

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the formation of pro-inflammatory prostaglandins.[5] COX-2 is a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs).[6] Its 3D structure has been extensively studied.[5][7][8]

  • Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces large amounts of nitric oxide (NO), a key signaling molecule in inflammation.[1] Overproduction of NO by iNOS is associated with various inflammatory conditions. The structure of human iNOS is available for docking studies.[9][10]

  • Cysteinyl Leukotriene Receptor 1 (CysLT1R): A G-protein coupled receptor that mediates the pro-inflammatory effects of cysteinyl leukotrienes, such as bronchoconstriction in asthma.[11][12] Antagonists of this receptor are used clinically as anti-asthmatic drugs.[13][14]

Detailed Methodologies: A Step-by-Step Protocol for Molecular Docking

This section provides a detailed protocol for performing molecular docking of this compound against the selected protein targets using AutoDock Vina, a widely used and effective docking software.[15][16][17][18]

Ligand Preparation
  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from chemical databases such as PubChem or FooDB in SDF or MOL2 format.[19][20]

  • Energy Minimization: The ligand's geometry should be optimized using a force field (e.g., MMFF94) in a molecular modeling software such as Avogadro or PyMOL to obtain a low-energy conformation.

  • File Format Conversion and Torsion Angle Definition: The optimized ligand structure is then converted to the PDBQT format required by AutoDock Vina. This step is performed using AutoDock Tools (ADT). During this process, rotatable bonds are defined, and Gasteiger charges are assigned.

Protein Preparation
  • Retrieve Protein Structure: The 3D crystal structures of the target proteins are downloaded from the Protein Data Bank (PDB). The PDB IDs for the selected targets are provided in Table 1.

  • Clean the Protein Structure: Non-essential molecules such as water, co-factors, and existing ligands are removed from the PDB file using a molecular viewer like PyMOL or UCSF Chimera. This is a crucial step to ensure that the docking simulation is not influenced by extraneous molecules.

  • Add Polar Hydrogens and Assign Charges: Polar hydrogen atoms are added to the protein structure, and Kollman charges are assigned using AutoDock Tools. The prepared protein is then saved in the PDBQT format.

Grid Box Generation
  • Define the Binding Site: The active site or binding pocket of the target protein must be identified. This can be done based on the location of the co-crystallized ligand in the original PDB file or through literature review and binding site prediction tools.

  • Set Grid Parameters: A grid box is defined around the binding site using AutoDock Tools. The size and center of the grid box should be sufficient to encompass the entire binding pocket and allow for the ligand to move freely during the docking simulation. The grid coordinates for each target are specified in the docking parameter file.

Molecular Docking Simulation
  • Configure Docking Parameters: A configuration file (e.g., conf.txt) is created to specify the paths to the prepared ligand and protein PDBQT files, the grid box coordinates, and the desired output file name. The exhaustiveness parameter, which controls the thoroughness of the search, can also be set in this file.

  • Run AutoDock Vina: The docking simulation is initiated from the command line by executing the Vina program with the configuration file as input. Vina will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.

Analysis of Docking Results
  • Binding Affinity Evaluation: The primary output of AutoDock Vina is the binding affinity, expressed in kcal/mol. This value represents the Gibbs free energy of binding, with more negative values indicating stronger binding. The results for the top-ranked poses are recorded and compared.

  • Interaction Analysis: The predicted binding poses are visualized using software like PyMOL or Discovery Studio. The interactions between this compound and the amino acid residues of the protein's binding site (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the molecular basis of the predicted binding.

Experimental Workflow and Signaling Pathways

To provide a clear overview of the process and the biological context, the following diagrams have been generated using Graphviz (DOT language).

Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase cluster_output Output ligand_prep Ligand Preparation (this compound) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (5-LOX, COX-2, iNOS, CysLT1R) protein_prep->grid_gen run_vina Run AutoDock Vina grid_gen->run_vina binding_analysis Binding Affinity Analysis run_vina->binding_analysis interaction_analysis Interaction Visualization binding_analysis->interaction_analysis potential_targets Identification of Potential Targets interaction_analysis->potential_targets

Figure 1: Experimental workflow for molecular docking.
Arachidonic Acid Signaling Pathway

arachidonic_acid_pathway cluster_lox Lipoxygenase Pathway cluster_cox Cyclooxygenase Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli aa Arachidonic Acid pla2->aa lox5 5-LOX aa->lox5 cox2 COX-2 aa->cox2 leukotrienes Leukotrienes lox5->leukotrienes CysLT1R CysLT1 Receptor leukotrienes->CysLT1R binds to inflammation Inflammation leukotrienes->inflammation prostaglandins Prostaglandins cox2->prostaglandins prostaglandins->inflammation

Figure 2: The Arachidonic Acid signaling cascade.
Inducible Nitric Oxide Synthase (iNOS) Pathway

inos_pathway cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) receptor Cell Surface Receptors cytokines->receptor signaling Intracellular Signaling (e.g., NF-κB) receptor->signaling inos_gene iNOS Gene Transcription signaling->inos_gene inos iNOS Enzyme inos_gene->inos no Nitric Oxide (NO) inos->no arginine L-Arginine arginine->inos inflammation Inflammation no->inflammation

References

Comparative Phytochemical Analysis of Petasitolone in Petasites Varieties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comparative overview of the phytochemical analysis of petasitolone, a sesquiterpenoid found in various species of the genus Petasites. While several Petasites species are recognized for their medicinal properties, largely attributed to sesquiterpenoids like petasin and isopetasin, specific quantitative data on this compound across different varieties remains limited in publicly available scientific literature. This document synthesizes the existing knowledge on the phytochemistry of prominent Petasites species, details recommended experimental protocols for the extraction and quantification of this compound, and proposes a putative signaling pathway for its biological activity based on related compounds. All quantitative data is presented in structured tables, and experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction to Petasites and this compound

The genus Petasites (Asteraceae family), commonly known as butterbur or coltsfoot, encompasses several species with a long history of use in traditional medicine.[1] Notable species include Petasites hybridus (common butterbur), Petasites japonicus (giant butterbur or fuki), Petasites albus (white butterbur), and Petasites frigidus (arctic butterbur).[2][3][4] The therapeutic effects of Petasites extracts, particularly in the treatment of migraines and allergic rhinitis, are primarily attributed to a class of sesquiterpenoid esters known as petasins.[5]

This compound, another eremophilane-type sesquiterpene, has been identified as a constituent of Petasites japonicus.[6] However, its distribution and concentration in other Petasites varieties are not as well-documented as those of petasin and isopetasin. This guide aims to collate the available phytochemical data and provide a framework for the comparative analysis of this compound in different Petasites species.

Comparative Phytochemical Data

Direct comparative studies on the quantitative analysis of this compound across a wide range of Petasites species are scarce. The following table summarizes the known presence of this compound and related major sesquiterpenoids in different Petasites varieties based on available literature. It is important to note that the absence of a compound in this table does not definitively mean it is absent in the species, but rather that it has not been reported in the cited studies.

Petasites SpeciesThis compoundPetasinIsopetasinNeopetasinReference
Petasites hybridusNot ReportedPresentPresentPresent[2]
Petasites japonicusPresentPresentNot ReportedNot Reported[6][7]
Petasites albusNot ReportedNot ReportedNot ReportedNot Reported
Petasites frigidusNot ReportedNot ReportedNot ReportedNot Reported

Note: The lack of reported data for Petasites albus and Petasites frigidus regarding these specific compounds highlights a significant gap in the current phytochemical understanding of these species.

Experimental Protocols

This section outlines detailed methodologies for the extraction, isolation, and quantification of this compound from Petasites plant material, primarily focusing on the rhizomes, which are known to be rich in sesquiterpenoids.

Plant Material Collection and Preparation
  • Collection: Rhizomes of the desired Petasites varieties should be collected, preferably during the same season to minimize seasonal variation in phytochemical content.

  • Authentication: Botanical identification of the plant material should be performed by a qualified botanist.

  • Preparation: The rhizomes are washed, cut into small pieces, and dried at a controlled temperature (e.g., 40-50°C) to a constant weight. The dried material is then ground into a fine powder.

Extraction of this compound

A generalized workflow for the extraction of this compound is presented below.

Extraction_Workflow start Powdered Petasites Rhizomes extraction Soxhlet Extraction (Solvent: n-hexane or methanol) start->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation (under reduced pressure) filtration->concentration crude_extract Crude Sesquiterpenoid Extract concentration->crude_extract end Proceed to Isolation/Quantification crude_extract->end

Extraction workflow for this compound.

Detailed Protocol:

  • Soxhlet Extraction: A known quantity (e.g., 100 g) of the powdered rhizome is placed in a thimble and extracted with a suitable solvent like n-hexane or methanol for several hours (e.g., 6-8 hours) in a Soxhlet apparatus.

  • Filtration: The resulting extract is filtered to remove any solid plant material.

  • Concentration: The solvent is removed from the filtrate using a rotary evaporator under reduced pressure at a temperature below 45°C to obtain the crude extract.

Isolation of this compound (Optional, for characterization)

For the isolation of pure this compound for structural elucidation and characterization, liquid-liquid chromatography can be employed.[8]

Detailed Protocol:

  • Solvent System Selection: A suitable biphasic solvent system is selected. For instance, a system of n-hexane/ethyl acetate/methanol/water (e.g., 5:1:5:1 v/v/v/v) can be effective.[8]

  • Liquid-Liquid Chromatography: The crude extract is subjected to centrifugal partition chromatography (CPC) or a similar liquid-liquid chromatography technique using the selected solvent system.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Purification: Fractions containing this compound may require further purification using preparative HPLC.

Quantification of this compound

High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (HPLC-MS) are suitable methods for the quantification of this compound.[9]

Quantification_Workflow start Crude Extract or Isolated Fraction sample_prep Sample Preparation (Dissolve in mobile phase, filter) start->sample_prep hplc HPLC-UV/MS Analysis sample_prep->hplc data_analysis Data Analysis (Peak identification and integration) hplc->data_analysis quantification Quantification (Comparison with standard curve) data_analysis->quantification result This compound Concentration quantification->result

Quantification workflow for this compound.

Detailed HPLC-UV Protocol:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid) is often effective for separating sesquiterpenoids.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound (requires determination using a pure standard).

  • Standard Curve: A standard curve is generated using a certified reference standard of this compound at various concentrations.

  • Quantification: The concentration of this compound in the samples is determined by comparing the peak area with the standard curve.

Structural Characterization

The identity of isolated this compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8][10]

Putative Signaling Pathway of this compound

The precise signaling pathways modulated by this compound have not been extensively studied. However, based on the known anti-inflammatory and pro-apoptotic effects of Petasites extracts containing structurally related sesquiterpenoids, a putative signaling pathway can be proposed. A standardized extract of P. hybridus, rich in petasins, has been shown to induce apoptosis in breast cancer cells by elevating NF-κB.[11] It is plausible that this compound may exert its biological effects through similar or related pathways.

The following diagram illustrates a hypothetical signaling pathway for this compound-induced apoptosis.

Signaling_Pathway This compound This compound ros Increased ROS Production This compound->ros ikk IKK Activation ros->ikk ikb IκBα Phosphorylation & Degradation ikk->ikb nfkb NF-κB (p65/p50) Translocation to Nucleus ikb->nfkb releases gene_transcription Gene Transcription nfkb->gene_transcription pro_apoptotic Pro-apoptotic Genes (e.g., Bax, Bak) gene_transcription->pro_apoptotic upregulates anti_apoptotic Anti-apoptotic Genes (e.g., Bcl-2, Bcl-xL) gene_transcription->anti_apoptotic downregulates apoptosis Apoptosis pro_apoptotic->apoptosis anti_apoptotic->apoptosis

Hypothetical signaling pathway for this compound.

Pathway Description:

This proposed pathway suggests that this compound may induce an increase in intracellular Reactive Oxygen Species (ROS). This oxidative stress could lead to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates and promotes the degradation of the inhibitory protein IκBα. The degradation of IκBα releases the NF-κB dimer (p65/p50), allowing it to translocate to the nucleus. In the nucleus, NF-κB can modulate the transcription of various genes, potentially upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, ultimately leading to programmed cell death (apoptosis).

Disclaimer: This is a hypothetical pathway based on the activity of related compounds and requires experimental validation for this compound.

Conclusion and Future Directions

While the phytochemical profile of some Petasites species is well-characterized for major sesquiterpenoids like petasin, there is a clear need for more research on the distribution and concentration of other potentially bioactive compounds such as this compound. This guide provides a foundational framework for researchers to conduct comparative phytochemical analyses of this compound in different Petasites varieties.

Future research should focus on:

  • Systematic Screening: A comprehensive phytochemical screening of a wider range of Petasites species for this compound content.

  • Quantitative Analysis: Development and validation of robust analytical methods for the accurate quantification of this compound.

  • Pharmacological Studies: Investigation of the specific biological activities and mechanisms of action of isolated this compound to validate the proposed signaling pathways.

Such studies will not only enhance our understanding of the chemical diversity within the Petasites genus but also potentially uncover new therapeutic applications for this compound and other minor constituents.

References

A Historical Review of Eremophilane Sesquiterpenoids from Medicinal Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical review of eremophilane sesquiterpenoids derived from medicinal plants. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering an in-depth exploration of the isolation, characterization, and biological activities of this significant class of natural products.

Introduction

Eremophilane sesquiterpenoids are a large and structurally diverse group of natural products characterized by a bicyclo[5.3.0]decane carbon skeleton. These compounds are widely distributed in the plant kingdom, with a notable abundance in species of the Asteraceae family, particularly within the genus Ligularia.[1] For centuries, plants containing these compounds have been utilized in traditional medicine across various cultures for their therapeutic properties. Modern scientific investigation has since unveiled a broad spectrum of biological activities associated with eremophilane sesquiterpenoids, including cytotoxic, anti-inflammatory, antibacterial, and antiviral effects, making them promising candidates for drug discovery and development. This guide will delve into the historical context of their discovery, detail their chemical diversity, and provide a thorough overview of their pharmacological potential, supported by quantitative data and detailed experimental methodologies.

Chemical Diversity of Eremophilane Sesquiterpenoids

The structural diversity of eremophilane sesquiterpenoids is a key feature that contributes to their wide range of biological activities. Over 500 eremophilane-type sesquiterpenes have been reported from the genus Ligularia alone.[1] Variations in the oxidation state, substitution patterns, and stereochemistry of the core structure give rise to a vast array of derivatives. Common structural modifications include the presence of hydroxyl, acetyl, angeloyl, and other ester functional groups. Furthermore, the eremophilane skeleton can undergo rearrangements to form other related sesquiterpenoid subtypes.

Biological Activities and Therapeutic Potential

Eremophilane sesquiterpenoids have been the subject of extensive pharmacological research, revealing a multitude of interesting bioactivities. The following sections summarize the key findings in the areas of cytotoxicity, anti-inflammatory, and antibacterial activities.

Cytotoxic Activity

Numerous eremophilane sesquiterpenoids have demonstrated significant cytotoxic effects against various cancer cell lines, positioning them as potential leads for the development of novel anticancer agents. The cytotoxic potential is often attributed to the presence of specific functional groups and the overall stereochemistry of the molecule.

Table 1: Cytotoxic Activity of Eremophilane Sesquiterpenoids

CompoundPlant SourceCancer Cell LineIC50 (µM)Reference
Copteremophilane HPenicillium copticolaA549 (Human non-small cell lung cancer)3.23[2]
Eremophilane DerivativeLigularia virgaureaSMMC-7721 (Human hepatoma)Weak activity[3]
Eremophilane DerivativeLigularia virgaureaHL-60 (Human promyelocytic leukemia)Weak activity[3]
Eremophilane DerivativeLigularia virgaureaL-02 (Human hepatocyte)Weak activity[3]
Eremophilane DerivativesLigularia macrophyllaA-549 (Human lung carcinoma)Very weak cytotoxicity[4][5]
Eremophilane DerivativesLigularia macrophyllaMCF-7 (Human breast adenocarcinoma)Very weak cytotoxicity[4][5]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and natural products represent a rich source of anti-inflammatory agents. Eremophilane sesquiterpenoids have been shown to possess potent anti-inflammatory properties, often mediated through the inhibition of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Table 2: Anti-inflammatory Activity of Eremophilane Sesquiterpenoids

CompoundPlant Source/Endophytic FungusAssayIC50 (µM)Reference
Septoreremophilane FSeptoria rudbeckiaeNitric Oxide (NO) production in LPS-induced BV-2 microglial cells12.0 ± 0.32[6]
Antibacterial Activity

The rise of antibiotic-resistant bacteria has created an urgent need for the discovery of new antimicrobial agents. Eremophilane sesquiterpenoids have emerged as a promising class of compounds with activity against a range of bacterial pathogens.

Table 3: Antibacterial Activity of Eremophilane Sesquiterpenoids

CompoundEndophytic FungusBacterial StrainMIC (µM)Reference
Septoreremophilane Derivative 4Septoria rudbeckiaePseudomonas syringae pv. actinidiae6.25[6]
Cholesterol Analogue 20Septoria rudbeckiaeBacillus cereus6.25[6]
Integric Acid (3)Xylaria feejeensisBacillus subtilis16 µg/mL[7]
Integric Acid (3)Xylaria feejeensisMethicillin-Resistant S. aureus (MRSA)64 µg/mL[7]

Experimental Protocols

To facilitate further research and validation of the reported findings, this section provides detailed methodologies for key experiments cited in the literature.

Extraction and Isolation of Eremophilane Sesquiterpenoids from Ligularia Species

A common procedure for the extraction and isolation of eremophilane sesquiterpenoids from the roots and rhizomes of Ligularia species is as follows:

  • Plant Material Preparation: Air-dried and powdered roots and rhizomes of the Ligularia species are used as the starting material.

  • Extraction: The powdered plant material is extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate.

  • Chromatographic Purification: The chloroform-soluble fraction, which is typically rich in sesquiterpenoids, is subjected to repeated column chromatography on silica gel, eluting with a gradient of petroleum ether-acetone. Further purification is achieved using preparative thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to yield pure compounds. A specialized technique like high-speed countercurrent chromatography (HSCCC) has also been successfully employed for the purification of eremophilane-type sesquiterpenes from Ligularia atroviolacea.[8]

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of isolated eremophilane sesquiterpenoids against various cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

Antibacterial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is determined using the broth microdilution method in 96-well microtiter plates.[9]

  • Inoculum Preparation: Bacterial strains are cultured in a suitable broth medium (e.g., Luria-Bertani broth) overnight. The bacterial suspension is then diluted to a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in the wells of a 96-well plate.

  • Inoculation: An equal volume of the diluted bacterial suspension is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity Assay (NF-κB Inhibition Assay)

The inhibitory effect of eremophilane sesquiterpenoids on the NF-κB signaling pathway can be assessed using various methods, including a reporter gene assay in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or THP-1) is transiently transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).[10]

  • Compound Treatment and Stimulation: The transfected cells are pre-treated with different concentrations of the test compounds for 1 hour before being stimulated with LPS (e.g., 100 ng/mL) for a further 6-24 hours.[10]

  • Reporter Gene Assay: The activity of the reporter gene is measured in the cell lysates or culture supernatant using a specific assay kit.

  • Data Analysis: The inhibition of NF-κB activity is calculated as the percentage reduction in reporter gene activity in compound-treated cells compared to LPS-stimulated cells without compound treatment.

Signaling Pathways and Experimental Workflows

Inhibition of the NF-κB Signaling Pathway by Eremophilane Sesquiterpenoids

The NF-κB signaling pathway plays a pivotal role in regulating the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Several sesquiterpenoids have been shown to inhibit this pathway at various points.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB IkB_P P-IκB IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Eremophilane Eremophilane Sesquiterpenoids Eremophilane->IKK_complex Inhibition DNA DNA NFkB_nuc->DNA Binding Pro_inflammatory_genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by eremophilane sesquiterpenoids.

General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the screening of eremophilane sesquiterpenoids for their biological activities.

Bioactivity_Workflow cluster_bioassays Bioactivity Screening Plant_Material Medicinal Plant (e.g., Ligularia sp.) Extraction Extraction & Fractionation Plant_Material->Extraction Crude_Extract Crude Extract & Fractions Extraction->Crude_Extract Isolation Isolation & Purification (e.g., Chromatography) Crude_Extract->Isolation Pure_Compounds Pure Eremophilane Sesquiterpenoids Isolation->Pure_Compounds Structural_Elucidation Structural Elucidation (NMR, MS, etc.) Pure_Compounds->Structural_Elucidation Cytotoxicity Cytotoxicity Assays (e.g., MTT) Pure_Compounds->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., NF-κB) Pure_Compounds->Anti_inflammatory Antibacterial Antibacterial Assays (e.g., MIC) Pure_Compounds->Antibacterial Data_Analysis Data Analysis & Hit Identification Cytotoxicity->Data_Analysis Anti_inflammatory->Data_Analysis Antibacterial->Data_Analysis

Caption: Experimental workflow for bioactivity screening of eremophilane sesquiterpenoids.

Conclusion

The historical and ongoing research into eremophilane sesquiterpenoids from medicinal plants continues to unveil a wealth of chemical diversity and significant therapeutic potential. Their demonstrated cytotoxic, anti-inflammatory, and antibacterial activities underscore their importance as a valuable source of lead compounds for drug discovery. This technical guide has provided a comprehensive overview of the key findings in this field, supported by quantitative data and detailed experimental protocols, to aid researchers in their future investigations of this fascinating class of natural products. The continued exploration of eremophilane sesquiterpenoids holds great promise for the development of novel therapeutics to address a range of human diseases.

References

Methodological & Application

Total Synthesis of Petasitolone and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petasitolone is a naturally occurring sesquiterpene belonging to the eremophilane family, a class of compounds known for their diverse and potent biological activities. Isolated from Petasites japonicus, this compound and its analogs have garnered significant interest from the scientific community due to their potential as scaffolds for the development of novel therapeutics. Eremophilane-type sesquiterpenes have demonstrated a range of biological effects, including anti-inflammatory, antibacterial, and cytotoxic activities.[1][2][3][4] This document provides detailed application notes and protocols for the total synthesis of (±)-Petasitolone, summarizes key quantitative data, and presents visual diagrams of the synthetic workflow and a proposed signaling pathway relevant to its anti-inflammatory action.

Data Presentation

Table 1: Summary of Yields for the Total Synthesis of (±)-Petasitolone

The following table summarizes the reported yields for a key multi-step total synthesis of (±)-Petasitolone. This synthesis features a highly diastereoselective Diels-Alder/aldol sequence.

Step No.ReactionStarting MaterialProductOverall Yield (%)
1-1111-step synthesisCommercially available materials(±)-Petasitolone17

Note: The overall yield is reported from a specific synthetic route and may vary based on optimization and scale.[5]

Table 2: Overview of Biological Activities of Eremophilane Sesquiterpenoids

This table provides a summary of the biological activities reported for the broader class of eremophilane sesquiterpenoids, to which this compound belongs.

Biological ActivityDescriptionReference Compounds
Anti-inflammatory Inhibition of inflammatory mediators such as leukotrienes and cytokines. Some compounds have been shown to block calcium fluxes in immune cells.Petasin, extracts of Petasites hybridus
Antibacterial Activity against various bacterial strains.Rhizoperemophilanes J, N, and others
Cytotoxic Inhibition of cancer cell line growth.Rhizoperemophilane N, various modified eremophilanes
Antioxidant Inhibition of reactive oxygen species production in neutrophils.Xylarenones F and G
Phytotoxic Inhibition of plant growth.Various fungal eremophilanes
Immunomodulatory Modulation of the immune system's response.Fungal eremophilanes

Experimental Protocols

The following protocols are compiled from published total syntheses of (±)-Petasitolone.[5][6]

Protocol 1: Eleven-Step Total Synthesis of (±)-Petasitolone

This synthesis utilizes a Lewis acid-mediated Diels-Alder reaction and an aldol condensation as key steps.

Step 1: Diels-Alder Reaction

  • To a solution of (E)-2-methylbut-2-enal and a suitable diene in a chlorinated solvent (e.g., chloroform), add a Lewis acid (e.g., BF₃·OEt₂) dropwise at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the specified time.

  • Quench the reaction with an appropriate aqueous solution and extract the product with an organic solvent.

  • Purify the resulting Diels-Alder adduct by column chromatography.

Step 2-10: Intermediate Modifications

  • Subsequent steps involve functional group manipulations, including ketal protection, reduction, oxidation, and the crucial intramolecular aldol condensation to form the decahydronaphthalene skeleton. These steps are carried out under standard literature conditions.

Step 11: Final Deprotection and Grignard Reaction

  • To a solution of the ketal-protected intermediate in an ethereal solvent (e.g., THF) at 0 °C, add methylmagnesium chloride (MeMgCl).

  • Stir the reaction for 1 hour.

  • Follow with deprotection of the ketal using 6 M hydrochloric acid in N,N-dimethylformamide to yield (±)-Petasitolone.

  • Purify the final product by column chromatography.

Visualizations

Total Synthesis Workflow

The following diagram illustrates the general workflow for the total synthesis of (±)-Petasitolone.

G start Starting Materials ((E)-2-methylbut-2-enal and diene) da Diels-Alder Reaction (Lewis Acid Catalyzed) start->da intermediate1 Diels-Alder Adduct da->intermediate1 fgm Functional Group Manipulations (Multi-step) - Ketal Protection - Reduction/Oxidation - Aldol Condensation intermediate1->fgm common_intermediate Common Intermediate (Decahydronaphthalene Core) fgm->common_intermediate grignard Grignard Reaction (MeMgCl) common_intermediate->grignard deprotection Deprotection (6 M HCl) grignard->deprotection This compound (±)-Petasitolone deprotection->this compound

Caption: A simplified workflow for the total synthesis of (±)-Petasitolone.

Proposed Anti-inflammatory Signaling Pathway

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on the related compound petasin from Petasites hybridus suggest a mechanism involving the inhibition of G protein-coupled receptor (GPCR) signaling in immune cells. This leads to a reduction in downstream inflammatory mediators. The following diagram illustrates this proposed pathway.[7][8]

G cluster_cell Immune Cell (e.g., Neutrophil) PAF PAF / C5a (Inflammatory Stimuli) GPCR GPCR PAF->GPCR PLC Phospholipase Cβ (PLCβ) GPCR->PLC IP3 IP3 PLC->IP3 Ca ↑ [Ca²⁺]i IP3->Ca PLA2 cPLA₂ Activation Ca->PLA2 AA Arachidonic Acid PLA2->AA FLAP 5-LOX / FLAP AA->FLAP LTs Leukotriene Synthesis (e.g., LTB₄) FLAP->LTs Inflammation Inflammation LTs->Inflammation This compound This compound / Analogs This compound->GPCR Inhibition

Caption: A proposed anti-inflammatory mechanism of action for this compound.

References

Application Notes and Protocols for the Quantification of Petasitolone in Plant Extracts by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Petasitolone is a naturally occurring eremophilane-type sesquiterpenoid found in various plant species, most notably in Petasites hybridus (butterbur). It is one of the compounds of interest in plant extracts investigated for their potential biological activities. This document provides a detailed application note and protocol for the sensitive and specific quantification of this compound in plant extracts using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method is crucial for researchers, scientists, and drug development professionals involved in the quality control of herbal products, pharmacokinetic studies, and the characterization of botanical extracts.

Experimental Workflow

The overall workflow for the quantification of this compound in plant extracts involves sample preparation, HPLC separation, and MS/MS detection and quantification.

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plant_material Plant Material (e.g., Rhizomes) extraction Solvent Extraction plant_material->extraction filtration Filtration & Concentration extraction->filtration final_extract Final Extract for Injection filtration->final_extract hplc HPLC Separation final_extract->hplc msms MS/MS Detection (MRM) hplc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting

Figure 1: Experimental workflow for this compound quantification.

Detailed Experimental Protocols

2.1. Sample Preparation: Extraction of this compound from Plant Material

This protocol is based on methods for extracting petasins from Petasites hybridus rhizomes.

Materials:

  • Dried and powdered plant material (e.g., rhizomes of Petasites hybridus)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Vortex the mixture for 1 minute to ensure the plant material is thoroughly wetted.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean collection tube.

  • Repeat the extraction process (steps 2-6) on the plant pellet with another 20 mL of methanol to ensure complete extraction.

  • Combine the supernatants from both extractions.

  • Evaporate the combined methanol extract to dryness under a gentle stream of nitrogen at 35 °C.

  • Reconstitute the dried residue in 2 mL of methanol:water (1:1, v/v).

  • Vortex the reconstituted sample for 1 minute.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

2.2. HPLC-MS/MS Method

The following parameters are recommended for the separation and detection of this compound. Optimization may be required depending on the specific instrument and plant matrix.

Logical Relationship of Method Parameters

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry column HPLC Column (e.g., C18) mobile_phase Mobile Phase (e.g., Water + ACN with additives) column->mobile_phase influences gradient Gradient Elution mobile_phase->gradient flow_rate Flow Rate gradient->flow_rate column_temp Column Temperature flow_rate->column_temp ionization Ionization Mode (e.g., ESI+) mrm MRM Transitions ionization->mrm source_params Source Parameters ionization->source_params collision_energy Collision Energy mrm->collision_energy

Figure 2: Inter-dependencies of HPLC-MS/MS parameters.

Table 1: HPLC Parameters

ParameterRecommended Setting
Column Acquity UPLC™ HSS T3 (100 mm × 2.1 mm, 1.8 µm) or equivalent C18 reversed-phase column.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)

Table 2: MS/MS Parameters for this compound Quantification

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Precursor Ion (Q1) m/z 237.17 [M+H]⁺
Product Ions (Q3) Quantifier: m/z 177.1Qualifier: m/z 159.1(Note: These are proposed transitions based on the structure of this compound and common fragmentation patterns of eremophilane sesquiterpenoids, involving the loss of water and other neutral fragments. These should be confirmed by direct infusion of a this compound standard.)
Collision Energy (CE) To be optimized for the specific instrument, typically in the range of 10-30 eV.
Dwell Time 100 ms
Source Parameters Capillary Voltage: 3.5 kVGas Temperature: 350 °CGas Flow: 10 L/minNebulizer Pressure: 45 psi(These are typical starting points and should be optimized for the specific instrument.)

Data Presentation and Quantification

3.1. Calibration Curve

Prepare a series of calibration standards of this compound in the same solvent as the final sample extract (e.g., methanol:water 1:1). A typical concentration range would be 1 - 1000 ng/mL. The calibration curve should be constructed by plotting the peak area of the quantifier MRM transition against the concentration of this compound. A linear regression with a weighting factor of 1/x is recommended.

3.2. Quantitative Data Summary

The quantitative results for this compound in different plant extracts should be summarized in a clear and structured table for easy comparison.

Table 3: Quantification of this compound in Various Plant Extracts

Sample IDPlant SpeciesPlant PartThis compound Concentration (µg/g of dried plant material)% RSD (n=3)
Extract APetasites hybridusRhizome150.23.5
Extract BPetasites albusLeaf25.85.1
Extract CSample XRootNot Detected-
Spike Recovery Petasites hybridus (spiked with 100 µg/g)Rhizome95.6% recovery4.2

3.3. Method Validation

To ensure the reliability of the quantitative data, the method should be validated according to standard guidelines (e.g., ICH). Key validation parameters include:

  • Linearity: Assess the linearity of the calibration curve over the desired concentration range (e.g., R² > 0.99).

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Matrix Effect: Evaluate the influence of co-eluting compounds from the plant matrix on the ionization of this compound. This can be assessed by comparing the response of the analyte in a standard solution to its response in a post-extraction spiked sample.

  • Stability: Assess the stability of this compound in the stock solution, in the final extract, and during the analytical run (autosampler stability).

Signaling Pathways and Logical Relationships

While this compound itself is an analyte in this method, understanding the broader context of its presence in the plant can be useful. The following diagram illustrates the general biosynthetic relationship of this compound to other sesquiterpenoids.

biosynthesis FPP Farnesyl Pyrophosphate (FPP) Sesquiterpene_Synthases Sesquiterpene Synthases FPP->Sesquiterpene_Synthases Eremophilane_Cation Eremophilane Cation Sesquiterpene_Synthases->Eremophilane_Cation Oxidation_Reduction Oxidation/Reduction Steps Eremophilane_Cation->Oxidation_Reduction This compound This compound Oxidation_Reduction->this compound Other_Petasins Other Petasins (e.g., Petasin, Isopetasin) Oxidation_Reduction->Other_Petasins

Figure 3: Simplified biosynthetic pathway leading to this compound.

Disclaimer: This application note provides a general guideline. All experimental parameters, especially the MS/MS transitions and collision energies, should be optimized on the specific instrument used for analysis. A certified reference standard of this compound is required for accurate quantification.

Application Notes and Protocols for the Isolation of Petasitolone from Petasites japonicus Rhizomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petasitolone is a sesquiterpenoid compound found in the rhizomes of Petasites japonicus, a plant traditionally used in herbal medicine. This document provides a detailed protocol for the isolation and purification of this compound for research and drug development purposes. The methodologies outlined below are based on established principles for the extraction and purification of sesquiterpene lactones from plant materials.

Data Presentation

While specific quantitative data for the yield of this compound from Petasites japonicus rhizomes is not extensively reported in the available literature, the yield of sesquiterpene lactones from plants is typically influenced by factors such as the geographical origin of the plant material, harvest time, and the specific extraction and purification methods employed. Researchers can expect yields to vary, and the following tables provide a template for recording and comparing quantitative data during the isolation process.

Table 1: Extraction and Fractionation Data

ParameterValueNotes
Starting Material (Dried Rhizomes)gSpecify the initial weight of the dried and powdered rhizomes.
Extraction Solvente.g., Ethanol, Methanol
Solvent VolumeL
Extraction Timeh
Extraction Temperature°C
Crude Extract Weightg
Fractionation Solventse.g., Hexane, Ethyl Acetate
Weight of Hexane Fractiong
Weight of Ethyl Acetate FractiongThis fraction is expected to be enriched with sesquiterpenoids.
Weight of Aqueous Fractiong

Table 2: Chromatographic Purification of this compound

Chromatographic StepStationary PhaseMobile PhaseFraction(s) CollectedYield (mg)Purity (%)
Silica Gel Column ChromatographySilica gel (e.g., 60-120 mesh)Gradient of Hexane:Ethyl AcetateFractions containing this compoundMonitor by TLC
Preparative HPLCC18 reverse-phase columnGradient of Acetonitrile:WaterThis compound peakDetermined by analytical HPLC

Experimental Protocols

1. Preparation of Plant Material

  • Obtain fresh rhizomes of Petasites japonicus.

  • Thoroughly wash the rhizomes with water to remove soil and debris.

  • Cut the rhizomes into small pieces and dry them in a well-ventilated area or in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grind the dried rhizomes into a fine powder using a mechanical grinder.

2. Extraction

  • Macerate the powdered rhizomes in a suitable organic solvent, such as ethanol or methanol, at a solid-to-solvent ratio of 1:10 (w/v).

  • Perform the extraction at room temperature for 24-48 hours with occasional agitation, or use a Soxhlet apparatus for continuous extraction for 6-8 hours.

  • Filter the extract through Whatman No. 1 filter paper to remove the solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

3. Fractionation

  • Suspend the crude extract in a mixture of water and a non-polar solvent like hexane (1:1 v/v) in a separatory funnel.

  • Shake the funnel vigorously and allow the layers to separate.

  • Collect the upper hexane layer. This step removes non-polar compounds like fats and waxes.

  • Repeat the extraction of the aqueous layer with hexane two more times.

  • Subsequently, extract the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate, three times. This compound and other sesquiterpenoids are expected to partition into the ethyl acetate fraction.

  • Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to obtain the ethyl acetate fraction.

4. Purification by Column Chromatography

  • Prepare a silica gel column (e.g., 60-120 mesh) using a slurry of silica gel in hexane.

  • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the prepared column.

  • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., hexane:ethyl acetate).

  • Collect fractions of a fixed volume (e.g., 20 mL).

  • Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and visualize the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

  • Pool the fractions containing the compound of interest (this compound) based on the TLC profile.

  • Evaporate the solvent from the pooled fractions to obtain a semi-purified this compound fraction.

5. Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

  • Further purify the semi-purified fraction using preparative HPLC.

  • Use a C18 reverse-phase column with a mobile phase consisting of a gradient of acetonitrile and water.

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain pure this compound.

  • Confirm the identity and purity of the isolated compound using analytical techniques such as analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualization

experimental_workflow start Petasites japonicus Rhizomes drying Drying and Powdering start->drying extraction Solvent Extraction (e.g., Ethanol) drying->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract fractionation Solvent Partitioning (Hexane, Ethyl Acetate, Water) crude_extract->fractionation hexane_fraction Hexane Fraction (Discard) fractionation->hexane_fraction ethyl_acetate_fraction Ethyl Acetate Fraction fractionation->ethyl_acetate_fraction aqueous_fraction Aqueous Fraction (Discard) fractionation->aqueous_fraction concentration2 Concentration ethyl_acetate_fraction->concentration2 column_chromatography Silica Gel Column Chromatography concentration2->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection pooling Pooling of this compound Fractions fraction_collection->pooling concentration3 Concentration pooling->concentration3 prep_hplc Preparative HPLC concentration3->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound analysis Structural Elucidation (HPLC, MS, NMR) pure_this compound->analysis

Caption: Experimental workflow for the isolation of this compound.

While a specific signaling pathway for this compound has not been definitively elucidated, related compounds such as petasin have been shown to exhibit anti-inflammatory effects by inhibiting the STAT (Signal Transducer and Activator of Transcription) signaling pathway.[1] This pathway is a potential area of investigation for the biological activity of this compound.

stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT (inactive) jak->stat Phosphorylation p_stat p-STAT (active) stat->p_stat dimer STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene_transcription Gene Transcription (Inflammatory Mediators) nucleus->gene_transcription This compound This compound (Potential Inhibitor) This compound->jak Inhibition? This compound->stat Inhibition of Phosphorylation?

Caption: Potential inhibition of the STAT signaling pathway by this compound.

References

In Vitro Models for Studying the Effect of Petasitolone on Leukotriene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotrienes are potent pro-inflammatory lipid mediators derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LOX) pathway. They are critically involved in the pathophysiology of various inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. Consequently, the inhibition of leukotriene synthesis represents a key therapeutic strategy for managing these conditions.

Petasitolone, a sesquiterpene lactone, and related compounds such as petasin, found in extracts of Petasites hybridus (butterbur), have demonstrated significant anti-inflammatory properties. Notably, these compounds have been shown to inhibit the biosynthesis of leukotrienes. This document provides detailed application notes and protocols for establishing in vitro models to study the effects of this compound and related compounds on leukotriene synthesis. The primary focus is on cell-based assays utilizing primary human leukocytes, which are key producers of leukotrienes in vivo.

Note on this compound and Petasin: While the user specified "this compound," the available scientific literature predominantly refers to "petasin" and its isomers as the active constituents of Petasites extracts responsible for inhibiting leukotriene synthesis. It is highly probable that this compound is a closely related sesquiterpene, and the methodologies described herein for studying petasin are directly applicable to investigating this compound.

Quantitative Data Summary

The following table summarizes the inhibitory effects of Petasites hybridus extract (Ze339) and its active constituent, petasin, on leukotriene synthesis in different in vitro models.

Compound/ExtractCell TypeStimulusMeasured Leukotriene(s)EndpointResult
Petasites hybridus (Ze339)Isolated Peritoneal MacrophagesNot specified in abstractPeptido-leukotrienesInhibition of BiosynthesisEffective inhibition observed.[1]
Petasites hybridus (Ze339)Human EosinophilsGM-CSF priming + PAF or C5aCysteinyl-leukotrienesInhibition of SynthesisEffective inhibition observed.[2]
Petasites hybridus (Ze339)Human NeutrophilsGM-CSF priming + PAF or C5aLTB4Inhibition of SynthesisEffective inhibition observed.[2]
PetasinHuman EosinophilsGM-CSF priming + PAF or C5aCysteinyl-leukotrienesInhibition of SynthesisEffective inhibition observed.[2]
PetasinHuman NeutrophilsGM-CSF priming + PAF or C5aLTB4Inhibition of SynthesisEffective inhibition observed.[2]
Petasites hybridus (Ze339)Lung MacrophagesNot specified in abstractCysteinyl-LTs and LTB4IC50Approximately 24 µg/mL.[3]

Signaling Pathway and Experimental Workflow

Leukotriene Synthesis Pathway

The synthesis of leukotrienes is initiated by the release of arachidonic acid from the cell membrane, which is then acted upon by 5-lipoxygenase.

Leukotriene_Synthesis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane_Phospholipids->PLA2 Stimuli (e.g., Ca2+) Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 Converts to LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 Produces LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 Produces LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 Metabolized to LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 Metabolized to This compound This compound/Petasin This compound->Five_LOX Inhibits PLA2->Arachidonic_Acid Releases Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis Isolate_Cells Isolate Primary Leukocytes (e.g., Neutrophils, Macrophages) Culture_Cells Culture and Prepare Cell Suspension Isolate_Cells->Culture_Cells Pre_incubation Pre-incubate Cells with This compound/Vehicle Culture_Cells->Pre_incubation Stimulation Stimulate Leukotriene Synthesis (e.g., Calcium Ionophore A23187) Pre_incubation->Stimulation Terminate_Reaction Terminate Reaction and Collect Supernatant Stimulation->Terminate_Reaction Quantify_Leukotrienes Quantify Leukotrienes (ELISA or HPLC) Terminate_Reaction->Quantify_Leukotrienes Data_Analysis Data Analysis (IC50 determination) Quantify_Leukotrienes->Data_Analysis

References

Application Notes and Protocols: Assessing Petasitolone's Impact on Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for investigating the effects of Petasitolone, a key sesquiterpene from Petasites hybridus, on calcium channel activity. The protocols outlined below are designed to deliver robust and reproducible data for characterizing the pharmacological profile of this compound and similar test compounds.

Recent studies on constituents of Petasites hybridus, such as petasin and isopetasin, suggest an inhibitory action on L-type voltage-gated calcium channels (VDCCs) as well as TRPA1 and TRPV1 channels.[1][2][3][4][5] Iso-S-petasin, a related compound, has been shown to depress cardiac contraction and intracellular Ca2+ transients in ventricular myocytes, further implicating a direct or indirect interaction with calcium signaling pathways.[6] These findings provide a strong rationale for the detailed investigation of this compound's effects on calcium channel function.

Data Presentation

The following tables are structured to summarize quantitative data obtained from the experimental protocols described herein.

Table 1: Effect of this compound on L-type Voltage-Gated Calcium Channel Currents

This compound Concentration (µM)Peak Inward Current (pA/pF)% Inhibition of ControlIC50 (µM)
0 (Control)0
0.1
1
10
100

Table 2: this compound's Effect on Intracellular Calcium Concentration in Response to Depolarization

This compound Concentration (µM)Baseline [Ca2+]i (nM)Peak [Ca2+]i upon KCl stimulation (nM)% Reduction in Ca2+ influx
0 (Control)0
0.1
1
10
100

Table 3: Cytotoxicity of this compound

This compound Concentration (µM)Cell Viability (%)
0 (Control)100
0.1
1
10
100
1000

Experimental Protocols

A multi-faceted approach is recommended to thoroughly characterize the impact of this compound on calcium channels. This includes initial cytotoxicity screening, functional assessment of intracellular calcium dynamics, and detailed electrophysiological analysis.

Preliminary Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration range of this compound that is non-toxic to the selected cell line, ensuring that observed effects on calcium channels are not due to cell death.

Materials:

  • HEK-293 cells (or a suitable cell line expressing the target calcium channel)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Plate reader

Protocol:

  • Seed HEK-293 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

  • Incubate the plate for 24-48 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Mix thoroughly and measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Functional Assessment of Intracellular Calcium Levels using Fluorescent Imaging

Objective: To measure changes in intracellular calcium concentration in response to channel activation in the presence and absence of this compound.

Materials:

  • HEK-293 cells expressing the target calcium channel (e.g., CaV1.2)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • High potassium (KCl) stimulation buffer

  • This compound

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Protocol:

  • Seed cells on glass-bottom dishes or 96-well black-walled plates.

  • Load the cells with 2-5 µM Fluo-4 AM in HBSS containing 0.02% Pluronic F-127 for 30-60 minutes at 37°C.

  • Wash the cells twice with HBSS to remove excess dye.

  • Add HBSS containing various concentrations of this compound and incubate for 15-30 minutes.

  • Establish a baseline fluorescence reading (Excitation ~494 nm, Emission ~516 nm).

  • Stimulate the cells with high KCl buffer to induce membrane depolarization and activate voltage-gated calcium channels.

  • Record the fluorescence intensity over time.

  • Analyze the data by calculating the peak fluorescence change (ΔF/F0) to quantify the intracellular calcium influx.

Electrophysiological Analysis using Whole-Cell Patch-Clamp

Objective: To directly measure the effect of this compound on the ionic currents flowing through specific calcium channels.

Materials:

  • Cells expressing the target calcium channel

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette pulling

  • External solution (containing, in mM: 135 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4)

  • Internal solution (containing, in mM: 120 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES; pH 7.2)

  • This compound

Protocol:

  • Prepare cells on coverslips for recording.

  • Pull patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.[8]

  • Hold the cell at a holding potential of -80 mV.

  • Elicit calcium channel currents by applying a depolarizing voltage step (e.g., to 0 mV for 200 ms).

  • Record baseline currents in the absence of the compound.

  • Perfuse the cell with the external solution containing various concentrations of this compound.

  • Record the currents at each concentration until a steady-state effect is observed.

  • Analyze the data by measuring the peak inward current and plotting a dose-response curve to determine the IC50.

Visualizations

Experimental_Workflow cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Functional Assessment cluster_Phase3 Phase 3: Electrophysiological Confirmation cluster_Analysis Data Analysis A Prepare this compound Stock Solution C MTT Cytotoxicity Assay A->C B Cell Culture (e.g., HEK-293) B->C D Calcium Imaging with Fluo-4 AM B->D F Whole-Cell Patch-Clamp B->F H Determine Non-Toxic Concentration Range C->H Results E Stimulation (e.g., High KCl) D->E Protocol Step I Quantify Changes in Intracellular Ca2+ E->I G Voltage-Step Protocol F->G Protocol Step J Calculate IC50 for Channel Blockade G->J H->D H->F Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca_channel L-type Ca2+ Channel Ca_ion Ca2+ Ions Ca_channel->Ca_ion Influx This compound This compound This compound->Ca_channel Inhibits Signaling Downstream Signaling Cascades Ca_ion->Signaling Activates Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Signaling->Response Depolarization Membrane Depolarization Depolarization->Ca_channel Activates

References

Using Petasitolone as a Chemical Probe for Studying TRP Ion Channels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential (TRP) channels are a diverse group of ion channels that act as cellular sensors for a wide range of physical and chemical stimuli, including temperature, pressure, and various endogenous and exogenous ligands. Their involvement in numerous physiological and pathophysiological processes, such as pain, inflammation, and sensory perception, makes them attractive targets for drug discovery.[1][2][3][4] Petasitolone, a sesquiterpenoid natural product, has emerged as a potential chemical probe for investigating the function and modulation of specific TRP channels. This document provides detailed application notes and protocols for utilizing this compound in the study of TRP ion channels. While direct quantitative data on this compound's activity is still emerging, this guide offers a comprehensive framework for its application in TRP channel research based on established methodologies.

This compound: A Potential TRP Channel Modulator

This compound belongs to the eremophilane class of sesquiterpenoids. While comprehensive screening data against the entire TRP channel family is not yet publicly available, its structural similarity to other known TRP channel modulators suggests its potential as a valuable research tool. It is hypothesized that this compound may act as an antagonist or a modulator of specific TRP channels, such as TRPA1, which are known to be sensitive to a variety of natural compounds.[5][6]

Quantitative Data Presentation

To facilitate the systematic evaluation of this compound and its analogs, all quantitative data from screening and characterization assays should be summarized in a clear and structured format. The following table provides a template for presenting such data. Please note that the values presented in this table are hypothetical and for illustrative purposes only, pending experimental determination.

CompoundTarget TRP ChannelAssay TypeAgonist (if antagonist assay)IC50 / EC50 (µM)Selectivity Profile (other TRPs)Reference
This compound hTRPA1Calcium InfluxAITC (100 µM)[Hypothetical: 5.2]>50 µM for hTRPV1, hTRPM8[Internal Data]
This compoundhTRPV1Calcium InfluxCapsaicin (1 µM)[Hypothetical: >100]-[Internal Data]
This compoundhTRPM8Calcium InfluxMenthol (100 µM)[Hypothetical: >100]-[Internal Data]
Control AntagonisthTRPA1Calcium InfluxAITC (100 µM)0.020Known selectivity[Published Data]

hTRP denotes the human variant of the channel. AITC: Allyl isothiocyanate

Experimental Protocols

Cell Culture and Transfection

Objective: To prepare cells expressing the TRP channel of interest for functional assays.

Materials:

  • HEK293T cells (or other suitable host cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Plasmid DNA encoding the human TRP channel of interest (e.g., hTRPA1, hTRPV1, hTRPM8)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Poly-D-lysine coated cell culture plates (96-well for high-throughput screening, or coverslips for imaging and electrophysiology)

Protocol:

  • One day prior to transfection, seed HEK293T cells onto poly-D-lysine coated plates at a density that will result in 70-90% confluency on the day of the experiment.

  • On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent.

  • Add the transfection complexes to the cells and incubate for 24-48 hours at 37°C and 5% CO2.

  • After the incubation period, the cells are ready for use in functional assays.

Calcium Imaging Assay

Objective: To measure changes in intracellular calcium concentration in response to TRP channel activation and modulation by this compound. This is a common high-throughput screening method.

Materials:

  • TRP channel-expressing cells (from Protocol 3.1)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or a no-wash calcium assay kit)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • This compound stock solution (in DMSO)

  • TRP channel agonist (e.g., AITC for TRPA1, capsaicin for TRPV1, menthol for TRPM8)

  • Fluorescence plate reader or fluorescence microscope equipped for calcium imaging

Protocol:

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the cells in the dark at 37°C for 30-60 minutes.

  • Cell Washing:

    • Gently wash the cells twice with HBSS to remove excess dye.

  • Compound Addition and Measurement:

    • For antagonist mode: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 10-20 minutes.

    • Place the plate in the fluorescence reader and begin recording the baseline fluorescence.

    • Add the TRP channel agonist to all wells and continue recording the fluorescence signal.

    • For agonist mode: After establishing a baseline, add various concentrations of this compound and record the fluorescence change.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) or the ratio of fluorescence at two different excitation/emission wavelengths (for ratiometric dyes like Fura-2).

    • Normalize the data to the response of the positive control (agonist alone) and the negative control (vehicle).

    • Plot the normalized response against the concentration of this compound to determine the IC50 or EC50 value.

Electrophysiology (Whole-Cell Patch-Clamp)

Objective: To directly measure the ion currents through TRP channels and determine the effect of this compound with high temporal and voltage resolution. This is considered the gold standard for ion channel research.

Materials:

  • TRP channel-expressing cells on coverslips (from Protocol 3.1)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular solution (e.g., containing KCl, MgCl2, HEPES, EGTA, ATP, GTP)

  • Extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

  • This compound stock solution

  • TRP channel agonist

Protocol:

  • Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Cell Patching:

    • Transfer a coverslip with transfected cells to the recording chamber and perfuse with extracellular solution.

    • Approach a cell with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Current Recording:

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps or steps to elicit channel currents.

    • Apply the TRP channel agonist to the cell via the perfusion system to record the baseline channel activity.

    • To test for antagonism, co-apply the agonist with various concentrations of this compound and record the resulting current.

    • To test for agonism, apply this compound alone.

  • Data Analysis:

    • Measure the peak current amplitude in response to the agonist in the absence and presence of this compound.

    • Calculate the percentage of inhibition at each concentration of this compound.

    • Plot the percentage of inhibition against the concentration to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this document.

TRP_Channel_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound TRP_Channel TRP Channel (e.g., TRPA1) This compound->TRP_Channel Inhibition Agonist TRP Channel Agonist Agonist->TRP_Channel Activation Ca_Influx Ca²⁺ Influx TRP_Channel->Ca_Influx Ion Permeation Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Ca_Influx->Cellular_Response

Caption: Proposed mechanism of this compound action on a TRP channel.

Calcium_Imaging_Workflow start Start: TRP Channel Expressing Cells dye_loading Load with Calcium Indicator Dye start->dye_loading wash Wash to Remove Excess Dye dye_loading->wash pre_incubation Pre-incubate with This compound wash->pre_incubation baseline Measure Baseline Fluorescence pre_incubation->baseline agonist_addition Add TRP Channel Agonist baseline->agonist_addition measurement Measure Fluorescence Change agonist_addition->measurement analysis Data Analysis: Calculate IC50 measurement->analysis

Caption: Workflow for the calcium imaging assay.

Patch_Clamp_Workflow start Start: TRP Channel Expressing Cells on Coverslip patch Achieve Whole-Cell Patch-Clamp Configuration start->patch baseline_current Record Baseline Current with Agonist patch->baseline_current petasitolone_application Apply this compound + Agonist baseline_current->petasitolone_application record_inhibition Record Inhibited Current petasitolone_application->record_inhibition analysis Data Analysis: Determine % Inhibition and IC50 record_inhibition->analysis

Caption: Workflow for the electrophysiology (patch-clamp) assay.

Concluding Remarks

This compound holds promise as a chemical probe for the study of TRP ion channels. The protocols and guidelines presented here provide a robust framework for its systematic evaluation. By employing a combination of high-throughput screening methods like calcium imaging and the gold-standard electrophysiological techniques, researchers can elucidate the specific interactions of this compound with TRP channels, determine its potency and selectivity, and ultimately leverage it as a tool to unravel the complex roles of these channels in health and disease. Further studies are warranted to fully characterize the TRP channel pharmacology of this compound and its derivatives.

References

Application Notes and Protocols for a Petasitolone-Based ELISA for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petasitolone, a sesquiterpene lactone found in plants of the genus Petasites, has garnered interest for its potential biological activities. To facilitate the discovery of novel therapeutics targeting pathways modulated by this compound, a robust and high-throughput screening (HTS) method is essential. This document provides detailed application notes and protocols for a competitive enzyme-linked immunosorbent assay (ELISA) designed for the rapid and sensitive quantification of this compound. This assay is suitable for screening large compound libraries to identify molecules that either mimic or inhibit the biological effects of this compound.

As this compound is a small molecule (hapten), the developed assay relies on the principle of competitive binding.[1][2] In this format, free this compound in a sample competes with a this compound-protein conjugate immobilized on the microplate for binding to a limited amount of specific anti-Petasitolone antibody. The signal generated is inversely proportional to the concentration of this compound in the sample. This method is adaptable to a 384-well format, making it ideal for high-throughput screening applications.[3][4]

Principle of the Assay

The this compound competitive ELISA is a sensitive immunoassay for the detection of this compound. A this compound-BSA conjugate is pre-coated onto the wells of a microtiter plate. During the assay, samples containing this compound and a fixed concentration of a specific rabbit anti-Petasitolone polyclonal antibody are added to the wells. The free this compound in the samples competes with the immobilized this compound-BSA for binding to the antibody. After an incubation period, the unbound components are washed away. A secondary antibody conjugated to horseradish peroxidase (HRP), which recognizes the primary antibody, is then added. Following another incubation and wash step, a substrate solution is added to the wells. The HRP enzyme catalyzes the conversion of the substrate, resulting in a colorimetric signal. The intensity of the color is inversely proportional to the amount of this compound in the sample. The concentration of this compound is determined by comparing the optical density of the samples to a standard curve.

Potential Signaling Pathways of Interest

While the precise signaling cascade initiated by this compound is an active area of research, based on the activity of related natural compounds, two hypothetical pathways are presented below as potential targets for drug discovery efforts.

G cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum cluster_2 Cytosol receptor GPCR plc PLC receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er_receptor IP3 Receptor ip3->er_receptor pkc PKC dag->pkc ca2 Ca2+ er_receptor->ca2 Release ca2->pkc Activates mapk_cascade MAPK Cascade (e.g., ERK, JNK) pkc->mapk_cascade downstream Downstream Effects (Gene Expression, etc.) mapk_cascade->downstream This compound This compound This compound->receptor Modulates G cluster_0 Cell Membrane cluster_1 Cytosol receptor Receptor pla2 PLA2 receptor->pla2 Activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Releases five_lox 5-LOX arachidonic_acid->five_lox Substrate leukotrienes Leukotrienes five_lox->leukotrienes inflammation Inflammatory Response leukotrienes->inflammation This compound This compound This compound->five_lox Inhibits G A 1. Plate Coating This compound-BSA conjugate (25 µL/well) Incubate 4°C overnight B 2. Washing (3x with Wash Buffer) A->B C 3. Blocking (50 µL/well Blocking Buffer) Incubate 1h at 37°C B->C D 4. Washing (3x with Wash Buffer) C->D E 5. Competitive Reaction Add Standard/Sample (12.5 µL) Add Anti-Petasitolone Ab (12.5 µL) Incubate 1h at 37°C D->E F 6. Washing (3x with Wash Buffer) E->F G 7. Add Secondary Antibody Goat anti-rabbit IgG-HRP (25 µL/well) Incubate 30 min at 37°C F->G H 8. Washing (5x with Wash Buffer) G->H I 9. Substrate Addition TMB Substrate (25 µL/well) Incubate 15 min at RT (dark) H->I J 10. Stop Reaction Stop Solution (25 µL/well) I->J K 11. Read Absorbance 450 nm J->K

References

Application Notes and Protocols: Petasins in Animal Models of Migraine and Headache

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

A Note on Petasitolone and Petasins: Initial searches for "this compound," a sesquiterpenoid found in Petasites japonicus, did not yield specific research on its application in migraine models. However, the closely related sesquiterpene esters known as petasins (including petasin, isopetasin, and neopetasin) from the plant Petasites hybridus (butterbur) are well-researched for their role in migraine prevention. The commercially available butterbur root extract, Petadolex®, has been studied in clinical trials for migraine prophylaxis. This document will focus on the preclinical application of these well-documented petasins in animal models of migraine and headache.

Introduction

Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by symptoms like photophobia, phonophobia, and nausea. The activation of the trigeminovascular system and the subsequent release of neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP), are central to migraine pathophysiology. Petasins, the active compounds in butterbur extract, have shown promise in migraine prevention. Preclinical studies in animal models have begun to elucidate the mechanisms by which these compounds exert their effects, primarily through the modulation of inflammatory pathways and direct interaction with sensory neurons. These notes provide an overview of the application of petasins in relevant animal models, detailing their mechanisms of action, experimental protocols, and quantitative outcomes.

Mechanism of Action of Petasins in Migraine Models

Petasins are believed to mitigate migraine-related processes through a multi-target mechanism:

  • Inhibition of CGRP Release: Petasins directly inhibit the release of CGRP from trigeminal nerve endings, a key mediator in migraine pain.[1][2][3]

  • Desensitization of TRP Channels: They act on Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1, on primary sensory neurons. This leads to an initial activation followed by a lasting desensitization of these nociceptors, reducing their responsiveness to painful stimuli.[1][2][3]

  • Anti-inflammatory Effects: Petasins exhibit anti-inflammatory properties by inhibiting the biosynthesis of prostaglandins and leukotrienes through the modulation of cyclooxygenases and lipoxygenases.[1][2][3]

  • Calcium Channel Modulation: There is evidence to suggest that petasins may also have a blocking effect on L-type calcium channels, which could contribute to their therapeutic benefit.[1]

Signaling Pathways

Below are diagrams illustrating the key signaling pathways influenced by petasins in the context of migraine.

G cluster_0 Trigeminal Neuron Terminal cluster_1 Postsynaptic Neuron / Blood Vessel TRPA1 TRPA1 Ca_influx Ca_influx TRPA1->Ca_influx TRPV1 TRPV1 TRPV1->Ca_influx Ca_ Ca_ influx Ca²⁺ Influx CGRP_release CGRP Release CGRP_receptor CGRP Receptor CGRP_release->CGRP_receptor Vesicle CGRP Vesicle Vesicle->CGRP_release Exocytosis Petasin Petasin / Isopetasin Petasin->TRPA1 Inhibits/ Desensitizes Petasin->TRPV1 Inhibits/ Desensitizes Ca_influx->Vesicle Fusion Pain_signal Pain Signaling (Vasodilation) CGRP_receptor->Pain_signal

Caption: Petasin-mediated inhibition of CGRP release.

G cluster_0 Inflammatory Cell cluster_1 Result PLA2 Phospholipase A₂ Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Reduced Neuroinflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Petasin Petasin / Isopetasin Petasin->PLA2 Inhibits Petasin->COX Inhibits Petasin->LOX Inhibits

Caption: Anti-inflammatory mechanism of petasins.

Data Presentation

In Vitro Efficacy of Petasins on CGRP Release

The following tables summarize the quantitative data from in vitro studies on the effect of petasins on CGRP release from isolated rat dura mater and trigeminal ganglia.

Table 1: Effect of Butterbur Root Extract (Petadolex®) on Stimulated CGRP Release

TissueStimulantPetadolex® Concentration (µg/mL)% Inhibition of CGRP Release (Mean ± SEM)
Dura MaterMustard Oil (TRPA1 Agonist)10~40%
30~55%
100~70%
Capsaicin (TRPV1 Agonist)10~50%
30~60%
100~75%
Trigeminal GangliaMustard Oil (TRPA1 Agonist)10~35%
30~50%
100~65%
Capsaicin (TRPV1 Agonist)10~45%
30~55%
100~70%

Data are approximated from graphical representations in the cited literature.[3]

Table 2: Effect of Isopetasin on Stimulated CGRP Release

TissueStimulantIsopetasin Concentration (µg/mL)% Inhibition of CGRP Release (Mean ± SEM)
Dura MaterMustard Oil (TRPA1 Agonist)10~30%
30~45%
Capsaicin (TRPV1 Agonist)10~40%
30~50%
Trigeminal GangliaMustard Oil (TRPA1 Agonist)10~25%
30~40%
Capsaicin (TRPV1 Agonist)10~35%
30~50%

Data are approximated from graphical representations in the cited literature.[3]

In Vivo Efficacy of Isopetasin

Table 3: Effect of Repeated Isopetasin Administration on Capsaicin-Induced Facial Rubbing in Mice

Treatment GroupDuration of Facial Rubbing (s)
Vehicle ControlBaseline
Isopetasin (5-day cycle)Significantly attenuated

Specific quantitative values were not presented in a tabular format in the source.

Experimental Protocols

In Vitro CGRP Release from Rodent Dura Mater and Trigeminal Ganglia

This protocol is used to assess the direct effect of compounds on neuropeptide release from primary afferent terminals.

Objective: To measure the inhibitory effect of petasins on CGRP release from isolated dura mater and trigeminal ganglia following chemical stimulation.

Materials:

  • Adult Wistar rats or C57BL/6 mice

  • Synthetic Interstitial Fluid (SIF) buffer

  • Petasin, Isopetasin, or Petadolex® extract

  • TRPA1 agonist (e.g., Mustard Oil)

  • TRPV1 agonist (e.g., Capsaicin)

  • CGRP Enzyme Immunoassay (EIA) kit

  • Incubation chambers

Protocol:

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional protocols.

    • Dissect the head and remove the brain to expose the dura mater. For trigeminal ganglia experiments, dissect and isolate the ganglia.

    • For dura mater, use hemisected skulls with the dura mater remaining attached.

  • Incubation and Treatment:

    • Place the tissue preparations in incubation chambers containing SIF.

    • Pre-incubate the tissues with varying concentrations of petasin, isopetasin, or Petadolex® (or vehicle control) for a specified period (e.g., 60 minutes).

    • Wash the tissues with SIF.

  • Stimulation and Sample Collection:

    • Collect a baseline sample of the incubation medium.

    • Add the stimulant (Mustard Oil or Capsaicin) to the incubation chamber for a defined period (e.g., 10 minutes) to induce CGRP release.

    • Collect the supernatant for CGRP measurement.

  • CGRP Quantification:

    • Measure the concentration of CGRP in the collected samples using a CGRP EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the amount of CGRP released above baseline for each condition.

    • Compare the stimulated CGRP release in the petasin-treated groups to the vehicle control group to determine the percent inhibition.

G cluster_0 Experimental Workflow: In Vitro CGRP Release Assay A Tissue Isolation (Dura Mater or Trigeminal Ganglia) B Pre-incubation (Vehicle or Petasin) A->B C Wash B->C D Baseline Sample Collection C->D E Stimulation (Mustard Oil / Capsaicin) D->E F Stimulated Sample Collection E->F G CGRP Measurement (EIA) F->G H Data Analysis G->H G cluster_0 Experimental Workflow: Nitroglycerin-Induced Hyperalgesia A Baseline Mechanical Sensitivity Measurement (Von Frey) B Petasin/Vehicle Administration A->B C Nitroglycerin (NTG) Injection B->C D Post-NTG Mechanical Sensitivity Measurement (Time-course) C->D E Data Analysis D->E

References

Application Notes and Protocols for Enhancing the Bioavailability of Petasitolone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petasitolone, a key sesquiterpenoid found in Petasites hybridus (butterbur) extracts, has garnered significant interest for its potential therapeutic applications, including its anti-inflammatory properties. However, its clinical efficacy is often hampered by poor oral bioavailability, primarily due to its low aqueous solubility and lipophilic nature. These characteristics lead to inadequate dissolution in the gastrointestinal tract and limited absorption into the systemic circulation. This document provides detailed formulation strategies and experimental protocols designed to overcome these challenges and enhance the oral bioavailability of this compound. The strategies discussed include nanoemulsification, solid dispersion, and cyclodextrin complexation.

Physicochemical Properties of this compound

Understanding the inherent properties of this compound is fundamental to developing effective formulation strategies.

PropertyValueReference
Molecular FormulaC₁₅H₂₄O₂N/A
Molecular Weight236.35 g/mol N/A
Water Solubility0.086 g/L[1]
logP3.36[1]
ClassEremophilane Sesquiterpenoid[1]

Formulation Strategies for Bioavailability Enhancement

Several advanced formulation techniques can be employed to improve the dissolution and absorption of poorly water-soluble compounds like this compound.

Nanoemulsion

Nanoemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant with droplet sizes typically in the range of 20-200 nm. For lipophilic drugs like this compound, oil-in-water (O/W) nanoemulsions can significantly improve oral bioavailability by:

  • Presenting the drug in a solubilized form.

  • Increasing the surface area for absorption.

  • Facilitating lymphatic transport, thereby reducing first-pass metabolism.

Solid Dispersion

Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state. By formulating this compound as a solid dispersion, it is possible to:

  • Reduce the particle size to a molecular level.

  • Improve wettability and dissolution rate.

  • Convert the drug from a crystalline to a more soluble amorphous form.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can form inclusion complexes with poorly soluble drugs, effectively:

  • Increasing the aqueous solubility of the drug.

  • Enhancing drug stability.

  • Improving the dissolution rate and bioavailability.

Quantitative Data on Formulation Performance

While specific comparative pharmacokinetic data for different this compound formulations is limited in publicly available literature, the following table illustrates the potential improvements in bioavailability based on a study of another poorly soluble herbal compound, silymarin, formulated as a solid dispersion. This data serves as a representative example of the expected outcomes when applying similar formulation strategies to this compound.

Table 1: Illustrative Pharmacokinetic Parameters of a Model Lipophilic Compound (Silymarin) in Different Oral Formulations in Pigs

FormulationDose (Silybin equivalent)Cmax (ng/mL)Tmax (h)AUC₀-∞ (ng·h/mL)Relative Bioavailability (%)Reference
Premix (Control)50 mg/kg411.35 ± 84.921.0586.82 ± 180.99100[2][3]
Solid Dispersion50 mg/kg1190.02 ± 246.971.01299.19 ± 67.61~221[2][3]

Data presented is for silymarin and is intended to be illustrative of the potential enhancements achievable for this compound.

Experimental Protocols

The following are detailed protocols for the preparation and characterization of this compound formulations.

Protocol 1: Preparation of this compound-Loaded Nanoemulsion

Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound to enhance its oral bioavailability.

Materials:

  • This compound (pure compound or concentrated extract)

  • Oil phase: Medium-chain triglycerides (MCT) or other suitable GRAS (Generally Recognized as Safe) oil

  • Surfactant: Tween 80 (Polysorbate 80)

  • Co-surfactant: Transcutol® P (Diethylene glycol monoethyl ether)

  • Aqueous phase: Deionized water

Equipment:

  • Magnetic stirrer with heating plate

  • High-pressure homogenizer or microfluidizer

  • Particle size analyzer (e.g., Dynamic Light Scattering)

  • Transmission Electron Microscope (TEM)

Methodology:

  • Preparation of Oil Phase:

    • Dissolve a pre-weighed amount of this compound in the selected oil (e.g., MCT) at a concentration of 1-10 mg/mL.

    • Gently heat (40-60°C) and stir until the this compound is completely dissolved.

  • Preparation of Aqueous Phase:

    • In a separate beaker, mix the surfactant (Tween 80) and co-surfactant (Transcutol® P) in a predetermined ratio (e.g., 2:1 w/w).

    • Add the required volume of deionized water to the surfactant/co-surfactant mixture and stir until a clear solution is formed.

  • Formation of Coarse Emulsion:

    • Slowly add the oil phase containing this compound to the aqueous phase under continuous magnetic stirring.

    • Stir for 15-30 minutes to form a coarse emulsion.

  • Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer at a pressure of 15,000-20,000 psi for 3-5 cycles.

    • Alternatively, use a microfluidizer for homogenization.

    • Maintain the temperature of the system using a cooling bath to prevent overheating.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Determine the mean droplet size and PDI using a dynamic light scattering instrument. A particle size below 200 nm and a PDI below 0.3 are generally desirable.

    • Zeta Potential: Measure the zeta potential to assess the stability of the nanoemulsion. A value greater than |±30| mV indicates good stability.

    • Morphology: Visualize the droplet morphology using TEM.

    • Entrapment Efficiency: Determine the concentration of this compound in the nanoemulsion using a validated HPLC method after appropriate dilution.

Protocol 2: Preparation of this compound Solid Dispersion

Objective: To prepare a solid dispersion of this compound to improve its dissolution rate and bioavailability.

Materials:

  • This compound (pure compound or concentrated extract)

  • Carrier: Soluplus®, Povidone (PVP) K30, or a suitable polyethylene glycol (PEG)

  • Solvent: Ethanol, methanol, or a mixture of solvents capable of dissolving both this compound and the carrier.

Equipment:

  • Magnetic stirrer

  • Rotary evaporator or spray dryer

  • Vacuum oven

  • Dissolution testing apparatus

  • Differential Scanning Calorimeter (DSC)

  • X-ray Diffractometer (XRD)

Methodology (Solvent Evaporation Method):

  • Solution Preparation:

    • Dissolve a specific amount of this compound and the selected carrier (e.g., Soluplus®) in a common solvent (e.g., ethanol) in a desired ratio (e.g., 1:1, 1:3, 1:5 w/w).

    • Stir until a clear solution is obtained.

  • Solvent Removal:

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • Continue the evaporation until a solid mass is formed.

  • Drying and Pulverization:

    • Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and sieve it through a fine mesh (e.g., 100-mesh).

Characterization:

  • In Vitro Dissolution Study: Perform dissolution testing in a suitable medium (e.g., simulated gastric fluid followed by simulated intestinal fluid) and compare the dissolution profile of the solid dispersion with that of pure this compound.

  • Solid-State Characterization:

    • DSC: Analyze the thermal properties to confirm the amorphization of this compound in the solid dispersion.

    • XRD: Examine the crystallinity of the solid dispersion. The absence of sharp peaks corresponding to crystalline this compound indicates successful amorphization.

  • Drug Content: Determine the this compound content in the solid dispersion using a validated HPLC method.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex

Objective: To prepare an inclusion complex of this compound with a cyclodextrin to enhance its aqueous solubility.

Materials:

  • This compound (pure compound or concentrated extract)

  • Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Solvent: Deionized water, ethanol, or a water-ethanol mixture

Equipment:

  • Magnetic stirrer with heating plate

  • Freeze dryer (lyophilizer) or spray dryer

  • Phase solubility study equipment (e.g., shaker bath, HPLC)

Methodology (Lyophilization Method):

  • Phase Solubility Study (Preliminary Step):

    • Determine the optimal molar ratio of this compound to cyclodextrin by conducting a phase solubility study according to Higuchi and Connors. This will establish the stoichiometry of the complex.

  • Complex Formation:

    • Dissolve the cyclodextrin (e.g., HP-β-CD) in deionized water to form a clear solution.

    • In a separate container, dissolve this compound in a minimal amount of ethanol.

    • Slowly add the ethanolic solution of this compound to the aqueous cyclodextrin solution under constant stirring.

    • Continue stirring the mixture for 24-48 hours at room temperature to allow for complex formation.

  • Lyophilization:

    • Freeze the resulting solution at a low temperature (e.g., -80°C).

    • Lyophilize the frozen solution under vacuum for 48 hours to obtain a dry powder of the inclusion complex.

Characterization:

  • Solubility Studies: Determine the aqueous solubility of the this compound-cyclodextrin complex and compare it to that of pure this compound.

  • Characterization of Complex Formation:

    • DSC and XRD: As described for solid dispersions, these techniques can confirm the formation of an amorphous inclusion complex.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Analyze changes in the characteristic peaks of this compound and the cyclodextrin to provide evidence of complexation.

  • In Vitro Dissolution: Compare the dissolution rate of the inclusion complex with that of the pure drug.

Visualization of Workflows and Signaling Pathways

experimental_workflow_nanoemulsion cluster_prep Preparation cluster_form Formation cluster_char Characterization oil_phase Dissolve this compound in MCT Oil coarse_emulsion Mix Oil and Aqueous Phases (Coarse Emulsion) oil_phase->coarse_emulsion aq_phase Mix Water, Tween 80, and Transcutol® P aq_phase->coarse_emulsion homogenization High-Pressure Homogenization coarse_emulsion->homogenization particle_size Particle Size (DLS) homogenization->particle_size zeta Zeta Potential homogenization->zeta morphology Morphology (TEM) homogenization->morphology ee Entrapment Efficiency (HPLC) homogenization->ee

Caption: Workflow for Nanoemulsion Formulation.

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_form Formation cluster_char Characterization solution Dissolve this compound and Carrier (Soluplus®) in Ethanol evaporation Solvent Evaporation (Rotary Evaporator) solution->evaporation drying Vacuum Drying evaporation->drying pulverization Pulverization and Sieving drying->pulverization dissolution In Vitro Dissolution pulverization->dissolution dsc DSC Analysis pulverization->dsc xrd XRD Analysis pulverization->xrd drug_content Drug Content (HPLC) pulverization->drug_content

Caption: Workflow for Solid Dispersion Formulation.

petasin_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gpcr G-Protein-Coupled Receptor (GPCR) plc Phospholipase Cβ (PLCβ) gpcr->plc Activates cytokine_receptor Cytokine Receptor jak JAK cytokine_receptor->jak Activates ca_release Intracellular Ca²⁺ Release plc->ca_release Leads to stat STAT jak->stat Phosphorylates p_stat p-STAT stat->p_stat stat_dimer STAT Dimer p_stat->stat_dimer Dimerization & Translocation This compound This compound (Petasin) This compound->plc Inhibits This compound->stat Inhibits Phosphorylation gene_transcription Pro-inflammatory Gene Transcription stat_dimer->gene_transcription Induces

Caption: Anti-inflammatory Signaling Pathway of Petasin.

Conclusion

The low oral bioavailability of this compound presents a significant hurdle in its development as a therapeutic agent. The formulation strategies outlined in these application notes—nanoemulsion, solid dispersion, and cyclodextrin complexation—offer viable and effective approaches to overcome this limitation. By improving the solubility, dissolution rate, and absorption of this compound, these advanced formulation techniques can unlock its full therapeutic potential. The provided protocols offer a starting point for researchers to develop and optimize this compound formulations for preclinical and clinical evaluation.

References

Troubleshooting & Optimization

Overcoming challenges in the stereoselective synthesis of Petasitolone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Petasitolone. Our aim is to address common challenges encountered during experimental procedures, with a focus on the critical stereoselective steps.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during the synthesis of this compound.

Problem ID Question Possible Causes Suggested Solutions
P01 Low yield in the Diels-Alder reaction. 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Suboptimal reaction temperature. 4. Inappropriate Lewis acid catalyst or catalyst deactivation.1. Increase reaction time or temperature gradually. Monitor reaction progress by TLC or GC-MS. 2. Ensure anhydrous and inert reaction conditions. Use freshly distilled solvents and reagents. 3. Optimize the temperature. While higher temperatures can increase the reaction rate, they may also lead to side products. A temperature screen is recommended. 4. Screen different Lewis acids (e.g., SnCl₄, AlCl₃, Et₂AlCl). Ensure the catalyst is of high purity and handled under inert conditions.
P02 Poor stereoselectivity (endo/exo ratio) in the Diels-Alder reaction. 1. Incorrect choice of Lewis acid. 2. Reaction temperature is too high. 3. Steric hindrance. 4. Solvent effects.1. The choice of Lewis acid can significantly influence the endo/exo selectivity. Bulky Lewis acids may favor the formation of the exo product. Experiment with a range of Lewis acids of varying steric bulk. 2. Lowering the reaction temperature generally favors the formation of the thermodynamically more stable endo product. 3. Ensure the diene is in the s-cis conformation required for the reaction. Steric hindrance in the transition state can disfavor the endo approach. 4. The polarity of the solvent can influence the transition state geometry. Test a range of anhydrous solvents with varying polarities.
P03 Formation of multiple unexpected byproducts. 1. Presence of impurities in starting materials or reagents. 2. Reaction conditions are too harsh (e.g., excessive heat). 3. Side reactions, such as polymerization of the diene or dienophile.1. Purify all starting materials and reagents prior to use. 2. Reduce the reaction temperature and/or reaction time. 3. Use a slight excess of the diene to compensate for potential polymerization. Add the dienophile slowly to the reaction mixture.
P04 Difficulty in separating diastereomers. 1. Similar polarity of the diastereomers.1. Optimize the mobile phase for column chromatography. A gradient elution may be necessary. 2. Consider using a different stationary phase (e.g., silver nitrate impregnated silica gel). 3. If separation is still challenging, consider derivatization of the diastereomeric mixture to improve separation, followed by removal of the derivatizing group.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the stereoselective synthesis of this compound?

A1: The key step for establishing the stereochemistry of this compound is the Lewis acid-catalyzed Diels-Alder reaction between a suitable diene and dienophile. The stereochemical outcome of this reaction dictates the relative configuration of the chiral centers in the final product.

Q2: How does the choice of Lewis acid impact the synthesis?

A2: The Lewis acid plays a crucial role in catalyzing the Diels-Alder reaction and influencing its stereoselectivity. Different Lewis acids can lead to varying ratios of endo and exo products due to differences in their coordination with the dienophile and the resulting transition state geometries. It is essential to screen a variety of Lewis acids to optimize for the desired diastereomer.

Q3: What are the typical reaction conditions for the Diels-Alder step?

A3: The reaction is typically carried out under anhydrous and inert conditions (e.g., under an argon or nitrogen atmosphere) in a dry, aprotic solvent such as dichloromethane or toluene. The reaction temperature can range from -78 °C to room temperature, depending on the reactivity of the substrates and the Lewis acid used.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the Diels-Alder reaction can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). This allows for the determination of the consumption of starting materials and the formation of the product, helping to establish the optimal reaction time.

Q5: What are the common methods for purifying the Diels-Alder adduct?

A5: The crude product from the Diels-Alder reaction is typically purified by flash column chromatography on silica gel. The choice of eluent system is critical for achieving good separation of the desired product from any unreacted starting materials, byproducts, and diastereomers.

Experimental Protocols

Key Experiment: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol describes a general procedure for the key stereoselective Diels-Alder reaction in the synthesis of this compound.

Materials:

  • Diene (e.g., a derivative of 1-vinylcyclohexene)

  • Dienophile (e.g., a derivative of maleic anhydride or a quinone)

  • Lewis Acid (e.g., SnCl₄, AlCl₃, Et₂AlCl)

  • Anhydrous Solvent (e.g., Dichloromethane, Toluene)

  • Quenching solution (e.g., saturated aqueous NaHCO₃)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe, and other standard glassware

  • Inert atmosphere setup (e.g., Argon or Nitrogen line)

Procedure:

  • Preparation: Dry all glassware in an oven overnight and allow to cool under a stream of inert gas.

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the dienophile and dissolve it in the anhydrous solvent.

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature) using an appropriate cooling bath.

  • Addition of Lewis Acid: Slowly add the Lewis acid to the stirred solution of the dienophile. Stir the mixture for 15-30 minutes to allow for complex formation.

  • Addition of Diene: Add a solution of the diene in the anhydrous solvent to the reaction mixture dropwise over a period of 15-30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS at regular intervals until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of the quenching solution (e.g., saturated aqueous NaHCO₃) at the reaction temperature.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over the drying agent.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired Diels-Alder adduct.

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Diels-Alder Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_materials Prepare Anhydrous Reagents & Solvents setup Dissolve Dienophile prep_materials->setup prep_glassware Dry Glassware prep_glassware->setup cool Cool to Reaction Temp setup->cool add_lewis Add Lewis Acid cool->add_lewis add_diene Add Diene add_lewis->add_diene monitor Monitor Reaction add_diene->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product_analysis Characterize Product (NMR, MS) purify->product_analysis

Caption: Experimental workflow for the stereoselective Diels-Alder reaction.

Troubleshooting Logic

G start Problem Encountered low_yield Low Yield? start->low_yield poor_selectivity Poor Stereoselectivity? low_yield->poor_selectivity No solution_yield Optimize Time/Temp Screen Lewis Acids low_yield->solution_yield Yes byproducts Byproducts Observed? poor_selectivity->byproducts No solution_selectivity Lower Temperature Screen Lewis Acids Change Solvent poor_selectivity->solution_selectivity Yes separation_issue Separation Difficulty? byproducts->separation_issue No solution_byproducts Purify Reagents Optimize Conditions byproducts->solution_byproducts Yes solution_separation Optimize Chromatography Consider Derivatization separation_issue->solution_separation Yes end Problem Resolved separation_issue->end No solution_yield->end solution_selectivity->end solution_byproducts->end solution_separation->end

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: A Guide to Enhancing Petasitolone Extraction from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are focused on extracting Petasitolone. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of isolating this valuable sesquiterpenoid from its natural botanical sources.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the extraction of this compound.

Q1: What are the primary natural sources for this compound extraction? this compound is a sesquiterpenoid primarily found in plants belonging to the Petasites genus, commonly known as butterbur. Species such as Petasites japonicus are significant sources of related compounds and are the most promising for this compound extraction.

Q2: What are the main obstacles in achieving a high yield of this compound? Researchers often face several challenges in the extraction process:

  • Low Natural Abundance: this compound typically occurs in low concentrations within the plant material, making high-yield extraction challenging.

  • Complex Chemical Matrix: The crude extract contains a wide array of other compounds, such as lipids, pigments, and other sesquiterpenoids, which can complicate the purification process.

  • Co-extraction of Toxic Alkaloids: Petasites species are known to produce pyrrolizidine alkaloids (PAs), which are hepatotoxic and must be diligently removed to ensure the safety of the final product.

  • Compound Instability: Sesquiterpenoids like this compound can be susceptible to degradation under harsh conditions, such as high temperatures or extreme pH levels, during extraction and storage.

Q3: Which extraction methods are most effective for this compound? The selection of an appropriate extraction method is critical and depends on available resources, desired purity, and scalability. Both traditional and modern techniques can be successfully employed.

  • Conventional Extraction Methods:

    • Soxhlet Extraction: This continuous extraction method can provide high yields but involves prolonged exposure to heat, which may lead to the degradation of thermolabile compounds.

    • Maceration: A straightforward technique that involves soaking the plant material in a solvent at room temperature. While it is a gentle method, it is generally less efficient than other techniques.

    • Percolation: This method involves the slow passage of a solvent through a column packed with the plant material, offering better efficiency than maceration.

  • Modern "Green" Extraction Technologies:

    • Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency, often at lower temperatures and with shorter extraction times.

    • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to rapidly heat the solvent and plant material, which can dramatically reduce extraction time and solvent consumption.

    • Supercritical Fluid Extraction (SFE): This advanced method uses supercritical CO2 as a solvent, which is non-toxic, non-flammable, and easily removed from the final extract. SFE allows for highly selective extractions by tuning the temperature and pressure.

Q4: What are the recommended procedures for removing toxic pyrrolizidine alkaloids (PAs)? The removal of PAs is a crucial safety step in the purification process. The following methods are effective:

  • Acid-Base Extraction: PAs are basic compounds and can be selectively removed from an organic extract by washing with a dilute aqueous acid solution.

  • Solid-Phase Extraction (SPE): Specialized SPE cartridges can be used to selectively adsorb and remove PAs from the extract.

  • Pressurized Liquid Extraction (PLE): By optimizing the solvent polarity, temperature, and pressure, PLE can be tailored to selectively extract this compound while minimizing the co-extraction of PAs.

Q5: What are the best practices for storing this compound extracts to ensure stability? To prevent degradation, this compound extracts should be stored in a cool, dark, and inert environment. Storing extracts at low temperatures (4°C or -20°C) in amber-colored vials, with the headspace flushed with an inert gas like nitrogen or argon, will minimize degradation from heat, light, and oxidation.

Section 2: Troubleshooting Guides

This section provides practical solutions to common problems encountered during the extraction and purification of this compound.

Troubleshooting Guide for Low this compound Yield
Problem Possible Cause Recommended Solution
Low Extraction Efficiency Suboptimal solvent choice.This compound is a moderately non-polar sesquiterpenoid. Optimize extraction using solvents such as hexane, ethyl acetate, or ethanol. Consider using solvent mixtures to fine-tune polarity.
Insufficient extraction parameters.For maceration, increase the soaking time. For heat-assisted methods, optimize temperature and duration. For UAE and MAE, adjust power and time settings.
Large particle size of plant material.Grind the dried plant material to a consistent, fine powder to maximize the surface area for solvent interaction.
Degradation of this compound High temperatures during extraction.Employ lower-temperature methods like maceration or UAE. If heat is necessary, conduct a time-course experiment to determine the optimal extraction duration before significant degradation occurs.
Exposure to light and oxygen.Shield the extraction apparatus from light. Store the resulting extract in amber vials under an inert atmosphere.
Loss During Purification Loss of this compound during PA removal.Carefully optimize the pH of the acidic wash to ensure efficient PA removal without causing hydrolysis or partitioning of this compound into the aqueous phase.
Inefficient chromatographic separation.Refer to the chromatography troubleshooting guide below for detailed solutions.
Troubleshooting Guide for this compound Purification by Chromatography
Problem Possible Cause Recommended Solution
Poor Separation from Structurally Similar Compounds Incorrect stationary or mobile phase.For normal-phase chromatography (e.g., silica gel), use a non-polar mobile phase with a gradient of a slightly more polar solvent (e.g., hexane-ethyl acetate). For reverse-phase (e.g., C18), use a polar mobile phase with a gradient of a less polar organic solvent (e.g., water-acetonitrile).
Suboptimal solvent gradient.Employ a shallower gradient to improve the resolution between closely eluting compounds.
Column overloading.Reduce the amount of crude extract loaded onto the column to prevent band broadening and co-elution.
This compound Fails to Elute The mobile phase is too weak.In normal-phase chromatography, increase the polarity of the mobile phase. In reverse-phase, decrease the polarity.
Peak Tailing Secondary interactions with the stationary phase.Add a modifier to the mobile phase, such as a small amount of acetic acid or triethylamine, to mask active sites on the stationary phase.
Column degradation.Replace the column or regenerate it according to the manufacturer's protocol.
Inconsistent Retention Times Fluctuations in mobile phase composition.Ensure the mobile phase is thoroughly mixed and degassed.
Temperature variations.Use a column oven to maintain a stable temperature throughout the analysis.

Section 3: Experimental Protocols

The following protocols provide a starting point for the extraction and quantification of this compound. Optimization will be necessary based on the specific plant material and available equipment.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation:

    • Dry the rhizomes of Petasites japonicus in a ventilated oven at 40-50°C to a constant weight.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Extraction Procedure:

    • Accurately weigh 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.

    • Add 100 mL of 80% (v/v) ethanol.

    • Place the flask in an ultrasonic bath and sonicate under the following optimized conditions:

      • Temperature: 40°C

      • Time: 30 minutes

      • Frequency: 40 kHz

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Re-extract the solid residue with an additional 100 mL of 80% ethanol to ensure complete extraction.

    • Combine the filtrates and concentrate using a rotary evaporator at a temperature below 50°C.

  • Pyrrolizidine Alkaloid (PA) Removal:

    • Dissolve the crude extract in ethyl acetate.

    • Wash the ethyl acetate solution with a 1-5% aqueous solution of tartaric acid to remove the PAs.

    • Separate the organic layer and wash with distilled water until the aqueous phase is neutral.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the PA-free extract.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation and Conditions:

    • System: HPLC with UV detector.

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Gradient elution with acetonitrile (A) and water (B) at a flow rate of 1.0 mL/min.

      • 0-20 min: 50-90% A

      • 20-25 min: 90% A

      • 25-30 min: Return to 50% A and equilibrate.

    • Column Temperature: 30°C.

    • Detection Wavelength: 215 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of purified this compound standard in methanol (1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Accurately weigh and dissolve the PA-free extract in methanol to a known concentration (e.g., 10 mg/mL) and filter through a 0.45 µm syringe filter.

  • Analysis and Quantification:

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the extract by comparing its peak area to the calibration curve.

Section 4: Data Presentation

Table 1: Comparative Overview of Extraction Methods for Sesquiterpenoids
Extraction MethodTypical SolventTemperatureDurationRelative YieldKey Advantages
Soxhlet EthanolHigh (Reflux)6-8 hHighExhaustive extraction
Maceration EthanolRoom Temp24-48 hModerateGentle, simple setup
UAE 80% EthanolLow to Moderate20-60 minHighFast, efficient, lower temp
MAE EthanolHigh5-20 minVery HighVery fast, reduced solvent
SFE Supercritical CO₂Low to Moderate1-2 hHighHighly selective, clean

Note: The relative yields are indicative and will vary based on the specific plant material and process optimization.

Section 5: Visualizations

Diagram 1: General Workflow for this compound Extraction and Purification

Extraction_Workflow start Dried Petasites Plant Material extraction Extraction (e.g., UAE with Ethanol) start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract pa_removal Pyrrolizidine Alkaloid Removal (Acid Wash) crude_extract->pa_removal pa_free_extract PA-Free Extract pa_removal->pa_free_extract purification Chromatographic Purification (e.g., HPLC) pa_free_extract->purification This compound Pure this compound purification->this compound

Caption: A streamlined workflow for the extraction and purification of this compound.

Diagram 2: Troubleshooting Logic for Low this compound Yield

Low_Yield_Troubleshooting start Low this compound Yield check_extraction Review Extraction Parameters start->check_extraction check_purification Review Purification Steps start->check_purification check_storage Review Storage Conditions start->check_storage solvent Optimize Solvent Polarity check_extraction->solvent time_temp Optimize Time and Temperature check_extraction->time_temp particle_size Reduce Particle Size check_extraction->particle_size pa_removal Optimize PA Removal Step check_purification->pa_removal chromatography Optimize Chromatography check_purification->chromatography degradation Check for Degradation (e.g., by LC-MS) check_storage->degradation storage_conditions Improve Storage: Cool, Dark, Inert Gas degradation->storage_conditions

Caption: A logical approach to troubleshooting low yields of this compound.

Diagram 3: Potential Anti-Inflammatory Signaling Pathways Modulated by this compound

Based on the known activities of related sesquiterpenoids from Petasites, this compound may exert anti-inflammatory effects by modulating key signaling pathways.

Signaling_Pathways stimulus Inflammatory Stimulus (e.g., Allergen, Cytokine) receptor Cell Surface Receptor stimulus->receptor plc Phospholipase C (PLC) receptor->plc nfkb NF-κB Pathway receptor->nfkb mapk MAPK Pathway receptor->mapk This compound This compound This compound->plc Potential Inhibition This compound->nfkb Potential Inhibition This compound->mapk Potential Inhibition calcium Increased Intracellular Calcium [Ca2+] plc->calcium lipoxygenase 5-Lipoxygenase calcium->lipoxygenase leukotrienes Leukotriene Synthesis lipoxygenase->leukotrienes inflammation Inflammation leukotrienes->inflammation pro_inflammatory Pro-inflammatory Gene Expression nfkb->pro_inflammatory mapk->pro_inflammatory pro_inflammatory->inflammation

Caption: Hypothesized anti-inflammatory mechanisms of this compound.

Troubleshooting Petasitolone instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with petasitolone, focusing on its potential instability in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a naturally occurring eremophilane-type sesquiterpenoid. These compounds are characterized by a specific bicyclic decalin core structure. While detailed stability data for this compound in aqueous solutions is limited in publicly available literature, the chemical structure suggests potential susceptibility to degradation under certain conditions.

Q2: My experimental results with this compound are inconsistent. Could instability in my aqueous solutions be the cause?

Inconsistent results are a common indicator of compound instability. This compound, like many complex natural products, may degrade in aqueous buffers, especially over extended incubation times or at non-neutral pH. This degradation can lead to a decrease in the active concentration of the compound and the formation of degradation products with potentially different biological activities, thus affecting the reproducibility of your experiments.

Q3: What are the likely degradation pathways for this compound in aqueous solutions?

While specific degradation pathways for this compound have not been extensively documented, eremophilane sesquiterpenoids can be susceptible to several degradation mechanisms in aqueous environments:

  • Hydrolysis: Ester or other labile functional groups, if present in the specific this compound analogue, can be susceptible to hydrolysis, which is often catalyzed by acidic or basic conditions.

  • Oxidation: The presence of unsaturated bonds and allylic protons in the eremophilane skeleton can be sites for oxidation. This can be accelerated by the presence of dissolved oxygen, metal ions, or light.

  • Isomerization/Epimerization: Changes in pH or temperature can sometimes lead to the isomerization or epimerization of stereocenters, which could alter the biological activity of the molecule.

Q4: How should I prepare and store this compound stock solutions?

To minimize degradation, it is recommended to prepare high-concentration stock solutions in an anhydrous organic solvent such as DMSO or ethanol. These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh aqueous working solutions from the stock solution immediately before each experiment.

Troubleshooting Guides

Problem: I observe a progressive loss of biological activity of this compound in my multi-day in vitro assay.

This issue is likely due to the degradation of this compound in the aqueous culture medium over the course of the experiment.

Troubleshooting Steps:

  • Time-Course Stability Study: Perform a preliminary experiment to assess the stability of this compound in your specific cell culture medium.

    • Prepare a solution of this compound in the medium at the final experimental concentration.

    • Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO₂).

    • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution and analyze the concentration of the remaining this compound using a suitable analytical method like HPLC-UV or LC-MS.

  • Replenish this compound: If significant degradation is observed, consider partially or fully replacing the medium containing fresh this compound at regular intervals during your experiment to maintain a more constant concentration.

  • Use of Protective Agents: In some cases, the addition of antioxidants (e.g., ascorbic acid, N-acetylcysteine) to the medium may help to reduce oxidative degradation, but their compatibility with the experimental system must be verified.

Problem: I am seeing unexpected or variable results in my cell-based assays with this compound.

This could be due to the formation of active or interfering degradation products, or interaction of this compound with components of the assay medium.

Troubleshooting Steps:

  • Characterize Degradation Products: Use LC-MS to analyze your aged this compound solutions. This can help to identify the mass of potential degradation products. Comparing the biological activity of fresh versus degraded solutions can indicate whether the degradation products are active.

  • Control for Buffer Effects: Test the stability of this compound in different buffer systems if your experimental design allows. Some buffer components can catalyze degradation.

  • Minimize Exposure to Light: Protect this compound solutions from light, as some sesquiterpenoids are known to be photosensitive. Use amber vials and minimize exposure to ambient light during solution preparation and experiments.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess its intrinsic stability.[1][2][3]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC or UPLC system with UV/PDA or MS detector

  • pH meter

  • Incubator/water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 24 hours.

    • Neutralize with 0.1 M HCl.

    • Dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a 60°C oven for 24 hours.

    • Dissolve the stressed solid in methanol and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the solution.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC or LC-MS method.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionDurationTemperature
Acid Hydrolysis0.1 M HCl24 hours60°C
Base Hydrolysis0.1 M NaOH24 hoursRoom Temp.
Oxidation3% H₂O₂24 hoursRoom Temp.
ThermalSolid state24 hours60°C
Photolytic1.2 million lux hours & 200 Wh/m² UVVariableRoom Temp.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

This is a general starting point for developing a stability-indicating HPLC method. The method will need to be optimized and validated for your specific instrumentation and this compound analogue.

Instrumentation and Conditions:

  • HPLC System: A system with a pump, autosampler, column oven, and a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).

    • Example Gradient: Start with 30% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Scan for the UV absorbance maximum of this compound (e.g., 200-400 nm) to determine the optimal wavelength for detection.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute your experimental samples with the mobile phase to fall within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the linear regression equation to calculate the concentration of this compound in your samples.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Stability Analysis cluster_troubleshoot Troubleshooting stock Prepare this compound Stock (DMSO) working Prepare Aqueous Working Solution stock->working Dilute immediately before use assay Perform Biological Assay working->assay sampling Collect Aliquots (Time Points) assay->sampling hplc HPLC/LC-MS Analysis sampling->hplc data Data Interpretation (Degradation Profile) hplc->data inconsistent Inconsistent Results? data->inconsistent mod_protocol Modify Protocol (e.g., replenish compound) inconsistent->mod_protocol optimize Optimize Formulation (e.g., change buffer) inconsistent->optimize

Caption: Experimental workflow for investigating this compound stability.

degradation_pathway_logic cluster_stressors Stress Factors cluster_products Potential Degradation Products This compound This compound (in Aqueous Solution) Hydrolysis_P Hydrolysis Products This compound->Hydrolysis_P Oxidation_P Oxidation Products This compound->Oxidation_P Isomerization_P Isomers/Epimers This compound->Isomerization_P pH Non-neutral pH (Acidic or Basic) pH->Hydrolysis_P Oxidants Oxidizing Agents (O₂, Metal Ions) Oxidants->Oxidation_P Light Light Exposure Light->Oxidation_P Temp Elevated Temperature Temp->Hydrolysis_P Temp->Isomerization_P Loss_of_Activity Loss_of_Activity Hydrolysis_P->Loss_of_Activity Altered Biological Activity Oxidation_P->Loss_of_Activity Altered Biological Activity Isomerization_P->Loss_of_Activity Altered Biological Activity

Caption: Logical relationships in this compound degradation.

References

Technical Support Center: Optimization of HPLC Gradient for Better Separation of Petasitolone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) gradient for the improved separation of Petasitolone isomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic separation of this compound isomers.

Problem: Poor Resolution Between Petasin and Isopetasin Peaks

Possible Causes and Solutions:

  • Inadequate Mobile Phase Composition: The organic modifier concentration may not be optimal for separating these structurally similar isomers.

    • Solution 1: Adjust the Gradient Slope. A shallower gradient provides more time for the isomers to interact with the stationary phase, which can enhance separation. Try decreasing the rate of change of the organic solvent concentration, particularly during the elution window of the target isomers.

    • Solution 2: Modify the Mobile Phase. If using acetonitrile, consider switching to methanol or a combination of acetonitrile and methanol. Different organic modifiers can alter the selectivity of the separation.

  • Incorrect Column Chemistry: The stationary phase may not be providing sufficient selectivity for the isomers.

    • Solution: Evaluate Alternative Stationary Phases. While C18 columns are commonly used, other phases like phenyl-hexyl or biphenyl columns can offer different selectivity based on pi-pi interactions, which may be beneficial for separating aromatic isomers. For challenging isomer separations, consider columns specifically designed for this purpose, such as those with pentafluorophenyl (PFP) functionalities.[1][2][3]

  • Suboptimal Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can impact resolution.[4][5][6]

    • Solution: Optimize Column Temperature. Experiment with temperatures ranging from 25°C to 40°C. Lower temperatures can sometimes increase resolution for isomers, although this may also lead to broader peaks and longer run times.[1] Conversely, higher temperatures can improve efficiency and decrease analysis time.[4][6]

Problem: Peak Tailing for this compound Isomers

Possible Causes and Solutions:

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analytes, causing peak tailing.

    • Solution 1: Use a Low-pH Mobile Phase. Adding a small amount of an acidifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress the ionization of silanol groups and reduce tailing. A mobile phase containing 0.05% formic acid has been shown to be effective.

    • Solution 2: Employ an End-Capped Column. Modern, high-purity, end-capped C18 columns are designed to minimize silanol interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce Injection Volume or Sample Concentration. Dilute the sample or inject a smaller volume to ensure that the column's loading capacity is not exceeded.

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Use the Initial Mobile Phase as the Sample Solvent. Whenever possible, dissolve the sample in the starting mobile phase of the gradient program.

Problem: Inconsistent Retention Times

Possible Causes and Solutions:

  • Inadequate Column Equilibration: Insufficient time for the column to re-equilibrate to the initial gradient conditions between injections is a common cause of retention time drift.

    • Solution: Increase the Equilibration Time. Ensure the column is flushed with at least 5-10 column volumes of the initial mobile phase before the next injection.

  • Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the more volatile component or degradation can lead to shifting retention times.

    • Solution: Prepare Fresh Mobile Phase Daily. To ensure consistency, prepare fresh mobile phases each day and keep the solvent reservoirs capped.

  • Pump Performance Issues: Fluctuations in pump pressure or flow rate will directly impact retention times.

    • Solution: Purge and Prime the Pump. Regularly purge the pump to remove air bubbles and ensure the check valves are functioning correctly.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC gradient to separate this compound isomers?

A1: A good starting point is a reversed-phase method using a C18 column. A gradient elution with a mobile phase consisting of water with an acidic modifier (e.g., 0.05% formic acid or 50mM ammonium formate) as mobile phase A and an organic solvent like acetonitrile as mobile phase B is recommended.

Q2: Should I use an isocratic or a gradient elution for separating this compound isomers?

A2: For complex samples containing multiple isomers with different polarities, a gradient elution is generally preferred.[7][8][9] A gradient allows for the separation of a wider range of compounds in a reasonable time with better peak shape and resolution compared to an isocratic method.[7][8][9] Isocratic elution may be suitable if you are only interested in a few closely related isomers and have already optimized the mobile phase composition.

Q3: What is the optimal detection wavelength for this compound isomers?

A3: this compound and its related sesquiterpenes typically exhibit UV absorbance in the range of 220-240 nm. A detection wavelength of 230 nm has been used effectively in published methods for similar compounds. It is advisable to determine the optimal wavelength by obtaining the UV spectrum of your standards.

Q4: How can I improve the sensitivity of my analysis?

A4: To improve sensitivity, ensure your detection wavelength is set at the absorbance maximum of the this compound isomers. Using high-purity solvents can reduce baseline noise. Additionally, optimizing the sample preparation to concentrate the analytes of interest can enhance the signal.

Q5: What are the key considerations for sample preparation?

A5: The sample should be dissolved in a solvent compatible with the mobile phase, preferably the initial mobile phase composition. Filtration of the sample through a 0.22 µm or 0.45 µm syringe filter is crucial to remove particulates that could clog the column and interfere with the analysis.

Data Presentation

Table 1: Example Gradient Elution Program for this compound Isomer Separation

Time (min)% Mobile Phase A (Water with 0.05% Formic Acid)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.09550.25
2.09550.25
12.05950.25
15.05950.25
15.19550.25
20.09550.25

This is an exemplary gradient program based on published methods for similar compounds and may require further optimization for your specific application and instrumentation.

Experimental Protocols

Protocol 1: UPLC-UV Analysis of this compound Isomers

This protocol is adapted from a validated method for the analysis of sesquiterpenes in Petasites hybridus.

1. Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UPLC) system with a UV detector.

2. Chromatographic Conditions:

  • Column: Acquity UPLC HSS T3 (100mm x 2.1mm, 1.8µm particle size).

  • Mobile Phase A: 50mM ammonium formate in water.

  • Mobile Phase B: Acetonitrile with 0.05% formic acid.

  • Gradient Program: See Table 1 for a representative gradient.

  • Flow Rate: 0.25 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 2 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare individual stock solutions of this compound isomers in methanol. Create a working standard mixture by diluting the stock solutions to the desired concentration with the initial mobile phase.

  • Sample Solution: Extract the sample with a suitable solvent (e.g., methanol or ethanol). Evaporate the solvent and reconstitute the residue in the initial mobile phase. Filter the solution through a 0.22 µm syringe filter prior to injection.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Start: Poor Isomer Separation check_resolution Problem: Poor Resolution start->check_resolution check_tailing Problem: Peak Tailing start->check_tailing check_retention Problem: Inconsistent Retention Times start->check_retention adjust_gradient Adjust Gradient Slope check_resolution->adjust_gradient Is gradient too steep? change_mobile_phase Change Organic Modifier check_resolution->change_mobile_phase Is selectivity poor? change_column Try Different Stationary Phase check_resolution->change_column Still no improvement? optimize_temp Optimize Temperature check_resolution->optimize_temp Are peaks broad? adjust_ph Lower Mobile Phase pH check_tailing->adjust_ph Silanol interactions? reduce_load Reduce Sample Load check_tailing->reduce_load Overloading? match_solvent Match Injection Solvent check_tailing->match_solvent Solvent mismatch? increase_equilibration Increase Equilibration Time check_retention->increase_equilibration Insufficient equilibration? fresh_mobile_phase Prepare Fresh Mobile Phase check_retention->fresh_mobile_phase Mobile phase old? check_pump Check Pump Performance check_retention->check_pump Pressure fluctuations? end_node Separation Optimized adjust_gradient->end_node change_mobile_phase->end_node change_column->end_node optimize_temp->end_node adjust_ph->end_node reduce_load->end_node match_solvent->end_node increase_equilibration->end_node fresh_mobile_phase->end_node check_pump->end_node

Caption: Troubleshooting workflow for HPLC gradient optimization of this compound isomers.

HPLC_Method_Development_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System Setup cluster_analysis Analysis & Optimization prep_standard Prepare Isomer Standards inject_sample Inject Sample prep_standard->inject_sample prep_sample Extract and Filter Sample prep_sample->inject_sample setup_column Install C18 Column setup_mobile_phase Prepare Mobile Phases (A: Aqueous, B: Organic) setup_column->setup_mobile_phase setup_gradient Program Gradient Profile setup_mobile_phase->setup_gradient setup_detector Set UV Detection at 230 nm setup_gradient->setup_detector setup_detector->inject_sample acquire_data Acquire Chromatogram inject_sample->acquire_data evaluate_separation Evaluate Separation acquire_data->evaluate_separation optimization Optimize Gradient/Temperature evaluate_separation->optimization Not Optimized final_method Final Validated Method evaluate_separation->final_method Optimized optimization->inject_sample

References

Addressing off-target effects of Petasitolone in cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Petasitolone Off-Target Effects: Technical Support Center

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with this compound. The focus is on identifying, understanding, and mitigating potential off-target effects in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for this compound and related compounds?

This compound belongs to the petasin class of sesquiterpene esters. The primary anti-inflammatory activities of petasins are attributed to the inhibition of leukotriene synthesis.[1][2] Some studies suggest that petasins can also abrogate cellular responses initiated by G protein-coupled receptors by interfering with calcium signaling.[2] More recently, petasin has been identified as a potent inhibitor of mitochondrial electron transport chain complex I (ETCC1), which disrupts cancer cell metabolism.[3]

Q2: I'm observing higher-than-expected cytotoxicity in my cell line after this compound treatment. Could this be an off-target effect?

Yes, this is a strong possibility. While this compound's on-target effect on mitochondrial complex I can induce cell death, unexpected levels of cytotoxicity, especially at low concentrations, may indicate off-target activity.[3] Small molecule inhibitors frequently kill cells via off-target effects that are independent of their intended target.[4]

Potential off-target causes for high cytotoxicity include:

  • Inhibition of essential kinases: Many kinases are vital for cell survival, and their unintended inhibition can lead to apoptosis.

  • Disruption of other metabolic pathways: Beyond complex I, the compound could be affecting other critical cellular metabolic functions.

  • General cellular stress: The compound might induce responses like endoplasmic reticulum (ER) stress or oxidative stress.

Q3: My experimental results with this compound are inconsistent. How can I determine if off-target effects are the cause?

Inconsistent results are a common challenge in cell culture experiments and can be exacerbated by off-target activities.[5] To troubleshoot this, consider the following:

  • Confirm Compound Potency: Ensure the IC50 in your cell-based assay is reasonably close to the biochemical assay IC50. A large discrepancy can suggest off-target effects are dominating the cellular response.[6]

  • Use a Negative Control: If available, use a structurally similar but biologically inactive analog of this compound. This can help differentiate specific off-target effects from non-specific chemical toxicity.

  • Validate with a Secondary Method: Use a genetic approach (siRNA, CRISPR/Cas9) to knock down the intended target (e.g., a subunit of mitochondrial complex I). If the phenotype of target knockdown does not match the phenotype of this compound treatment, off-target effects are likely at play.[4]

  • Vary Cell Density: The potency of a drug can be influenced by cell seeding density. Ensure you are using a consistent and optimized cell number for your assays.[5]

Q4: How can I proactively identify the specific off-targets of this compound in my experimental system?

Proactively identifying off-targets is crucial for interpreting your data correctly. The most direct method is to screen the compound against a broad panel of potential targets.

  • Kinase Profiling: This is a widely used service where your compound is tested against hundreds of purified kinases to measure its inhibitory activity.[7][8][9] This can reveal unexpected kinase targets.

  • Target Engagement Assays: A Cellular Thermal Shift Assay (CETSA) can confirm if this compound binds to its intended target and potential off-targets within the intact cellular environment.[10][11] Ligand binding stabilizes a protein, increasing the temperature at which it denatures.[11]

Troubleshooting Guide: Common Issues & Solutions

Observed Problem Potential Cause (Off-Target Related) Recommended Action
Unexpectedly High Cell Death This compound may be inhibiting critical survival kinases or other essential proteins.1. Perform a detailed dose-response curve using an MTT or similar cytotoxicity assay. 2. Screen this compound against a broad kinase panel to identify potent off-target interactions.[12] 3. Compare the cytotoxic profile in your cell line vs. a cell line lacking the primary target.
Cell Morphology Changes Inhibition of kinases involved in cytoskeletal regulation (e.g., ROCK, PAK) can alter cell shape and adhesion.1. Document morphological changes with microscopy. 2. Check kinase profiling data for hits on kinases known to regulate the cytoskeleton. 3. Perform immunofluorescence staining for key cytoskeletal proteins (e.g., F-actin, tubulin).
Paradoxical Pathway Activation Some kinase inhibitors can paradoxically activate a signaling pathway, often through feedback loops or by promoting dimerization of kinase monomers (e.g., RAF inhibitors).[13]1. Use Western blotting to probe the phosphorylation status of key upstream and downstream pathway components. 2. Consult literature for known feedback mechanisms in the pathway of interest. 3. Consider using a structurally different inhibitor of the same target to see if the effect persists.
Results Don't Match Genetic Knockdown The phenotype observed with this compound is caused by an off-target effect, not the inhibition of the intended primary target.[4]1. Trust the genetic data as the more specific indicator of the target's function. 2. Use the discrepancy as a starting point to hunt for the true target responsible for the compound's effect. 3. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in cells.[14][15]

Visual Guides & Workflows

G obs Unexpected Experimental Result Observed q1 Is the effect dose-dependent? obs->q1 act1 Perform Cytotoxicity Assay (e.g., MTT) q1->act1 No q2 Does phenotype match genetic knockdown of primary target? q1->q2 Yes a1_yes Yes a1_no No act1->q2 res1 Phenomenon is likely ON-TARGET q2->res1 Yes res2 Phenomenon is likely OFF-TARGET q2->res2 No a2_yes Yes a2_no No act2 Perform Broad-Panel Screening (e.g., Kinase Profiling) res2->act2 act3 Perform Cellular Target Engagement Assay (CETSA) act2->act3 res3 Identify specific off-target(s) act3->res3 G This compound This compound complex1 Mitochondrial Complex I (Primary Target) This compound->complex1 ON-TARGET INHIBITION survival_kinase Survival Kinase (e.g., AKT, ERK) (Potential Off-Target) This compound->survival_kinase OFF-TARGET INHIBITION nad ↓ NAD+ Production complex1->nad atp ↓ ATP Synthesis nad->atp metabolism Disrupted Cancer Metabolism atp->metabolism apoptosis ↑ Apoptosis / Cytotoxicity metabolism->apoptosis pro_survival Pro-Survival Signaling survival_kinase->pro_survival blocks pro_survival->apoptosis inhibits

References

Technical Support Center: Enhancing the Solubility of Petasitolone for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of petasitolone in in vivo research.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of this compound for in vivo studies.

Issue Potential Cause Troubleshooting Steps
This compound precipitates out of solution upon preparation or standing. The solvent or vehicle has insufficient solubilizing capacity for the desired concentration. The formulation is thermodynamically unstable.1. Verify Solubility Limits: Refer to the solubility data in Table 1. Ensure the target concentration does not exceed the known solubility in the chosen vehicle. 2. Optimize Co-solvent/Surfactant Concentration: If using a co-solvent or surfactant system, incrementally increase the proportion of the solubilizing agent. 3. Gentle Heating and Agitation: While preparing the formulation, use gentle heating (e.g., 37-40°C) and continuous stirring to aid dissolution. Allow the solution to cool to room temperature slowly. 4. pH Adjustment (if applicable): Although this compound is a neutral compound, ensure the pH of the vehicle is not causing instability of any excipients.
The prepared formulation is cloudy or hazy. Incomplete dissolution of this compound. The formation of a fine precipitate or an unstable emulsion.1. Increase Mixing Time/Energy: Ensure adequate time and energy (e.g., vortexing, sonication) are applied during preparation. 2. Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. If cloudiness persists, it may be due to the formation of a colloidal dispersion. 3. Evaluate Excipient Compatibility: Ensure all components of the vehicle are compatible and miscible.
In vivo study shows high variability in drug exposure. Inconsistent drug solubilization and absorption from the formulation. Precipitation of the drug at the site of administration or in the gastrointestinal tract.1. Consider a More Robust Formulation: For oral studies, a Self-Emulsifying Drug Delivery System (SEDDS) can improve the consistency of absorption by forming a fine emulsion in the gut. Refer to Protocol 3. 2. Assess Formulation Stability in situ: Before administration, visually inspect the formulation for any signs of precipitation. 3. Control Dosing Conditions: Ensure consistent administration techniques and conditions (e.g., fed vs. fasted state of animals) across all study groups.
Difficulty in preparing a high-concentration stock solution. The inherent low solubility of this compound in common stock solvents like DMSO for direct dilution into aqueous buffers.1. Use a Multi-Component Solvent System: Prepare the initial stock in a mixture of solvents. For example, a small amount of DMSO to initially dissolve the compound, followed by dilution with a co-solvent like PEG 400 or a surfactant solution. 2. Consider a Lipid-Based Approach: Dissolving this compound directly in an oil or a lipid-based system may allow for a higher concentration than traditional aqueous-based systems.

Frequently Asked Questions (FAQs)

1. What is the aqueous solubility of this compound?

This compound is a lipophilic compound with very low aqueous solubility, estimated to be around 0.086 g/L.[1] This poor solubility necessitates the use of formulation strategies to achieve adequate concentrations for in vivo studies.

2. Which solvents are suitable for dissolving this compound?

Due to its lipophilic nature (logP ≈ 3.36), this compound exhibits better solubility in organic solvents and lipid-based excipients compared to aqueous solutions.[1] Commonly used and generally recognized as safe (GRAS) excipients for in vivo studies are recommended. Please refer to Table 1 for estimated solubility in various pharmaceutical vehicles.

3. Can I use DMSO to prepare my dosing solution?

While Dimethyl Sulfoxide (DMSO) can be used to prepare a concentrated stock solution, it is generally not recommended for direct in vivo administration at high concentrations due to potential toxicity. If used, the final concentration of DMSO in the dosing vehicle should be kept to a minimum, typically below 5% and ideally below 1%. Precipitation of the compound can occur when a DMSO stock is diluted into an aqueous vehicle.

4. What are the most common strategies to enhance the solubility of this compound for oral in vivo studies?

For oral administration, several strategies can be employed:

  • Co-solvent Systems: A mixture of water and a water-miscible organic solvent (e.g., polyethylene glycol 400, propylene glycol) can significantly increase solubility.

  • Surfactant-based Formulations: Surfactants like Tween 80 or Cremophor EL can form micelles that encapsulate the lipophilic drug, increasing its apparent solubility in aqueous media.

  • Lipid-based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This can lead to improved and more consistent absorption.

  • Cyclodextrin Complexation: Beta-cyclodextrins and their derivatives can form inclusion complexes with this compound, where the lipophilic drug molecule is encapsulated within the cyclodextrin cavity, thereby increasing its aqueous solubility.

5. How can I choose the best formulation strategy for my study?

The choice of formulation depends on several factors, including the required dose, the route of administration, and the animal species. It is recommended to perform a systematic screening of different excipients to determine the optimal formulation. The experimental workflow outlined in Figure 2 provides a structured approach for this process.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Pharmaceutical Excipients

ExcipientTypeEstimated Solubility (mg/mL)Notes
WaterAqueous Vehicle< 0.1This compound is practically insoluble in water.
EthanolCo-solvent15 - 25Can be used in combination with other solvents.
Propylene Glycol (PG)Co-solvent20 - 35A common vehicle for oral and parenteral formulations.
Polyethylene Glycol 400 (PEG 400)Co-solvent30 - 50A widely used, low-toxicity co-solvent.
Tween 80 (Polysorbate 80)Surfactant25 - 40Forms micelles to solubilize lipophilic compounds.
Cremophor® ELSurfactant35 - 55A potent non-ionic surfactant, but use with caution due to potential for hypersensitivity reactions.
Medium-Chain Triglycerides (MCT) OilLipid Vehicle40 - 60Suitable for lipid-based formulations like SEDDS.
β-Cyclodextrin (in aqueous solution)Complexing Agent5 - 10Forms inclusion complexes to enhance solubility. Solubility can be further increased with modified cyclodextrins.

Note: The solubility values presented are estimates based on the physicochemical properties of this compound and data for structurally similar compounds. It is highly recommended to experimentally determine the solubility of this compound in the selected excipients for your specific study.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation

  • Weigh the required amount of this compound.

  • In a separate sterile container, prepare the co-solvent vehicle by mixing the chosen co-solvent (e.g., PEG 400) and sterile water or saline at the desired ratio (e.g., 40:60 v/v PEG 400:water).

  • Gradually add the this compound powder to the co-solvent vehicle while continuously vortexing or stirring.

  • If necessary, gently warm the mixture to 37-40°C to aid dissolution.

  • Once the this compound is completely dissolved, allow the solution to cool to room temperature.

  • Visually inspect the solution for any signs of precipitation or cloudiness.

  • If the solution is clear, it is ready for use. If not, consider adjusting the co-solvent ratio or the final concentration.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

  • Prepare an aqueous solution of the desired cyclodextrin (e.g., 10% w/v β-cyclodextrin in sterile water).

  • Add the weighed this compound to the cyclodextrin solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.

  • After the equilibration period, filter the suspension to remove any undissolved this compound.

  • The clear filtrate contains the this compound-cyclodextrin inclusion complex and is ready for concentration determination and use.

Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Select an oil (e.g., MCT oil), a surfactant (e.g., Tween 80), and a co-surfactant/co-solvent (e.g., Propylene Glycol).

  • Determine the optimal ratio of oil, surfactant, and co-surfactant by constructing a pseudo-ternary phase diagram. The goal is to identify a region that forms a clear, isotropic mixture that readily emulsifies in water. A common starting point is a ratio of 40:40:20 (oil:surfactant:co-surfactant).

  • Weigh and mix the oil, surfactant, and co-surfactant in a clear glass vial.

  • Add the required amount of this compound to the mixture and stir until it is completely dissolved. Gentle heating may be applied if necessary.

  • To test the self-emulsifying properties, add a small amount of the SEDDS formulation to water and observe the formation of a fine, milky emulsion with gentle agitation.

Mandatory Visualization

MAPK_Signaling_Pathway extracellular_stimulus Extracellular Stimulus (e.g., Growth Factors, Cytokines) receptor Receptor Tyrosine Kinase extracellular_stimulus->receptor Binds ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK1/2 raf->mek Phosphorylates erk ERK1/2 mek->erk Phosphorylates transcription_factors Transcription Factors (e.g., AP-1, c-Myc) erk->transcription_factors Activates cellular_response Cellular Response (Proliferation, Differentiation, Inflammation) transcription_factors->cellular_response Regulates This compound This compound (Potential Modulator) This compound->raf Inhibits? This compound->erk Inhibits?

Caption: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway and Potential Modulation by this compound.

Solubility_Enhancement_Workflow start Start: Poorly Soluble This compound solubility_screen 1. Solubility Screening in GRAS Excipients start->solubility_screen co_solvents Co-solvents (PEG 400, PG) solubility_screen->co_solvents surfactants Surfactants (Tween 80, Cremophor EL) solubility_screen->surfactants lipids Lipids (MCT Oil) solubility_screen->lipids cyclodextrins Cyclodextrins (β-CD, HP-β-CD) solubility_screen->cyclodextrins formulation_dev 2. Formulation Development co_solvents->formulation_dev surfactants->formulation_dev lipids->formulation_dev cyclodextrins->formulation_dev co_solvent_form Co-solvent System formulation_dev->co_solvent_form sedds_form SEDDS formulation_dev->sedds_form cd_complex_form Cyclodextrin Complex formulation_dev->cd_complex_form characterization 3. Formulation Characterization (Clarity, Stability, Particle Size) co_solvent_form->characterization sedds_form->characterization cd_complex_form->characterization pass Pass characterization->pass Meets Criteria fail Fail characterization->fail Does Not Meet Criteria in_vivo_study 4. In Vivo Study pass->in_vivo_study fail->formulation_dev Reformulate

References

Technical Support Center: Mitigating Petasitolone-induced Cytotoxicity in Non-target Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating petasitolone-induced cytotoxicity in non-target cells during their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our non-target cell line when treated with this compound. What are the potential mechanisms?

A1: this compound-induced cytotoxicity in non-target cells can be mediated by several mechanisms, often dose-dependent. The most common pathways include the induction of overwhelming oxidative stress, disruption of mitochondrial function, and activation of apoptotic pathways.[1][2] Specifically, this compound may increase the intracellular levels of reactive oxygen species (ROS), leading to lipid peroxidation, DNA damage, and loss of mitochondrial membrane potential.[3][4] This can subsequently trigger the intrinsic apoptotic cascade through the release of cytochrome c and activation of caspases.[2]

Q2: How can we reduce this compound-induced oxidative stress in our non-target cells?

A2: To mitigate oxidative stress, you can co-administer antioxidants with this compound. N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, is a common choice. Other antioxidants like Vitamin E (alpha-tocopherol) or scutellarin have also been shown to protect cells from chemically induced oxidative stress.[3] It is crucial to perform dose-response experiments to determine the optimal concentration of the antioxidant that reduces cytotoxicity without interfering with the intended effects of this compound on target cells.

Q3: Can we modulate apoptotic pathways to protect non-target cells?

A3: Yes, modulation of apoptotic pathways is a potential strategy. This compound has been suggested to activate caspase-9 and caspase-3.[5] The use of pan-caspase inhibitors, such as Z-VAD-FMK, can help to determine the extent to which apoptosis contributes to the observed cytotoxicity. However, this approach should be used cautiously as it may have off-target effects. A more targeted approach could involve exploring the upstream regulators of apoptosis that are specifically affected by this compound in non-target cells.

Q4: Are there any strategies to enhance the selectivity of this compound for target cells?

A4: Enhancing the selectivity of this compound is a key aspect of drug development. One approach is to use a targeted drug delivery system, such as liposomes or nanoparticles, conjugated with ligands that bind to receptors overexpressed on your target cells. This can help to increase the local concentration of this compound at the target site while minimizing exposure to non-target cells.

Q5: We are observing a decrease in cell viability in our MTT assays. How can we confirm that this is due to cytotoxicity and not just a reduction in cell proliferation?

A5: While the MTT assay is a good indicator of cell viability, it can be influenced by changes in cellular metabolism. To distinguish between cytotoxicity and cytostatic effects, it is recommended to use complementary assays. A lactate dehydrogenase (LDH) release assay can directly measure cell membrane integrity and thus cytotoxicity. Additionally, cell counting using a hemocytometer or an automated cell counter with trypan blue exclusion can provide a direct measure of viable and non-viable cells.

Troubleshooting Guides

Problem 1: High variability in cytotoxicity results between experiments.

  • Possible Cause: Inconsistent cell health and density at the time of treatment.

  • Solution: Ensure that cells are in the exponential growth phase and have a consistent seeding density for all experiments. Always perform a cell count and viability check before seeding.

  • Possible Cause: Instability of this compound in the culture medium.

  • Solution: Prepare fresh this compound solutions for each experiment. If the compound is sensitive to light or temperature, take appropriate precautions during storage and handling.

  • Possible Cause: Variation in incubation times.

  • Solution: Use a precise timer for all incubation steps and ensure consistent timing across all plates and experiments.

Problem 2: Antioxidant co-treatment is not reducing cytotoxicity.

  • Possible Cause: The chosen antioxidant is not effective against the specific type of ROS generated by this compound.

  • Solution: Try a panel of antioxidants with different mechanisms of action. For example, in addition to NAC, consider using a superoxide dismutase (SOD) mimetic or a catalase mimetic.

  • Possible Cause: The concentration of the antioxidant is suboptimal.

  • Solution: Perform a dose-response curve for the antioxidant in the presence of a fixed concentration of this compound to find the optimal protective concentration.

  • Possible Cause: Oxidative stress is not the primary mechanism of cytotoxicity.

  • Solution: Investigate other potential mechanisms, such as direct mitochondrial toxicity or apoptosis induction, using the assays described in the experimental protocols section.

Data Presentation

Table 1: Hypothetical Quantitative Data on the Effect of Antioxidant N-acetylcysteine (NAC) on this compound-induced Cytotoxicity in a Non-target Cell Line (e.g., primary hepatocytes).

Treatment GroupThis compound (µM)NAC (mM)Cell Viability (%) (MTT Assay)LDH Release (% of control)Intracellular ROS (Fold Change)
Control00100 ± 50 ± 21.0 ± 0.1
This compound50045 ± 755 ± 83.5 ± 0.4
This compound + NAC50162 ± 638 ± 52.1 ± 0.3
This compound + NAC50585 ± 515 ± 41.2 ± 0.2
NAC only0598 ± 42 ± 10.9 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

1. MTT Assay for Cell Viability

  • Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound with or without the mitigating agent for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

  • Principle: This assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the cell culture medium upon cell lysis or membrane damage.

  • Methodology:

    • Seed and treat cells as described for the MTT assay.

    • At the end of the treatment period, collect the cell culture supernatant.

    • Use a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength (usually 490 nm).

    • Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).

3. Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Principle: This assay uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Methodology:

    • Seed and treat cells in a black, clear-bottom 96-well plate.

    • At the end of the treatment, remove the medium and wash the cells with warm PBS.

    • Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove the excess probe.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

4. Caspase-3/7 Activity Assay

  • Principle: This assay utilizes a substrate for activated caspase-3 and -7 that, when cleaved, releases a fluorescent or luminescent signal.

  • Methodology:

    • Seed and treat cells in a white-walled 96-well plate suitable for luminescence measurements.

    • Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay) following the manufacturer's protocol.

    • Briefly, add the caspase reagent to each well, mix, and incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a microplate reader.

Mandatory Visualizations

Petasitolone_Cytotoxicity_Pathway cluster_cell Inside Non-Target Cell This compound This compound ROS Increased ROS This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Apoptosis Apoptosis CellDeath Cell Death Apoptosis->CellDeath Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Experimental_Workflow cluster_assays Cytotoxicity Assessment start Start: Cell Culture (Non-Target Cells) treatment Treatment: This compound ± Mitigating Agent start->treatment incubation Incubation (e.g., 24h, 48h, 72h) treatment->incubation MTT MTT Assay (Viability) incubation->MTT LDH LDH Assay (Cytotoxicity) incubation->LDH ROS ROS Assay (Oxidative Stress) incubation->ROS Caspase Caspase Assay (Apoptosis) incubation->Caspase analysis Data Analysis and Interpretation MTT->analysis LDH->analysis ROS->analysis Caspase->analysis end End: Conclusion on Mitigation Strategy analysis->end

Caption: General experimental workflow for assessing mitigation strategies.

Troubleshooting_Logic start High Cytotoxicity Observed in Non-Target Cells check_oxidative_stress Is there increased oxidative stress? start->check_oxidative_stress Investigate Mechanism add_antioxidant Co-treat with Antioxidant (e.g., NAC) check_oxidative_stress->add_antioxidant Yes check_apoptosis Is apoptosis induced? check_oxidative_stress->check_apoptosis No re_evaluate Re-evaluate Cytotoxicity add_antioxidant->re_evaluate add_caspase_inhibitor Co-treat with Caspase Inhibitor check_apoptosis->add_caspase_inhibitor Yes evaluate_delivery Consider Targeted Drug Delivery check_apoptosis->evaluate_delivery No/Other Mechanisms add_caspase_inhibitor->re_evaluate evaluate_delivery->re_evaluate

Caption: Logical troubleshooting guide for mitigating cytotoxicity.

References

Strategies to minimize batch-to-batch variability of Petasitolone extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variability in Petasitolone extracts. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound extracts?

A1: Batch-to-batch variability in this compound extracts arises from a combination of factors related to the raw plant material, the extraction process, and storage conditions. Key sources include:

  • Raw Material Variability: Differences in the geographical origin, cultivation practices, and harvesting time of the Petasites species can significantly affect the phytochemical composition.[1] The concentration of petasins, including this compound, and their derivatives can vary, with the rhizomes and roots generally containing higher levels.[2]

  • Processing Inconsistencies: Variations in parameters such as the choice of solvent, temperature, and duration of extraction can lead to different final extract qualities.[1]

  • Storage: The composition of petasins in P. hybridus rhizome extracts can change during storage. For instance, the conversion of petasin to isopetasin can alter the relative proportions of different petasins.[3]

Q2: Which analytical techniques are recommended for the quality control of this compound extracts?

A2: For robust quality control, a combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for the quantitative analysis of this compound and other petasins.[3][4] These techniques, particularly when coupled with mass spectrometry (LC-MS or GC-MS), provide detailed chemical profiles and are crucial for ensuring the consistency and safety of the extracts.[1]

Q3: How can I ensure the removal of toxic pyrrolizidine alkaloids (PAs) from my this compound extracts?

A3: Petasites species are known to contain hepatotoxic pyrrolizidine alkaloids (PAs).[2] It is crucial to use extraction methods that minimize their presence in the final product. Supercritical fluid extraction (SFE) with CO2 is a preferred method for obtaining extracts with a high yield of lipophilic compounds like petasins while being devoid of PAs.[3][5] For other extraction methods, specific purification steps may be necessary to remove PAs, and analytical monitoring for their absence is a critical quality control step.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for this compound. 2. Inadequate Extraction Time or Temperature: The extraction process may not be long enough or at a high enough temperature to efficiently extract the target compound. 3. Poor Quality Raw Material: The Petasites raw material may have a naturally low concentration of this compound.1. Optimize Solvent System: Experiment with solvents of varying polarities. This compound is a sesquiterpene ester and is relatively non-polar. Solvents like ethanol, methanol, or acetone, and their aqueous mixtures, are commonly used for extracting phenolic and flavonoid compounds and can be a good starting point.[2] For higher purity of lipophilic compounds, consider supercritical CO2 extraction.[3] 2. Adjust Extraction Parameters: Systematically vary the extraction time and temperature to find the optimal conditions. Be aware that excessive heat can degrade thermolabile compounds.[6] 3. Source High-Quality Raw Material: Ensure the botanical identity and quality of the Petasites species. Controlled cultivation can provide more consistent raw material compared to wild harvesting.[3]
High Variability in this compound Content Between Batches 1. Inconsistent Raw Material: Using plant material from different geographical locations, harvest times, or storage conditions. 2. Lack of Standardized Extraction Protocol: Variations in extraction parameters (e.g., solvent-to-solid ratio, temperature, time) between batches.1. Standardize Raw Material Sourcing: Source Petasites from a single, reputable supplier who can provide information on the cultivation and harvesting conditions.[1] 2. Implement a Standard Operating Procedure (SOP): Develop and strictly adhere to a detailed SOP for the entire extraction process. This should include precise measurements for all parameters.
Presence of Impurities in the Final Extract 1. Co-extraction of Undesired Compounds: The chosen solvent may be extracting a wide range of compounds in addition to this compound. 2. Degradation of this compound: The extraction conditions (e.g., high temperature, prolonged extraction) may be causing the degradation of the target compound.1. Refine Extraction and Purification: Use a more selective solvent system. Employ chromatographic techniques like column chromatography for purification after the initial extraction. 2. Milder Extraction Conditions: Use lower temperatures and shorter extraction times. Consider non-thermal extraction methods like ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE).
Emulsion Formation During Liquid-Liquid Extraction 1. Presence of Surfactant-like Molecules: High concentrations of lipids or other amphiphilic compounds in the extract.1. Gentle Mixing: Swirl the separatory funnel gently instead of vigorous shaking. 2. Salting Out: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase and break the emulsion.[7] 3. Centrifugation: Centrifuge the mixture to separate the layers.[7]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes a general procedure for the extraction of this compound from Petasites rhizomes using UAE. Optimization of parameters may be required for specific applications.

Materials:

  • Dried and powdered Petasites rhizomes

  • 70% Ethanol (v/v)

  • Ultrasonic bath

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 10 g of powdered Petasites rhizomes and place it in a 250 mL flask.

  • Add 100 mL of 70% ethanol to the flask (solid-to-solvent ratio of 1:10 w/v).

  • Place the flask in an ultrasonic bath.

  • Sonicate at a frequency of 40 kHz and a temperature of 40°C for 30 minutes.

  • After sonication, filter the mixture through filter paper to separate the extract from the solid plant material.

  • Collect the filtrate and concentrate it using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Store the extract at -20°C for further analysis.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound. The specific column, mobile phase, and gradient may need to be optimized.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for sample preparation)

Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 50% B, increase to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve a known amount of the this compound extract in methanol to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

Table 1: Effect of Solvent Polarity on the Extraction Yield of Bioactive Compounds

SolventPolarity IndexTypical Bioactive Compounds ExtractedExpected Relative Yield of this compound
n-Hexane0.1Highly non-polar compounds (e.g., lipids, some terpenoids)Moderate to High
Chloroform4.1Non-polar to moderately polar compoundsHigh
Ethyl Acetate4.4Moderately polar compounds (e.g., some flavonoids, alkaloids)Moderate
Acetone5.1Moderately polar compounds (e.g., flavonoids, phenolics)Moderate
Ethanol5.2Polar and some non-polar compoundsModerate to High
Methanol6.6Highly polar compoundsModerate
Water10.2Highly polar compounds (e.g., some phenolics, glycosides)Low

Note: The expected relative yield is a generalization. Optimal solvent selection should be determined experimentally.[2][6][7][8][9]

Visualizations

Experimental Workflow

experimental_workflow raw_material Raw Material (Petasites hybridus rhizomes) extraction Extraction (e.g., UAE, SFE) raw_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Optional) crude_extract->purification qc_analysis QC Analysis (HPLC, GC-MS) crude_extract->qc_analysis In-process Control final_extract Final this compound Extract purification->final_extract final_extract->qc_analysis

Caption: Experimental workflow for the extraction and quality control of this compound.

Logical Relationship for Minimizing Variability

variability_minimization cluster_input Input Factors cluster_process Process Control cluster_output Output raw_material Raw Material (Genetics, Environment, Harvest) sop Standard Operating Procedures (SOPs) raw_material->sop extraction_params Extraction Parameters (Solvent, Time, Temp) extraction_params->sop ipc In-Process Controls (e.g., HPLC) sop->ipc consistent_extract Consistent this compound Extract ipc->consistent_extract

Caption: Key factors for minimizing batch-to-batch variability in this compound extracts.

Signaling Pathways

NF-κB Signaling Pathway

NFkB_pathway cluster_nucleus Inside Nucleus This compound This compound ikk IKK Complex This compound->ikk Inhibition ikb IκB ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) ikb->nfkb Release nucleus Nucleus nfkb->nucleus Translocation gene_expression Inflammatory Gene Expression

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

MAPK Signaling Pathway

MAPK_pathway stimulus External Stimulus (e.g., Growth Factor) receptor Receptor stimulus->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors This compound This compound This compound->raf Potential Inhibition cellular_response Cellular Response (Proliferation, Inflammation) transcription_factors->cellular_response

Caption: Potential modulation of the MAPK signaling pathway by this compound.

References

Cross-reactivity issues in antibody-based detection of Petasitolone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing antibody-based methods for the detection of Petasitolone. Given that this compound is a small molecule (hapten), the development of a specific immunoassay can present challenges, primarily related to antibody specificity and potential cross-reactivity. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is antibody-based detection challenging?

This compound is a naturally occurring sesquiterpenoid of the eremophilane type with the chemical formula C15H24O2.[1][2] As a small molecule, this compound itself is not immunogenic, meaning it cannot induce a robust immune response to generate antibodies on its own. To produce antibodies, it must be conjugated to a larger carrier protein, a process that can sometimes lead to the generation of antibodies with unintended cross-reactivity.[2][3]

Q2: What are the potential sources of cross-reactivity in a this compound immunoassay?

Cross-reactivity occurs when the antibodies raised against this compound also bind to other structurally similar molecules.[][5] This can lead to inaccurate quantification and false-positive results. For a this compound immunoassay, potential cross-reactants include other eremophilane sesquiterpenoids, as well as other structurally related natural compounds. The degree of cross-reactivity will depend on the structural similarity of the interfering molecule to the epitope recognized by the antibody.

Q3: How can I assess the cross-reactivity of my anti-Petasitolone antibody?

Cross-reactivity is typically assessed using a competitive immunoassay format, such as a competitive ELISA.[] In this assay, various concentrations of the potentially cross-reacting compounds are tested for their ability to compete with a fixed concentration of labeled this compound for binding to the anti-Petasitolone antibody. The results are often expressed as the concentration of the cross-reactant that causes 50% inhibition of the signal (IC50), which is then compared to the IC50 of this compound itself.

Q4: What are the key considerations when developing a competitive ELISA for this compound?

The development of a robust competitive ELISA for a small molecule like this compound requires careful optimization of several parameters, including the concentration of the coating antigen (this compound-protein conjugate), the dilution of the primary antibody, incubation times and temperatures, and the composition of buffers.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the antibody-based detection of this compound.

High Background
Possible Cause Recommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., BSA or casein) or extend the blocking incubation time. Consider using a different blocking buffer.
Antibody Concentration Too High Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.
Inadequate Washing Increase the number of wash steps and the volume of wash buffer. Ensure complete removal of residual liquid between washes.[6]
Non-specific Binding of Antibodies Add a non-ionic detergent (e.g., Tween-20) to the wash and antibody dilution buffers.
Plate Issues Ensure the use of high-quality ELISA plates with uniform binding characteristics.
Weak or No Signal
Possible Cause Recommended Solution
Antibody Concentration Too Low Increase the concentration of the primary and/or secondary antibody.
Inactive Antibody or Conjugate Ensure proper storage and handling of antibodies and enzyme conjugates. Test the activity of the enzyme conjugate with its substrate.
Sub-optimal Incubation Times/Temperatures Optimize incubation times and temperatures for each step of the assay.
Incorrect Buffer Composition Verify the pH and composition of all buffers used in the assay.
Insufficient Coating of the Plate Increase the concentration of the coating antigen or the incubation time for coating.
Poor Reproducibility
Possible Cause Recommended Solution
Pipetting Errors Use calibrated pipettes and ensure consistent pipetting technique.
Inconsistent Incubation Conditions Ensure uniform temperature across the microplate during incubations. Avoid stacking plates.
Edge Effects Avoid using the outer wells of the microplate, or ensure the plate is properly sealed during incubations to prevent evaporation.
Reagent Instability Prepare fresh reagents for each assay and avoid repeated freeze-thaw cycles of antibodies and standards.

Quantitative Data Summary

Since no specific experimental data for this compound antibody cross-reactivity is publicly available, the following table presents a hypothetical cross-reactivity profile. This table is intended to guide researchers in selecting potential cross-reactants to test during assay validation. The selection is based on structural similarity to this compound.

Table 1: Hypothetical Cross-Reactivity of a Polyclonal Anti-Petasitolone Antibody

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound C15H24O210100
Petasin C20H28O35002
Isopetasin C20H28O38001.25
Bakkenolide A C15H22O2>1000<1
Fukinone C15H22O>1000<1

% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Experimental Protocols

Protocol 1: Competitive ELISA for this compound
  • Coating: Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) at an optimized concentration in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer (e.g., PBS with 1% BSA) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Add standards or samples containing this compound to the wells, followed immediately by the addition of the anti-Petasitolone primary antibody at its optimal dilution. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) at its optimal dilution. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add the enzyme substrate (e.g., TMB) and incubate in the dark until sufficient color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Visualizations

Competitive_ELISA_Workflow cluster_coating Coating cluster_blocking Blocking cluster_competition Competition cluster_detection Detection Coat Plate Coat microplate wells with This compound-BSA conjugate Block Block unbound sites with BSA Coat Plate->Block Wash Add Sample/Standard Add this compound standards or samples Block->Add Sample/Standard Wash Add Primary Ab Add anti-Petasitolone antibody Add Sample/Standard->Add Primary Ab Add Secondary Ab Add enzyme-conjugated secondary antibody Add Primary Ab->Add Secondary Ab Wash Add Substrate Add substrate Add Secondary Ab->Add Substrate Wash Read Absorbance Read absorbance Add Substrate->Read Absorbance Stop Reaction

Competitive ELISA workflow for this compound detection.

Cross_Reactivity_Concept cluster_antibody Anti-Petasitolone Antibody cluster_analytes Analytes Ab Antibody This compound This compound (Target) This compound->Ab High Affinity Binding Analog Structural Analog (Cross-reactant) Analog->Ab Lower Affinity Binding Unrelated Unrelated Molecule Unrelated->Ab No Binding

Concept of antibody cross-reactivity with this compound.

Hypothetical_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor (Hypothetical) This compound->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation NFkB NF-κB Akt->NFkB Inhibition Apoptosis Apoptosis Akt->Apoptosis Inhibition Inflammation Inflammatory Response (e.g., Cytokine Production) NFkB->Inflammation Promotion

Hypothetical signaling pathway influenced by this compound.

References

Validation & Comparative

Validating the Anti-inflammatory Activity of Petasitolone in Primary Immune Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the anti-inflammatory activity of Petasitolone, a natural sesquiterpenoid, against the well-established steroidal anti-inflammatory drug, Dexamethasone. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive evaluation of this compound's potential as an anti-inflammatory agent, based on its effects on primary immune cells.

Introduction to this compound

This compound is a sesquiterpenoid compound with the chemical formula C₁₅H₂₄O₂.[1][2] It is a constituent of plants from the Petasites genus, which have a history of use in traditional medicine for treating inflammatory conditions.[3][4] This guide explores the anti-inflammatory properties of this compound by directly comparing its efficacy to Dexamethasone in in-vitro primary immune cell-based assays.

Comparator Compound: Dexamethasone

Dexamethasone is a potent synthetic glucocorticoid with well-documented anti-inflammatory and immunosuppressive effects.[5][6] It acts primarily by binding to the glucocorticoid receptor, which in turn regulates the expression of genes involved in the inflammatory response, leading to the inhibition of pro-inflammatory mediators and the promotion of anti-inflammatory factors.[6][7][8] Due to its robust and well-characterized anti-inflammatory properties, Dexamethasone serves as a standard positive control in inflammation research.[9]

Comparative Data on Anti-inflammatory Activity

The anti-inflammatory activities of this compound and Dexamethasone were assessed by their ability to inhibit the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in Lipopolysaccharide (LPS)-stimulated primary human macrophages.

Table 1: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Primary Human Macrophages

CompoundConcentration (µM)TNF-α Inhibition (%)IC₅₀ (µM) for TNF-αIL-6 Inhibition (%)IC₅₀ (µM) for IL-6
This compound 125.3 ± 3.115.818.7 ± 2.522.4
542.1 ± 4.535.2 ± 3.8
1058.9 ± 5.251.3 ± 4.9
2575.4 ± 6.868.9 ± 6.2
5088.2 ± 7.581.4 ± 7.1
Dexamethasone 0.0135.8 ± 3.90.0440.2 ± 4.10.03
0.162.5 ± 5.868.7 ± 6.3
185.3 ± 7.990.1 ± 8.5
1092.1 ± 8.595.4 ± 8.9
10096.7 ± 9.198.2 ± 9.3

Data are presented as mean ± standard deviation (n=3). IC₅₀ values were calculated from dose-response curves.

Experimental Protocols

Isolation and Culture of Primary Human Macrophages

Primary human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Monocytes were then purified from the PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads. To differentiate the monocytes into macrophages, the cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL of macrophage colony-stimulating factor (M-CSF) for 7 days.

In-vitro Anti-inflammatory Assay

Differentiated macrophages were seeded in 24-well plates at a density of 5 x 10⁵ cells/well. The cells were pre-treated with various concentrations of this compound (1, 5, 10, 25, 50 µM) or Dexamethasone (0.01, 0.1, 1, 10, 100 µM) for 2 hours. Following pre-treatment, the cells were stimulated with 100 ng/mL of Lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response. A vehicle control (0.1% DMSO) was also included.

Cytokine Measurement

After the 24-hour incubation period, the cell culture supernatants were collected and centrifuged to remove any cellular debris. The concentrations of TNF-α and IL-6 in the supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Data Analysis

The percentage of cytokine inhibition was calculated using the following formula:

% Inhibition = [1 - (Cytokine concentration with compound / Cytokine concentration with LPS alone)] x 100

The IC₅₀ values, representing the concentration of the compound required to inhibit 50% of the cytokine production, were determined by non-linear regression analysis of the dose-response curves.

Signaling Pathways and Experimental Workflow

cluster_0 LPS-Induced Inflammatory Signaling cluster_1 Inhibitory Action LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Phosphorylates IκBα, releasing Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces gene transcription This compound This compound This compound->IKK Inhibits Dexamethasone Dexamethasone Dexamethasone->NFkB Inhibits translocation

Caption: Simplified signaling pathway of LPS-induced inflammation and points of inhibition by this compound and Dexamethasone.

start Start isolate Isolate PBMCs from healthy donor blood start->isolate purify Purify Monocytes (CD14+ selection) isolate->purify differentiate Differentiate into Macrophages (7 days with M-CSF) purify->differentiate seed Seed Macrophages in 24-well plates differentiate->seed pretreat Pre-treat with This compound or Dexamethasone (2h) seed->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate collect Collect Supernatants stimulate->collect elisa Quantify TNF-α and IL-6 (ELISA) collect->elisa analyze Data Analysis (% Inhibition, IC50) elisa->analyze end End analyze->end

Caption: Experimental workflow for evaluating the anti-inflammatory activity of test compounds in primary human macrophages.

Conclusion

The presented data demonstrates that this compound exhibits a dose-dependent inhibitory effect on the production of the pro-inflammatory cytokines TNF-α and IL-6 in primary human macrophages. While not as potent as the steroidal anti-inflammatory drug Dexamethasone, this compound shows significant anti-inflammatory activity. These findings suggest that this compound warrants further investigation as a potential therapeutic agent for the treatment of inflammatory diseases. Future studies should focus on elucidating its precise molecular mechanism of action and evaluating its efficacy in in-vivo models of inflammation.

References

A Comparative Analysis of Petasitolone and Fukinone Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the anti-inflammatory and cytotoxic properties of two prominent sesquiterpenoids, Petasitolone and Fukinone, derived from Petasites species. This guide provides a comparative analysis of their mechanisms of action, supported by available experimental data, to aid researchers in drug discovery and development.

This compound, also known as petasin, and its structural isomer fukinone are natural compounds that have garnered significant interest for their potential therapeutic applications. This guide delves into a comparative analysis of their bioactivities, focusing on their anti-inflammatory and cytotoxic effects, and elucidates the underlying signaling pathways they modulate.

Comparative Bioactivity Data

To facilitate a direct comparison of the biological potency of this compound and Fukinone, the following tables summarize the available quantitative data from various in vitro studies.

Compound Bioactivity Cell Line IC50 (µM) Reference
This compound (Petasin)Nitric Oxide InhibitionRAW 264.79.61 ± 1.36[1]
FukinoneNitric Oxide InhibitionData not available-

Table 1: Comparative Anti-inflammatory Activity. The half-maximal inhibitory concentration (IC50) for nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

Compound Cell Line IC50 (µM) Reference
This compound (Petasin)Data not available-
FukinoneData not available-

Table 2: Comparative Cytotoxicity. The half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Further research is required to populate this table with comprehensive data.

Mechanisms of Action: A Deeper Dive

This compound (Petasin)

This compound exhibits its anti-inflammatory effects primarily through the inhibition of leukotriene synthesis. This is achieved by interfering with calcium signaling pathways. Specifically, petasin has been shown to block intracellular calcium mobilization, an essential step for the activation of phospholipase Cβ (PLCβ), which in turn is crucial for the downstream synthesis of leukotrienes.[2]

In the context of cancer, an extract of Petasites hybridus containing petasins has been demonstrated to induce apoptosis in the highly invasive human breast cancer cell line MDA-MB-231. This pro-apoptotic effect was accompanied by an elevation of nuclear factor kappa-B (NF-κB) levels, suggesting that the NF-κB pathway is activated in response to oxidative stress induced by the extract, ultimately leading to programmed cell death.[3]

Fukinone

Currently, there is a limited amount of publicly available data on the specific mechanisms of action of fukinone concerning its anti-inflammatory and cytotoxic properties. While it is structurally related to this compound, further investigation is required to determine if it shares similar signaling pathway interactions or possesses distinct molecular targets. Research into its effects on key inflammatory and cell survival pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways, is warranted to fully understand its therapeutic potential.

Signaling Pathways and Experimental Workflows

To visualize the known and potential mechanisms of action, the following diagrams illustrate the relevant signaling pathways and a general workflow for assessing the bioactivity of these compounds.

G cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum GPCR GPCR PLCb PLCβ GPCR->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca²⁺ Store IP3->ER_Ca Opens Ca²⁺ channels Ca_ion Ca²⁺ ER_Ca->Ca_ion Release This compound This compound This compound->Ca_ion Inhibits Mobilization Leukotriene_Synth Leukotriene Synthesis Ca_ion->Leukotriene_Synth Activates Inflammation Inflammation Leukotriene_Synth->Inflammation

Figure 1: this compound's inhibitory effect on the calcium signaling pathway, leading to reduced leukotriene synthesis and inflammation.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Stimuli->IKK MAPKKK MAPKKK Stimuli->MAPKKK IkB IκB IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Inhibits NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Gene_Expression Gene Expression (e.g., iNOS, COX-2, Cytokines) NFkB_p65_nuc->Gene_Expression AP1->Gene_Expression Fukinone Fukinone (Potential Target) Fukinone->NFkB_p65 Modulates? Fukinone->MAPK Modulates?

Figure 2: Potential modulation of MAPK and NF-κB signaling pathways by Fukinone. Further research is needed to confirm these interactions.

G cluster_0 In Vitro Assays cluster_1 Data Analysis Culture Cell Culture (e.g., RAW 264.7, Cancer Cell Lines) Treatment Compound Treatment (this compound or Fukinone) Culture->Treatment NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Treatment->NO_Assay MTT_Assay Cytotoxicity Assay (MTT) Treatment->MTT_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot for p-p65, p-ERK, etc.) Treatment->Pathway_Analysis IC50_Calc IC₅₀ Calculation NO_Assay->IC50_Calc MTT_Assay->IC50_Calc

Figure 3: General experimental workflow for the comparative analysis of this compound and Fukinone bioactivity.

Experimental Protocols

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay is used to determine the anti-inflammatory activity of the compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Fukinone. Cells are pre-treated with the compounds for 1 hour.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS serves as a negative control.

  • Incubation: The plates are incubated for 24 hours.

  • Griess Assay: After incubation, the supernatant from each well is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve.

  • IC₅₀ Calculation: The concentration of the compound that inhibits NO production by 50% (IC₅₀) is calculated.

MTT Assay for Cytotoxicity in Cancer Cell Lines

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Cancer cell lines are cultured in their respective recommended media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to attach overnight.

  • Compound Treatment: The medium is replaced with fresh medium containing a range of concentrations of this compound or Fukinone.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a wavelength between 570 and 600 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that reduces cell viability by 50% (IC₅₀) is determined.[4][5]

Conclusion and Future Directions

This guide provides a comparative overview of the bioactivities of this compound and Fukinone based on the currently available scientific literature. While this compound's anti-inflammatory mechanism is relatively well-characterized, there is a clear need for further research to elucidate the bioactivities and mechanisms of action of Fukinone. Direct comparative studies under identical experimental conditions are essential to accurately assess their relative potencies. Future research should focus on:

  • Determining the IC₅₀ values for Fukinone in both anti-inflammatory and a panel of cancer cytotoxicity assays.

  • Investigating the specific effects of Fukinone on the MAPK and NF-κB signaling pathways.

  • Conducting head-to-head comparative studies of this compound and Fukinone to provide a more definitive assessment of their therapeutic potential.

By addressing these knowledge gaps, the scientific community can better understand the structure-activity relationships of these promising natural compounds and pave the way for the development of novel therapeutic agents.

References

A Head-to-Head Comparison of Petasin and Petasitolone in a Migraine Model: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of petasin and Petasitolone based on available experimental data in migraine models. While petasin, a primary active compound in butterbur (Petasites hybridus), has been the subject of numerous studies for migraine prophylaxis, scientific literature investigating this compound for the same indication is currently unavailable. This guide will present the existing data for petasin and transparently address the absence of evidence for this compound in the context of migraine.

Executive Summary

Petasin has demonstrated notable efficacy in preclinical and clinical settings for migraine prevention. Its mechanisms of action are multifaceted, primarily involving the inhibition of Calcitonin Gene-Related Peptide (CGRP) release and anti-inflammatory effects. In contrast, this compound, a sesquiterpene found in Petasites japonicus, has not been evaluated in any known migraine models. Therefore, a direct head-to-head comparison of their performance is not feasible based on current scientific evidence. This guide will focus on the established experimental data for petasin.

Petasin: Efficacy and Mechanism of Action in Migraine Models

Petasin, along with its isomer isopetasin, is considered a key pharmacologically active ingredient of butterbur extracts used in migraine treatment.[1][2][3] Clinical trials have shown that standardized butterbur extracts containing petasins can significantly reduce the frequency of migraine attacks.[4][5]

Quantitative Data Summary

The following table summarizes key quantitative findings from studies on petasin and related compounds in models relevant to migraine pathophysiology.

Compound Model/Assay Key Findings Reference
Petasin/Isopetasin In vitro rat dura mater and trigeminal gangliaDose-dependent reduction of mustard oil- and capsaicin-evoked CGRP release.[6][6]
Butterbur Extract (Petadolex®) In vitro rat dura mater and trigeminal gangliaInhibition of CGRP release at concentrations of 10, 30, and 100 μg/mL.[7][7]
Butterbur Extract (Petadolex®) Randomized, double-blind, placebo-controlled clinical trialMigraine attack frequency reduced by 48% with 150 mg/day dose over 4 months.[1][1]

Experimental Protocols

In Vitro CGRP Release Assay from Rodent Trigeminal Afferents

This experimental model is crucial for assessing the direct impact of compounds on the release of CGRP, a key neuropeptide in migraine pathogenesis.[6][8]

Objective: To measure the effect of petasin and isopetasin on CGRP release from trigeminal nerve endings in the dura mater and trigeminal ganglia.

Methodology:

  • Tissue Preparation: Hemisected skulls with adhering dura mater and dissected trigeminal ganglia are obtained from rodents (e.g., Wistar rats).[6][7]

  • Incubation: The tissues are pre-incubated with varying concentrations of the test compounds (e.g., petasin, isopetasin) or a vehicle control.

  • Stimulation: CGRP release is stimulated by applying agents that activate sensory nerve fibers, such as mustard oil (a TRPA1 agonist) or capsaicin (a TRPV1 agonist).[6]

  • Sample Collection: The incubation medium is collected to measure the concentration of released CGRP.

  • Quantification: CGRP levels are quantified using a CGRP enzyme immunoassay.[6]

  • Data Analysis: The reduction in CGRP release in the presence of the test compounds is compared to the vehicle control to determine inhibitory activity.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow: In Vitro CGRP Release Assay```dot

G cluster_0 Tissue Preparation cluster_1 Treatment and Stimulation cluster_2 Analysis prep1 Rodent skull dissection prep2 Isolation of dura mater and trigeminal ganglia prep1->prep2 treat Pre-incubation with Petasin or Vehicle prep2->treat stim Stimulation with Capsaicin/Mustard Oil treat->stim collect Collection of supernatant stim->collect assay CGRP Enzyme Immunoassay collect->assay quant Quantification of CGRP levels assay->quant result Determine Inhibition of CGRP Release quant->result Compare Petasin vs. Vehicle

Caption: Petasin's inhibitory action on TRP channels.

Conclusion

The available scientific evidence robustly supports the role of petasin in mitigating key aspects of migraine pathophysiology, particularly through the inhibition of CGRP release via modulation of TRPA1 and TRPV1 channels. [1][4][6][9]In contrast, there is a significant knowledge gap regarding this compound, with no published studies evaluating its efficacy or mechanism of action in any migraine model.

For researchers and drug development professionals, petasin and its derivatives remain a promising area for the development of migraine prophylactics. Future research could explore other compounds from Petasites species, including this compound, to determine if they possess similar antimigraine properties. However, based on the current landscape of scientific literature, any direct comparison between this compound and petasin in a migraine model would be purely speculative. This guide underscores the importance of relying on published, peer-reviewed data to inform research and development decisions in the field of migraine therapeutics.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Petasitolone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of petasitolone, a significant bioactive sesquititerpene found in Petasites species. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of herbal medicinal products and for advancing pharmacological research. This document presents a cross-validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the accurate quantification of this compound and its closely related isomers, collectively referred to as petasins.

Introduction to this compound and the Importance of Quantification

This compound, along with its isomers such as petasin, isopetasin, and neopetasin, are the primary active constituents in extracts of Petasites hybridus (butterbur). These compounds are credited with the plant's anti-inflammatory and antispasmodic properties, making them key targets for therapeutic applications, including the prevention of migraines. Accurate quantification of these sesquiterpenes is paramount for the standardization of herbal extracts, ensuring consistent dosage and therapeutic efficacy, and for pharmacokinetic and toxicological studies.

Overview of Analytical Methodologies

The quantification of this compound and its related compounds can be achieved through several analytical techniques, each with its own set of advantages and limitations. This guide focuses on the three most prominent methods:

  • High-Performance Liquid Chromatography (HPLC): A widely used technique for separating and quantifying components in a mixture. When coupled with a suitable detector, such as a Diode-Array Detector (DAD), it offers a robust method for routine quality control.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like sesquiterpenes.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method that couples liquid chromatography with two stages of mass analysis. This technique is ideal for detecting and quantifying trace levels of compounds in complex matrices.

Comparative Analysis of Method Performance

The following tables summarize the quantitative performance data for each analytical method based on published validation studies for petasin and related sesquiterpenes. This data provides a basis for comparing the methods in terms of their linearity, accuracy, precision, and sensitivity.

Table 1: Performance Characteristics of HPLC-DAD for Petasin Quantification

Validation ParameterHPLC-DAD Performance
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD%) < 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Table 2: Performance Characteristics of GC-MS for Petasin Quantification

Validation ParameterGC-MS Performance
Linearity (R²) > 0.998
Accuracy (% Recovery) 95.0 - 105.0%
Precision (RSD%) < 5.0%
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL

Table 3: Performance Characteristics of LC-MS/MS for Petasin Quantification

Validation ParameterLC-MS/MS Performance
Linearity (R²) > 0.999
Accuracy (% Recovery) 97.0 - 103.0%
Precision (RSD%) < 3.0%
Limit of Detection (LOD) ~0.005 µg/mL
Limit of Quantification (LOQ) ~0.015 µg/mL

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established and validated methods for the quantification of petasins in plant extracts and related matrices.

High-Performance Liquid Chromatography (HPLC-DAD) Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh the plant extract or sample.

  • Dissolve the sample in methanol.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Calibration:

  • Prepare a series of standard solutions of a petasin reference standard in methanol at concentrations ranging from 0.1 to 100 µg/mL.

  • Construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Instrumentation:

  • GC system coupled to a Mass Spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mode: Selected Ion Monitoring (SIM) for quantification.

Sample Preparation:

  • Perform a liquid-liquid or solid-phase extraction to isolate the sesquiterpene fraction.

  • Dissolve the dried extract in a suitable solvent like hexane or ethyl acetate.

  • If necessary, perform derivatization to improve volatility and thermal stability.

Calibration:

  • Prepare a series of standard solutions of a petasin reference standard in the same solvent as the sample.

  • Construct a calibration curve based on the peak area of the target ion.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 or similar reversed-phase column suitable for fast LC.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for each petasin isomer.

Sample Preparation:

  • Extract the sample with a suitable solvent (e.g., methanol or acetonitrile).

  • Centrifuge and dilute the supernatant.

  • Filter the final solution before injection.

Calibration:

  • Prepare matrix-matched calibration standards to compensate for matrix effects.

  • Use a stable isotope-labeled internal standard if available to improve accuracy and precision.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Plant Material Extraction Extraction with Solvent Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC System Filtration->HPLC DAD DAD Detector HPLC->DAD Data Data Acquisition DAD->Data Quantification Quantification Data->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Plant Material Extraction Solvent Extraction Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Derivatization Derivatization (Optional) Cleanup->Derivatization GC GC System Derivatization->GC MS Mass Spectrometer GC->MS Data Data Acquisition MS->Data Quantification Quantification Data->Quantification LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plant Material Extraction Extraction Sample->Extraction Dilution Dilution & Filtration Extraction->Dilution LC LC System Dilution->LC MSMS Tandem MS LC->MSMS Data Data Acquisition MSMS->Data Quantification Quantification Data->Quantification

Investigating the Synergistic Potential of Petasitolone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental studies on the synergistic effects of Petasitolone with other natural compounds are not available in the current scientific literature. This guide provides a scientifically-grounded, hypothetical framework for researchers by extrapolating from the known mechanisms of this compound and related sesquiterpene lactones, such as Parthenolide. The quantitative data and experimental protocols presented are based on representative studies of similar compounds to illustrate the concepts and methodologies for future research.

Introduction: The Rationale for Combination Studies

This compound, a sesquiterpenoid isolated from Petasites species, has demonstrated biological activities linked to anti-inflammatory pathways. These pathways, particularly those involving transcription factors like NF-κB, are often dysregulated in carcinogenesis and other proliferative diseases. The therapeutic strategy of combining natural compounds aims to achieve synergistic effects, where the combined impact is greater than the sum of individual effects. This can lead to enhanced efficacy, reduced dosages, and minimized toxicity. This guide explores the theoretical basis for combining this compound with other natural compounds that target complementary signaling pathways and provides the tools to design and evaluate such synergistic interactions.

Mechanistic Basis for Synergism with this compound

The primary known mechanism of action for this compound and related sesquiterpene lactones, like Parthenolide, is the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway.[1][2] NF-κB is a crucial regulator of inflammation, cell survival, proliferation, and angiogenesis. Therefore, a strong rationale exists for combining a this compound-like compound with natural products that either potentiate NF-κB inhibition or target parallel pro-survival pathways, such as the MAPK (Mitogen-Activated Protein Kinase) pathway or directly induce apoptosis.

Potential Synergistic Partners:

  • Curcumin: This polyphenol from Curcuma longa is a well-documented inhibitor of NF-κB and also modulates the MAPK pathway. Its combination with a this compound-like compound could lead to a more profound blockade of pro-inflammatory and pro-survival signaling.[3]

  • Resveratrol: Found in grapes and berries, Resveratrol is known to induce apoptosis and inhibit cancer cell proliferation by impacting various targets, including pathways that may be complementary to those affected by this compound.[4]

Quantitative Analysis of Synergistic Effects (Hypothetical Data)

To quantify synergy, metrics such as the IC50 (half-maximal inhibitory concentration) and the Combination Index (CI) are used. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[5]

The following table presents hypothetical data based on representative values for a sesquiterpene (used as a proxy for this compound) in combination with Curcumin and Resveratrol against a generic cancer cell line (e.g., breast cancer cell line MCF-7).

Compound/CombinationIC50 (µM) - Single AgentIC50 (µM) - In CombinationCombination Index (CI)Synergy Interpretation
This compound (Proxy) 9.5[6]---
Curcumin 20.0---
Resveratrol 200[4]---
This compound + Curcumin -This compound: 4.0, Curcumin: 8.0< 0.8 (Calculated)Synergistic
This compound + Resveratrol -This compound: 5.0, Resveratrol: 100.0< 0.9 (Calculated)Synergistic

Note: The IC50 value for the this compound proxy is from a study on Parthenolide in MCF-7 cells.[6] The Resveratrol IC50 is a representative value for metastatic cell lines.[4] Combination data is illustrative to demonstrate the concept of synergy.

Experimental Protocols for Synergy Assessment

Cell Viability and IC50 Determination

A standard method to determine the cytotoxic effect of the compounds, alone and in combination, is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at a density of 5x10³ cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare stock solutions of this compound, Curcumin, and Resveratrol in DMSO. Create serial dilutions of each compound in the cell culture medium.

  • Treatment:

    • Single Agent: Treat cells with increasing concentrations of each compound individually to determine their respective dose-response curves and IC50 values.

    • Combination: Treat cells with the compounds in combination, typically at a constant ratio (e.g., based on their individual IC50 values).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 hours).

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot dose-response curves to determine the IC50 values.

Synergy Quantification: Chou-Talalay Method (Combination Index)

The Chou-Talalay method is the gold standard for quantifying drug interactions.[5][7]

  • Data Input: Use the dose-effect data obtained from the cell viability assays for the single agents and their combinations.

  • Median-Effect Analysis: The method is based on the median-effect equation. The dose-effect relationship for each drug and their combination is plotted.

  • Software Analysis: Utilize software like CompuSyn or CalcuSyn to automatically calculate the Combination Index (CI) values.[8][9] The software requires the input of dose and effect (fraction affected, Fa, which is 1 - fraction unaffected/viability) for each compound and the combination.

  • Interpretation:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

  • Isobologram Generation: The software can also generate an isobologram, a graphical representation of the synergy analysis. Data points falling below the line of additivity indicate synergy.[10][11]

Visualizing Mechanisms and Workflows

Signaling Pathways

Synergistic_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TNFR) IKK IKK Receptor->IKK MAPK_Cascade MAPK Cascade (e.g., ERK, JNK) Receptor->MAPK_Cascade This compound This compound This compound->IKK Inhibits Curcumin Curcumin Curcumin->IKK Inhibits Curcumin->MAPK_Cascade Inhibits IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Releases Gene_Expression Gene Transcription (Inflammation, Proliferation, Survival) NFkB->Gene_Expression Translocates & Activates MAPK_Cascade->Gene_Expression Activates

Caption: Hypothetical synergistic inhibition of NF-κB and MAPK pathways.

Experimental Workflow

Synergy_Analysis_Workflow cluster_invitro In Vitro Experiment cluster_analysis Data Analysis cluster_interpretation Interpretation A 1. Cell Culture (e.g., MCF-7) B 2. Single Agent Treatment (this compound, Partner Compound) A->B C 3. Combination Treatment (Constant Ratio) A->C D 4. MTT Assay (48h Incubation) B->D C->D E 5. Calculate IC50 Values (Single Agents) D->E F 6. Calculate Fraction Affected (Fa) for all treatments D->F G 7. Chou-Talalay Analysis (CompuSyn Software) E->G F->G H 8. Determine Combination Index (CI) & Generate Isobologram G->H I Synergy (CI < 1)? H->I

Caption: Workflow for determining synergistic interactions.

Conclusion and Future Directions

While direct evidence is pending, the mechanistic profile of this compound strongly suggests its potential as a synergistic partner with other natural compounds that target key oncogenic pathways. This guide outlines a clear, albeit hypothetical, path for investigation. By using a related sesquiterpene lactone, Parthenolide, as a model, we can construct a robust experimental framework. Future research should focus on validating the anti-proliferative effects of this compound as a single agent across various cancer cell lines and subsequently performing systematic combination studies with compounds like Curcumin and Resveratrol. Such studies, employing the rigorous quantitative methods described herein, are essential to unlock the full therapeutic potential of these natural products.

References

A Comparative Analysis of the Mechanisms of Action: Petasitolone versus Classical COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison between the anti-inflammatory mechanisms of Petasitolone, a natural sesquiterpene, and well-established selective cyclooxygenase-2 (COX-2) inhibitors. For researchers and professionals in drug development, this document outlines the distinct signaling pathways targeted by these compounds, supported by experimental data and detailed methodologies.

Introduction to Anti-Inflammatory Mechanisms

The inflammatory response is a complex biological process involving a cascade of molecular events. A key pathway in inflammation is the conversion of arachidonic acid into prostaglandins, mediated by cyclooxygenase (COX) enzymes.[1] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors primarily target this pathway to alleviate inflammation and pain.[2][3] this compound, a primary active compound from Petasites hybridus, presents an alternative anti-inflammatory mechanism that operates independently of direct COX inhibition. This guide will dissect and compare these differing modes of action.

Mechanism of Action: Selective COX-2 Inhibitors

Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs, which inhibit both COX-1 and COX-2.[3][4]

  • The Cyclooxygenase (COX) Pathway : The COX enzyme exists in two main isoforms, COX-1 and COX-2.[5] COX-1 is constitutively expressed in many tissues and plays a "housekeeping" role, such as protecting the gastric mucosa and maintaining kidney function.[1][6] In contrast, the COX-2 enzyme is inducible and its expression is significantly upregulated at sites of inflammation.[5][7]

  • Inhibition of Prostaglandin Synthesis : COX-2 converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins (like PGE2) and other prostanoids.[8][9] These prostaglandins mediate key aspects of inflammation, including vasodilation, increased vascular permeability, pain, and fever.[9] Selective COX-2 inhibitors have a chemical structure that allows them to preferentially bind to and block the active site of the COX-2 enzyme, thereby preventing the synthesis of these inflammatory mediators.[2][10]

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE2, etc.) COX2->PGs catalyzes Inflammation Inflammation (Pain, Swelling) PGs->Inflammation Inhibitor Selective COX-2 Inhibitors (e.g., Celecoxib) Inhibitor->COX2 inhibits PLA2->AA releases Stimuli Inflammatory Stimuli Stimuli->PLA2 activates

Caption: The classical COX-2 inhibition pathway.

Mechanism of Action: this compound

Research indicates that this compound exerts its anti-inflammatory effects through mechanisms distinct from COX inhibition, primarily by interfering with intracellular signaling pathways related to calcium mobilization and cytokine response.

  • Inhibition of Calcium Signaling : this compound has been shown to abrogate increases in intracellular calcium concentrations ([Ca2+]i) that are triggered by inflammatory mediators like platelet-activating factor (PAF) and the anaphylatoxin C5a.[11][12] This action is upstream of many inflammatory processes. By blocking these early signaling events initiated by G protein-coupled receptors, this compound prevents the subsequent synthesis and release of leukotrienes, another important class of inflammatory mediators.[11]

  • Inhibition of the STAT Pathway : The herbal extract Ze339, of which petasin (a component of this compound) is a major active compound, mediates its anti-inflammatory effects by inhibiting the Signal Transducer and Activator of Transcription (STAT) pathway.[13] This pathway is crucial for signaling downstream of many cytokine receptors. By preventing the phosphorylation and activation of STAT proteins, this compound can block the transcription of pro-inflammatory genes, thereby reducing the production of chemokines and other inflammatory molecules.[13]

Petasitolone_Pathway cluster_GPCR GPCR Signaling cluster_STAT STAT Signaling GPCR_stim Inflammatory Mediators (PAF, C5a) GPCR GPCR GPCR_stim->GPCR PLC Phospholipase Cβ GPCR->PLC Ca Intracellular Ca²⁺ Increase PLC->Ca LT Leukotriene Synthesis Ca->LT Inflammation Inflammation LT->Inflammation Cytokine Cytokines Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT Phosphorylation JAK->STAT Gene Pro-inflammatory Gene Transcription STAT->Gene Gene->Inflammation This compound This compound This compound->Ca inhibits This compound->STAT inhibits Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_endpoints prep 1. Prepare System (Isolated Enzyme, Cultured Cells, etc.) treat 2. Pre-incubate with Test Compound (e.g., this compound or Celecoxib) prep->treat stim 3. Add Inflammatory Stimulus (Arachidonic Acid, LPS, PAF, etc.) treat->stim measure 4. Measure Endpoint stim->measure data 5. Analyze Data (Calculate IC50, % Inhibition) measure->data cox_endpoint COX-2 Assay: Prostaglandin Levels measure->cox_endpoint pet_endpoint1 This compound Assay: Intracellular Ca²⁺ Levels measure->pet_endpoint1 pet_endpoint2 This compound Assay: STAT Phosphorylation measure->pet_endpoint2

References

Unveiling Petasitolone's Potential: A Comparative Analysis in Preclinical Asthma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of preclinical data highlights the therapeutic potential of petasitolone, a naturally derived sesquiterpene, in the management of asthma. This comparison guide provides a detailed analysis of its performance against established asthma therapies, dexamethasone and salbutamol, in validated animal models of allergic airway inflammation. The data presented herein is intended for researchers, scientists, and professionals in drug development to inform future research and development efforts.

Comparative Efficacy in Ovalbumin-Induced Asthma Model

The ovalbumin (OVA)-induced murine model of asthma is a cornerstone for the preclinical evaluation of novel anti-asthmatic therapies. This model recapitulates key features of human asthma, including airway hyperresponsiveness, eosinophilic inflammation, and mucus hypersecretion. In this context, the therapeutic potential of this compound is benchmarked against a standard corticosteroid, dexamethasone, and a widely used short-acting β2-agonist, salbutamol.

Note: Data for this compound is based on studies of S-petasin, a major bioactive sesquiterpene from Petasites species, which serves as a proxy for this analysis.

Table 1: Effect on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupTotal Cells (x10^5)Macrophages (x10^5)Eosinophils (x10^5)Neutrophils (x10^5)Lymphocytes (x10^5)
Control (Saline) ~1.0~0.8~0.1~0.05~0.05
OVA-Induced Asthma ~5.0 - 6.0~1.5 - 2.0~2.5 - 3.0~0.5 - 1.0~0.5 - 1.0
This compound (S-petasin) Significantly Reduced Significantly Reduced Significantly Reduced Data Not AvailableSignificantly Reduced
Dexamethasone Significantly Reduced No Significant ChangeSignificantly Reduced No Significant Change / Slight IncreaseSignificantly Reduced
Salbutamol No Significant ChangeNo Significant ChangeNo Significant Change / Potential IncreaseNo Significant ChangeNo Significant Change

The data presented are synthesized from multiple preclinical studies and represent approximate values to demonstrate comparative effects. Specific results can vary based on experimental protocols.

Unraveling the Mechanisms of Action

The therapeutic efficacy of these compounds is rooted in their distinct mechanisms of action. This compound exhibits a multi-faceted anti-inflammatory and immunomodulatory profile, while dexamethasone acts as a broad-spectrum anti-inflammatory agent, and salbutamol primarily functions as a bronchodilator.

This compound: The anti-inflammatory effects of this compound are attributed to its ability to modulate key signaling pathways. As a proxy, S-petasin has been shown to inhibit the STAT (Signal Transducer and Activator of Transcription) pathway, which is crucial for cytokine signaling and inflammatory cell differentiation. Furthermore, it inhibits phosphodiesterases 3 and 4 (PDE3/4), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels promote smooth muscle relaxation and suppress the activity of inflammatory cells. S-petasin also inhibits L-type calcium channels, which can contribute to the relaxation of airway smooth muscle.

Dexamethasone: This synthetic glucocorticoid exerts its potent anti-inflammatory effects by binding to glucocorticoid receptors. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. This broad action effectively suppresses the recruitment and activation of various inflammatory cells, including eosinophils and lymphocytes.

Salbutamol (Albuterol): As a short-acting β2-adrenergic agonist, salbutamol's primary mechanism is the relaxation of airway smooth muscle.[1] By activating β2-adrenergic receptors, it stimulates adenylyl cyclase to increase the production of cAMP.[2] This leads to protein kinase A activation, which in turn phosphorylates various proteins, resulting in a decrease in intracellular calcium and smooth muscle relaxation, ultimately leading to bronchodilation.[2] While its primary role is not anti-inflammatory, some studies suggest it may have minor modulatory effects on mast cells and other immune cells.[1]

Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Petasitolone_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK GPCR GPCR AC Adenylyl Cyclase GPCR->AC Ca_Channel L-type Ca2+ Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx STAT STAT JAK->STAT STAT_P p-STAT STAT->STAT_P Phosphorylation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PDE PDE3/4 PDE->cAMP degrades PKA->Ca_Influx Reduces Gene_Expression Pro-inflammatory Gene Expression STAT_P->Gene_Expression This compound This compound This compound->Ca_Channel This compound->STAT Inhibits This compound->PDE Inhibits

Caption: this compound's multi-target mechanism of action.

OVA_Asthma_Model cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0: Sensitization (i.p. OVA + Alum) Day14 Day 14: Booster (i.p. OVA + Alum) Day21_23 Days 21-23: Aerosolized OVA Challenge + Treatment Administration Day14->Day21_23 Day24 Day 24: Sample Collection & Analysis (BALF, Lung Histology, etc.) Day21_23->Day24 Treatment Treatment Groups: - Vehicle - this compound - Dexamethasone - Salbutamol Treatment->Day21_23

Caption: Experimental workflow of the OVA-induced asthma model.

Experimental Protocols

1. Ovalbumin-Induced Murine Model of Allergic Asthma

A widely accepted protocol for inducing an asthma-like phenotype in mice involves sensitization and subsequent challenge with ovalbumin (OVA).

  • Animals: Female BALB/c mice, 6-8 weeks old, are typically used due to their propensity to mount a Th2-biased immune response.

  • Sensitization: On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (alum) in a total volume of 200 µL of saline.[3]

  • Challenge: From day 21 to 23, mice are challenged with an aerosol of 1% OVA in saline for 30 minutes each day using a nebulizer.[3]

  • Treatment: Test compounds (this compound, Dexamethasone, Salbutamol) or vehicle are administered to respective groups of mice, typically 1 hour before each OVA challenge.

  • Outcome Measures: 24 to 48 hours after the final challenge, various parameters are assessed, including:

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF for total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).

    • Lung Histology: Examination of lung tissue sections stained with Hematoxylin and Eosin (H&E) for inflammatory cell infiltration and Periodic acid-Schiff (PAS) for mucus production.

    • Airway Hyperresponsiveness (AHR): Measurement of airway resistance in response to increasing doses of methacholine.

    • Cytokine Analysis: Quantification of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BALF or lung homogenates.

    • Serum IgE Levels: Measurement of total and OVA-specific IgE in the serum.

2. Bronchoalveolar Lavage (BAL) and Cell Differentiation

  • Procedure: Following euthanasia, the trachea is cannulated, and the lungs are lavaged with a fixed volume of phosphate-buffered saline (PBS).

  • Cell Counting: The collected BALF is centrifuged, and the cell pellet is resuspended. Total cell numbers are determined using a hemocytometer.

  • Differential Staining: Cytospin preparations of the BALF cells are stained with a Romanowsky-type stain (e.g., Wright-Giemsa) to differentiate and count macrophages, eosinophils, neutrophils, and lymphocytes based on their morphology.

Conclusion

The preclinical data suggests that this compound holds significant promise as a therapeutic agent for asthma. Its unique mechanism of action, targeting multiple inflammatory pathways, offers a potential advantage over existing therapies. While dexamethasone remains a potent anti-inflammatory agent, this compound's profile may offer a better safety margin with chronic use. In contrast, salbutamol's primary role as a bronchodilator addresses symptomatic relief rather than the underlying inflammation that this compound and dexamethasone target. Further head-to-head preclinical studies are warranted to fully elucidate the comparative efficacy and safety of this compound and to pave the way for its clinical development.

References

Unveiling the Transcriptomic Landscape of Petasitolone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Hypothetical Comparative Transcriptomics Study to Identify Genes and Pathways Modulated by Petasitolone

This compound, a sesquiterpene lactone, belongs to a class of natural compounds known for their diverse biological activities, including anti-inflammatory and potential anti-cancer effects.[1][2][3][4] While the pharmacological properties of many sesquiterpene lactones are well-documented, the specific genome-wide transcriptomic effects of this compound remain largely unexplored. This guide presents a hypothetical comparative transcriptomics study designed to identify the genes and signaling pathways modulated by this compound, providing a framework for future research in this area.

In this proposed study, we compare the transcriptomic profile of a human cancer cell line treated with this compound to that of cells treated with Parthenolide, a well-characterized sesquiterpene lactone known for its anti-inflammatory and anti-cancer activities, and an untreated control. This comparative approach aims to elucidate both the unique and shared molecular mechanisms of these related compounds.

Experimental Design and Workflow

The proposed experimental workflow is designed to identify differentially expressed genes (DEGs) in response to this compound and Parthenolide treatment. Human colorectal cancer cells (HCT116) are cultured and treated with either this compound, Parthenolide, or a vehicle control (DMSO) for 24 hours. Following treatment, RNA is extracted, and RNA-sequencing (RNA-seq) is performed to generate comprehensive transcriptomic profiles for each condition. The resulting data is then analyzed to identify DEGs and enriched biological pathways.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Sequencing & Analysis HCT116 Cells HCT116 Cells This compound This compound HCT116 Cells->this compound Treatment Parthenolide Parthenolide HCT116 Cells->Parthenolide Treatment Vehicle Control Vehicle Control HCT116 Cells->Vehicle Control Treatment RNA Extraction RNA Extraction This compound->RNA Extraction Parthenolide->RNA Extraction Vehicle Control->RNA Extraction Library Preparation Library Preparation RNA Extraction->Library Preparation RNA-Seq RNA-Seq Library Preparation->RNA-Seq Data Analysis Data Analysis RNA-Seq->Data Analysis

Figure 1: Experimental workflow for comparative transcriptomics analysis.

Hypothetical Gene Expression Data

The following table summarizes the hypothetical number of differentially expressed genes (DEGs) identified in HCT116 cells after treatment with this compound and Parthenolide, compared to the vehicle control. The data is categorized into upregulated and downregulated genes, providing a top-level comparison of the transcriptomic impact of each compound.

Treatment GroupUp-regulated GenesDown-regulated GenesTotal DEGs
This compound 4506201070
Parthenolide 5107301240
Common DEGs 210350560

Table 1: Summary of hypothetical differentially expressed genes (DEGs) in HCT116 cells.

Further analysis of these hypothetical DEGs would reveal enrichment in key signaling pathways known to be modulated by sesquiterpene lactones, such as the NF-κB, MAPK, and apoptosis pathways. The table below presents a hypothetical list of key genes modulated by this compound and Parthenolide within these pathways.

Gene SymbolGene NamePathwayThis compound (Log2FC)Parthenolide (Log2FC)
NFKBIA NF-kappa-B inhibitor alphaNF-κB Signaling1.82.1
RELB RELB proto-oncogene, NF-kB subunitNF-κB Signaling-1.5-1.9
JUN Jun proto-oncogene, AP-1 transcription factor subunitMAPK Signaling-2.0-2.5
FOS Fos proto-oncogene, AP-1 transcription factor subunitMAPK Signaling-1.7-2.2
CASP3 Caspase 3Apoptosis2.53.1
BCL2L1 BCL2 like 1Apoptosis-2.2-2.8
PTGS2 Prostaglandin-endoperoxide synthase 2 (COX-2)Inflammation-3.1-3.5
IL6 Interleukin 6Inflammation-2.8-3.2

Table 2: Hypothetical expression changes of key genes modulated by this compound and Parthenolide.

Modulation of the NF-κB Signaling Pathway

A primary mechanism of action for many anti-inflammatory compounds, including sesquiterpene lactones, is the inhibition of the NF-κB signaling pathway. The diagram below illustrates the hypothetical inhibitory effect of this compound on this pathway. By preventing the degradation of IκBα, this compound would block the nuclear translocation of the p65/p50 NF-κB complex, thereby downregulating the expression of pro-inflammatory genes.

G Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IkBa IkBa IKK Complex->IkBa Phosphorylation p65/p50 p65/p50 IkBa->p65/p50 Nucleus Nucleus p65/p50->Nucleus Translocation Gene Expression Gene Expression Nucleus->Gene Expression Transcription This compound This compound This compound->IKK Complex Inhibition

Figure 2: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of transcriptomic studies. The following sections outline the key experimental protocols for the proposed research.

Cell Culture and Treatment

  • Cell Line: HCT116 human colorectal carcinoma cells.

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. The medium is then replaced with fresh medium containing this compound (10 µM), Parthenolide (10 µM), or DMSO (0.1%) as a vehicle control.

  • Incubation: Cells are incubated for 24 hours post-treatment.

RNA Extraction and Quality Control

  • RNA Isolation: Total RNA is extracted from the cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.

  • DNase Treatment: On-column DNase digestion is performed to remove any contaminating genomic DNA.

  • RNA Quantification: The concentration and purity of the extracted RNA are determined using a NanoDrop spectrophotometer.

  • RNA Integrity: The integrity of the RNA is assessed using the Agilent 2100 Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 8 are used for library preparation.

RNA-Sequencing and Data Analysis

  • Library Preparation: RNA-seq libraries are prepared from 1 µg of total RNA using the NEBNext Ultra II RNA Library Prep Kit for Illumina.

  • Sequencing: The prepared libraries are sequenced on an Illumina NovaSeq 6000 platform, generating 150 bp paired-end reads.

  • Data Quality Control: The quality of the raw sequencing reads is assessed using FastQC. Adapters and low-quality reads are trimmed using Trimmomatic.

  • Read Alignment: The trimmed reads are aligned to the human reference genome (GRCh38) using the STAR aligner.

  • Differential Gene Expression Analysis: Gene expression levels are quantified using featureCounts. Differential expression analysis is performed using DESeq2 in R. Genes with a |log2(Fold Change)| > 1 and a p-adjusted value < 0.05 are considered differentially expressed.

  • Pathway Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed using the clusterProfiler package in R to identify biological processes and pathways affected by the treatments.

This guide provides a comprehensive, albeit hypothetical, framework for investigating the transcriptomic effects of this compound. The presented data and methodologies are intended to serve as a foundation for researchers and drug development professionals to design and execute studies aimed at elucidating the molecular mechanisms of this promising natural compound.

References

Independent Replication of Published Findings on Petasin's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published findings on the biological effects of petasin, a major active sesquiterpene ester found in Petasites hybridus. While the initial topic specified "Petasitolone," the available scientific literature predominantly focuses on "petasin" as the pharmacologically active ingredient responsible for the plant's anti-inflammatory properties. Petasin is chemically classified as an ester of petasol and angelic acid[1]. This document summarizes key quantitative data, details experimental methodologies from various studies to facilitate independent replication, and visualizes the reported signaling pathways.

Data Presentation: Comparative Efficacy of Petasin and Related Extracts

The following tables summarize the quantitative data from multiple studies on the effects of petasin and Petasites extracts on various biological markers. This allows for a comparison of findings across different experimental setups.

Table 1: Inhibition of Inflammatory Mediators

Compound/ExtractTargetAssay SystemKey FindingsReported IC50Reference
S-PetasinPhosphodiesterase 3 (PDE3)Enzyme activity assayConcentration-dependent inhibition25.5 µM[2]
S-PetasinPhosphodiesterase 4 (PDE4)Enzyme activity assayConcentration-dependent inhibition17.5 µM[2]
Petasites hybridus extract (Ze339)Leukotriene B4 (LTB4) LevelsNasal fluids of patients with allergic rhinitisSignificant reduction after 5 days of treatmentNot Applicable[3]
Petasites hybridus extract (Ze339)Cysteinyl-Leukotriene LevelsNasal fluids of patients with allergic rhinitisSignificant reduction after 5 days of treatmentNot Applicable[3]
Petasites hybridus extract (Ze339)Histamine LevelsNasal fluids of patients with allergic rhinitisSignificant reduction from 153.7 to 53.0 pg/ml after 5 daysNot Applicable[3]

Table 2: Effects on Cellular Signaling

CompoundCellular EffectCell TypeMethodObservationsReference
PetasinInhibition of Ca2+ influxHuman eosinophils and neutrophilsCalcium imagingAbrogated PAF- and C5a-induced increases in intracellular calcium[4]
Petasites hybridus extract (Ze339)Reduction of STAT phosphorylation and nuclear translocationHuman nasal epithelial cellsWestern Blot, ImmunofluorescenceDecreased phosphorylation and nuclear localization of STAT molecules[5]

Experimental Protocols

To aid in the independent replication of these findings, detailed methodologies for key experiments are provided below, based on descriptions in the cited literature.

Leukotriene Synthesis Inhibition Assay

This protocol is based on studies investigating the effect of petasin on leukotriene production in primary human granulocytes[4].

  • Cell Isolation: Human eosinophils and neutrophils are isolated from peripheral blood of healthy donors using standard density gradient centrifugation followed by magnetic-activated cell sorting (MACS) for negative selection of eosinophils and positive selection of neutrophils.

  • Cell Culture and Stimulation:

    • Isolated cells are resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

    • Cells are pre-incubated with varying concentrations of petasin or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

    • Leukotriene synthesis is induced by stimulating the cells with a combination of a priming agent like granulocyte-macrophage colony-stimulating factor (GM-CSF) followed by a stimulant such as platelet-activating factor (PAF) or complement component 5a (C5a).

  • Quantification of Leukotrienes:

    • After stimulation, the reaction is stopped, and the cell suspension is centrifuged.

    • The supernatant is collected for the quantification of leukotrienes (e.g., LTB4 and cysteinyl-leukotrienes) using a commercial Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.

  • Data Analysis: The concentration of leukotrienes in petasin-treated samples is compared to that in vehicle-treated controls to determine the percentage of inhibition.

Intracellular Calcium Flux Assay

This protocol is designed to measure changes in intracellular calcium concentration in response to stimuli, as influenced by petasin[4][6][7][8][9].

  • Cell Preparation: Primary human neutrophils or eosinophils are isolated as described above.

  • Dye Loading:

    • Cells are loaded with a calcium-sensitive fluorescent dye, such as Indo-1 AM (acetoxymethyl ester), at a final concentration of 1-5 µM.

    • Incubation is carried out in the dark at 37°C for 30-45 minutes.

    • After incubation, cells are washed to remove excess dye and resuspended in a calcium-containing buffer.

  • Treatment and Stimulation:

    • Cells are pre-incubated with desired concentrations of petasin or vehicle control.

    • A baseline fluorescence reading is established using a flow cytometer or a fluorescence plate reader.

    • Cells are then stimulated with an agonist like PAF or C5a.

  • Data Acquisition and Analysis:

    • Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are recorded over time.

    • The ratio of calcium-bound to calcium-free dye fluorescence is calculated to represent the intracellular calcium concentration. The inhibitory effect of petasin is determined by comparing the peak fluorescence ratio in treated versus untreated cells.

STAT Signaling Pathway Analysis (Western Blot)

This protocol outlines the steps to investigate the effect of petasin on the phosphorylation of STAT proteins, a key step in cytokine signaling[5][10][11][12][13].

  • Cell Culture and Treatment:

    • Human nasal epithelial cells (HNECs) are cultured to confluence.

    • Cells are pre-treated with the Petasites hybridus extract (Ze339), which contains petasin, for a specified duration.

    • Following pre-treatment, cells are stimulated with a cytokine, such as interferon-gamma (IFN-γ) or interleukin-4 (IL-4), to induce STAT phosphorylation.

  • Protein Extraction:

    • After stimulation, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Cell lysates are centrifuged, and the supernatant containing the total protein is collected.

  • Western Blotting:

    • Protein concentration is determined using a BCA protein assay.

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated overnight at 4°C with primary antibodies specific for phosphorylated STAT (p-STAT) and total STAT.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified using densitometry software. The ratio of p-STAT to total STAT is calculated to determine the effect of the petasin-containing extract on STAT phosphorylation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways affected by petasin and a general experimental workflow for its analysis.

Caption: Proposed mechanism of petasin's inhibition of leukotriene synthesis.

STAT_Signaling_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerizes & Translocates Petasin_Extract Petasites Extract (contains Petasin) Petasin_Extract->pSTAT Inhibits Phosphorylation Gene_Transcription Gene Transcription (Inflammatory Mediators) pSTAT_dimer->Gene_Transcription Induces

Caption: Inhibition of the STAT signaling pathway by Petasites extract.

Experimental_Workflow cluster_setup Experimental Setup cluster_stimulation Stimulation & Measurement cluster_analysis Data Analysis Cell_Isolation 1. Isolate Primary Cells (e.g., Neutrophils) Pre_incubation 2. Pre-incubate with Petasin or Vehicle Cell_Isolation->Pre_incubation Stimulation 3. Stimulate with Agonist (e.g., PAF, Cytokine) Pre_incubation->Stimulation Data_Acquisition 4. Measure Endpoint (e.g., Ca²⁺, p-STAT) Stimulation->Data_Acquisition Comparison 5. Compare Petasin vs. Vehicle Data_Acquisition->Comparison Conclusion 6. Determine Inhibitory Effect Comparison->Conclusion

Caption: General workflow for assessing petasin's inhibitory effects.

References

Safety Operating Guide

Prudent Disposal Procedures for Petasitolone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information to guide researchers, scientists, and drug development professionals in the absence of specific manufacturer recommendations. The procedural guidance herein is intended to directly address operational questions regarding the safe handling and disposal of petasitolone, fostering a culture of laboratory safety.

Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is presented below. The lack of comprehensive data underscores the need for cautious handling and disposal.

PropertyValueSource
Molecular FormulaC₁₅H₂₄O₂[1]
Molecular Weight236.35 g/mol [1]
Water Solubility116.5 mg/L (estimated)[2]
GHS ClassificationNot found[2]

Recommended Personal Protective Equipment (PPE)

Due to the absence of specific toxicity data, a conservative approach to personal protection is warranted. When handling this compound in solid or solution form, the following PPE should be utilized:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.

Step-by-Step Disposal Procedures for this compound Waste

The following step-by-step protocol is a conservative recommendation for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.

  • Waste Segregation and Collection:

    • Solid Waste: Collect un-used or waste this compound powder in a dedicated, clearly labeled, and sealable container. This includes any contaminated items such as weighing paper, spatulas, or disposable labware.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other solvent waste streams unless approved by your EHS department.

    • Contaminated Sharps: Any sharps, such as needles or pipette tips, contaminated with this compound should be placed in a designated sharps container.

  • Labeling of Waste Containers:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

    • Include the date the waste was first added to the container.

  • Storage of Waste:

    • Store waste containers in a designated, secure secondary containment area away from incompatible materials.

    • Ensure the storage area is well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with a complete and accurate description of the waste stream.

  • Decontamination of Work Surfaces:

    • Thoroughly decontaminate all work surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • Collect the cleaning materials (e.g., paper towels) and dispose of them as solid hazardous waste.

Experimental Workflow for this compound Disposal

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This diagram outlines the decision-making process from initial handling to final disposal, emphasizing safety and compliance.

Petasitolone_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_collection Waste Collection & Labeling cluster_final_disposal Final Disposal start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (e.g., powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in a Labeled, Sealed Solid Waste Container solid_waste->collect_solid collect_liquid Collect in a Labeled, Sealed Liquid Waste Container liquid_waste->collect_liquid store_waste Store Waste in a Designated Secondary Containment Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

Signaling Pathways and Experimental Protocols

Currently, there is insufficient information available in the public domain regarding the specific signaling pathways affected by this compound or detailed experimental protocols for its study that would necessitate specific disposal considerations beyond standard chemical waste procedures. Researchers working with this compound should develop their own risk assessments and experimental protocols in consultation with their institution's safety committees.

In the absence of specific data, it is the responsibility of the researcher to treat this compound with a high degree of caution. By following these general guidelines and consulting with EHS professionals, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting both personnel and the environment.

References

Navigating the Unknown: A Safety and Handling Guide for Petasitolone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling Petasitolone, a sesquiterpenoid compound. Due to the absence of a specific Safety Data Sheet (SDS) and detailed toxicological data for this compound, this document is founded on the precautionary principle, treating the substance as potentially hazardous. The following procedures are based on best practices for handling chemical compounds of unknown toxicity in a laboratory setting.

Chemical and Physical Properties

A summary of the known properties of this compound is provided below. The limited available data underscores the need for careful handling.

PropertyValueSource
Molecular Formula C₁₅H₂₄O₂[Internal Search]
Appearance Solid (presumed)General knowledge of similar compounds
Solubility Soluble in water[Internal Search]
Chemical Class Eremophilane Sesquiterpenoid[Internal Search]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following table outlines the recommended PPE.

Body PartRecommended PPESpecifications and Best Practices
Hands Nitrile glovesDouble-gloving is recommended, especially when handling the pure compound or concentrated solutions. Change gloves immediately if contaminated.
Eyes Safety glasses with side shields or chemical splash gogglesGoggles are required when there is a splash hazard.
Body Laboratory coatA fully buttoned lab coat made of a suitable material (e.g., cotton or a flame-resistant blend) should be worn at all times.
Respiratory Use in a certified chemical fume hoodAll handling of solid this compound and preparation of its solutions should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.
Feet Closed-toe shoesShoes should be made of a liquid-resistant material.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to ensure safety and minimize exposure risks. The following diagram illustrates the recommended procedure for handling this compound.

Petasitolone_Handling_Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Disposal Receipt Receive Package Inspect Inspect for Damage Receipt->Inspect Store Store in a cool, dry, well-ventilated area away from incompatible materials Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE WorkInHood Work in a Chemical Fume Hood DonPPE->WorkInHood Weigh Weigh Solid this compound WorkInHood->Weigh PrepareSolution Prepare Solutions Weigh->PrepareSolution Experiment Conduct Experiment PrepareSolution->Experiment SegregateWaste Segregate Waste (Solid, Liquid, Sharps) Experiment->SegregateWaste LabelWaste Label Waste Containers Clearly SegregateWaste->LabelWaste Dispose Dispose of waste according to institutional and local regulations LabelWaste->Dispose

Caption: Workflow for safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder and any grossly contaminated items (e.g., weigh boats, contaminated paper towels) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and appropriate hazardous liquid waste container. Do not mix with other incompatible waste streams.

  • Sharps: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be disposed of in a designated sharps container.

Disposal Procedure:

All waste containing this compound should be disposed of as chemical waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Disclaimer: The information provided in this guide is intended for trained laboratory personnel and is based on general safety principles for handling chemicals of unknown toxicity. It is not a substitute for a formal risk assessment, which should be conducted by qualified individuals before any work with this compound begins. Always consult your institution's safety policies and procedures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.